5-Ethynylpyridine-2-carbonitrile
Description
Properties
IUPAC Name |
5-ethynylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-2-7-3-4-8(5-9)10-6-7/h1,3-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFUVIOOBLULNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Ethynylpyridine-2-carbonitrile: A Technical Guide for Advanced Research and Development
Introduction: A Versatile Scaffold for Modern Drug Discovery
5-Ethynylpyridine-2-carbonitrile (CAS Number: 1211584-19-8) is a highly functionalized heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a pyridine ring, a reactive terminal alkyne, and a cyano group, offers a trifecta of opportunities for synthetic diversification and targeted molecular design. The pyridine core is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved therapeutics, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The ethynyl group serves as a versatile handle for a variety of powerful coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"), enabling the construction of complex molecular frameworks.[4] The electron-withdrawing nature of the cyano group can modulate the electronic properties of the pyridine ring and provides a synthetic precursor to other functional groups. This guide provides an in-depth technical overview of this compound, including its synthesis, physicochemical properties, key reactions, and potential applications, with a focus on empowering researchers in drug development and related fields.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely published, its key properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value/Description | Source/Analogy |
| CAS Number | 1211584-19-8 | [1] |
| Molecular Formula | C₈H₄N₂ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Analogy to similar aromatic nitriles |
| Solubility | Expected to be soluble in common organic solvents like THF, DMF, and chlorinated solvents. | General solubility of pyridine derivatives |
| Flash Point | 126 °C | [5] |
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a characteristic singlet for the acetylenic proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing cyano and ethynyl groups.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the cyano and ethynyl groups will have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will be characterized by a sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. A sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch and a medium-intensity band around 2100-2140 cm⁻¹ for the C≡C stretch of the terminal alkyne are also expected.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 128.13, corresponding to the molecular weight of the compound.
Synthesis of this compound: A Step-by-Step Protocol
The most logical and widely applicable synthetic route to this compound is a two-step process commencing from the readily available 5-bromopyridine-2-carbonitrile. This involves a Sonogashira coupling with a protected acetylene source, followed by deprotection to yield the terminal alkyne.
Step 1: Sonogashira Coupling of 5-Bromopyridine-2-carbonitrile with Trimethylsilylacetylene
The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[6] The use of a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), is a common and effective strategy to prevent self-coupling of the terminal alkyne.
-
Reaction Rationale: 5-bromopyridine-2-carbonitrile is an ideal substrate due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano group can enhance the reactivity of the aryl bromide. TMSA is a cost-effective and easily handled source of the ethynyl group. The trimethylsilyl (TMS) group is a robust protecting group that can be readily removed in the subsequent step.
Detailed Experimental Protocol:
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add 5-bromopyridine-2-carbonitrile (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. To this mixture, add trimethylsilylacetylene (1.2 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile, can be purified by flash column chromatography on silica gel.
Step 2: Deprotection of the Trimethylsilyl Group
The removal of the TMS group is typically achieved under mild basic or fluoride-mediated conditions.
-
Method Rationale: A common and effective method for TMS deprotection is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a simple base-catalyzed methanolysis with potassium carbonate. The choice of method depends on the sensitivity of other functional groups in the molecule. For this particular compound, both methods are expected to be effective.
Detailed Experimental Protocol (using Potassium Carbonate):
-
Reaction Setup: Dissolve the purified 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile (1.0 eq) in methanol in a round-bottom flask.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification by recrystallization or a short silica gel plug may be performed if necessary.
Visualizing the Synthetic Workflow
Caption: Synthetic route to this compound.
Key Reactions and Synthetic Utility
The synthetic versatility of this compound stems from the reactivity of its terminal alkyne and the potential for transformations of the cyano group.
1. Sonogashira Coupling:
The terminal alkyne can readily participate in further Sonogashira coupling reactions with a wide range of aryl or vinyl halides, allowing for the extension of the molecular scaffold.[7][8] This is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry":
The ethynyl group is a perfect substrate for the CuAAC reaction with organic azides to form highly stable 1,4-disubstituted 1,2,3-triazoles.[4] This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it ideal for late-stage functionalization and the synthesis of complex molecules.
3. Transformations of the Cyano Group:
The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up avenues for further derivatization and the introduction of new pharmacophoric features.
Visualizing Key Reactions
Caption: Important reactions of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound are of significant interest in the development of new therapeutic agents.
-
Kinase Inhibitors: The pyridine ring is a common hinge-binding motif in many kinase inhibitors. The ethynyl group can be used to introduce substituents that probe deeper into the ATP-binding pocket, potentially leading to increased potency and selectivity.
-
Anticancer Agents: Pyridine and pyrimidine derivatives have shown a wide range of anticancer activities.[9][10] The ability to rapidly generate diverse libraries of compounds from this compound makes it a valuable starting point for screening campaigns against various cancer cell lines.
-
Central Nervous System (CNS) Agents: The pyridine scaffold is also prevalent in drugs targeting the CNS. The lipophilicity and hydrogen bonding capacity of the molecule can be fine-tuned through derivatization to optimize blood-brain barrier penetration and target engagement.[11]
-
Antiviral and Antimicrobial Agents: The incorporation of nitrogen-containing heterocycles is a common strategy in the design of antiviral and antimicrobial drugs. The unique electronic and steric properties of this scaffold could lead to the discovery of novel agents with improved efficacy.
Safety and Handling
-
Toxicity: Cyanopyridines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[14][15] Handle with gloves, safety glasses, and in a well-ventilated area or fume hood.
-
Irritation: Ethynylpyridines can cause skin and eye irritation, as well as respiratory tract irritation.[13] Avoid direct contact and inhalation.
-
Flammability: Organic compounds, especially those with a high carbon and hydrogen content, are generally flammable. Keep away from open flames and sources of ignition.
-
Handling: Use appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound represents a potent and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its strategic combination of a pyridine core, a reactive alkyne, and a modifiable cyano group provides a rich platform for the generation of novel and complex molecular architectures. The synthetic pathways and key reactions outlined in this guide are well-established and robust, offering researchers a reliable means to incorporate this valuable scaffold into their research and development programs. As the demand for new and effective therapeutics continues to grow, the importance of such versatile chemical tools will undoubtedly increase, positioning this compound as a key player in the future of medicinal chemistry.
References
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Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. Available at: [Link]
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Sci-Hub. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Available at: [Link]
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Carl ROTH. (2021). Safety Data Sheet: Pyridine. Available at: [Link]
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PubChem. 4-Ethynylpyridine. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of the Indian Chemical Society, 100(1), 100823. Available at: [Link]
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Gelest. Deprotection of Silyl Ethers. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
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Chem-Space. Flow Chemistry: Sonogashira Coupling. Available at: [Link]
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Valdez-Ortega, J., et al. (2014). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 58(2), 177-181. Available at: [Link]
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Al-Zoubi, W., et al. (2023). Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. Results in Chemistry, 5, 100803. Available at: [Link]
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Mol-Instincts. 3-Ethynylpyridine. Available at: [Link]
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Reddy, K. S., et al. (2007). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 5(21), 3433-3436. Available at: [Link]
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Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available at: [Link]
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Kucinska, M., et al. (2017). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 22(10), 1647. Available at: [Link]
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PubChem. 3-Ethynylpyridine. Available at: [Link]
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SpectraBase. 2-Ethynylpyridine. Available at: [Link]
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Abdelazeem, N. M., et al. (2023). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Saudi Pharmaceutical Journal, 31(1), 1-2. Available at: [Link]
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Mondelli, C., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 11(15), 9877-9889. Available at: [Link]
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Hajipour, A. R., & Ruoho, A. E. (2005). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Bulletin of the Korean Chemical Society, 26(7), 1047-1050. Available at: [Link]
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Shah, S. T. A., et al. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(5), 2179-2182. Available at: [Link]
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Akhtar, S., et al. (2024). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. Journal of Drug Delivery and Therapeutics, 14(5-S), 1-10. Available at: [Link]
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Nasrollahzadeh, M., et al. (2015). 3, 6-di(pyridin-2-yl)-1,2,4,5-tetrazine capped Pd(0) nanoparticles: catalyst for copper-free Sonogashira coupling of aryl halide. RSC Advances, 5(11), 8193-8199. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of 5-Ethynylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and reliable synthetic route to 5-ethynylpyridine-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process commencing from commercially available 2-aminopyridine. This document details the synthesis of the key intermediate, 5-bromopyridine-2-carbonitrile, followed by a Sonogashira cross-coupling reaction with trimethylsilylacetylene, and subsequent deprotection to yield the target compound. The guide offers in-depth explanations for experimental choices, detailed step-by-step protocols, and characterization data.
Introduction
This compound is a heterocyclic compound of significant interest due to the versatile reactivity of its constituent functional groups: the pyridine ring, the cyano group, and the ethynyl group.[1][2][3] This trifecta of functionalities makes it an attractive scaffold for the synthesis of complex molecules with potential applications in pharmaceuticals and functional materials. The pyridine core is a common motif in many biologically active compounds, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, and the terminal alkyne is amenable to a wide range of chemical transformations, most notably "click" chemistry and further cross-coupling reactions.
This guide is designed to provide researchers with a detailed and practical methodology for the synthesis of this compound, emphasizing not just the procedural steps but also the underlying chemical principles that ensure a successful outcome.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a three-stage process. This strategy was designed for its efficiency, scalability, and the use of well-established, high-yielding reactions.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: 5-Bromopyridine-2-carbonitrile
The successful synthesis of the target molecule hinges on the efficient preparation of the key precursor, 5-bromopyridine-2-carbonitrile. This is accomplished in two high-yielding steps starting from 2-aminopyridine.
Step 1.1: Synthesis of 2,5-Dibromopyridine
The initial step involves the conversion of 2-aminopyridine to 2,5-dibromopyridine. This transformation is achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of amino groups to a wide array of functionalities.
Reaction Mechanism Rationale: The diazotization of 2-aminopyridine with a nitrite source in the presence of a bromide source generates a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction, where a copper(I) bromide catalyst facilitates the displacement of the diazonium group with a bromide ion.
Caption: Diazotization and Sandmeyer reaction sequence.
Experimental Protocol: Synthesis of 2,5-Dibromopyridine
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Aminopyridine | 94.11 | 10.0 g | 0.106 |
| 48% Hydrobromic acid | - | 60 mL | - |
| Sodium Nitrite | 69.00 | 8.0 g | 0.116 |
| Copper(I) Bromide | 143.45 | 1.0 g | 0.007 |
| Water | 18.02 | 100 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-dibromopyridine as a white solid.
Step 1.2: Synthesis of 5-Bromopyridine-2-carbonitrile
The second step involves a cyanation reaction, specifically a Rosenmund-von Braun reaction, to selectively replace the bromine atom at the 2-position with a nitrile group.
Reaction Mechanism Rationale: The greater reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic substitution is exploited. The reaction with copper(I) cyanide in a polar aprotic solvent like DMF facilitates this transformation.
Experimental Protocol: Synthesis of 5-Bromopyridine-2-carbonitrile
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,5-Dibromopyridine | 236.89 | 10.0 g | 0.042 |
| Copper(I) Cyanide | 89.56 | 4.1 g | 0.046 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add 2,5-dibromopyridine, copper(I) cyanide, and DMF.
-
Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper complexes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 5-bromopyridine-2-carbonitrile as a crystalline solid.
Part 2: Sonogashira Coupling and Deprotection
With the key intermediate in hand, the next stage focuses on the introduction of the ethynyl moiety via a palladium-catalyzed Sonogashira cross-coupling reaction.
Step 2.1: Sonogashira Coupling of 5-Bromopyridine-2-carbonitrile with Trimethylsilylacetylene
The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4] In this step, the C-Br bond of 5-bromopyridine-2-carbonitrile is coupled with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.
Reaction Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Synthesis of 5-((Trimethylsilyl)ethynyl)pyridine-2-carbonitrile
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Bromopyridine-2-carbonitrile | 183.01 | 5.0 g | 0.027 |
| Trimethylsilylacetylene | 98.22 | 3.2 g (4.6 mL) | 0.033 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.48 g | 0.00068 |
| Copper(I) Iodide | 190.45 | 0.13 g | 0.00068 |
| Triethylamine | 101.19 | 30 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 30 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyridine-2-carbonitrile, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add trimethylsilylacetylene dropwise via syringe.
-
Heat the reaction mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile.
Step 2.2: Deprotection of the Trimethylsilyl Group
The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This can be achieved under mild basic conditions.
Reaction Mechanism Rationale: The silicon-carbon bond is susceptible to cleavage by nucleophiles, particularly fluoride ions or alkoxides. In this protocol, potassium carbonate in methanol generates methoxide ions in situ, which attack the silicon center, leading to the cleavage of the Si-C bond.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-((Trimethylsilyl)ethynyl)pyridine-2-carbonitrile | 200.31 | 4.0 g | 0.020 |
| Potassium Carbonate | 138.21 | 0.55 g | 0.004 |
| Methanol | 32.04 | 40 mL | - |
| Dichloromethane | 84.93 | 40 mL | - |
Procedure:
-
Dissolve 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile in a mixture of methanol and dichloromethane.
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the starting material is consumed, neutralize the reaction with a dilute aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Part 3: Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₄N₂ |
| Molecular Weight | 128.13 g/mol [1] |
| Appearance | Off-white to yellow solid |
Spectroscopic Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz):
-
The proton of the terminal alkyne is expected to appear as a singlet around δ 3.2-3.5 ppm.
-
The pyridine ring protons will appear in the aromatic region (δ 7.5-8.8 ppm), with characteristic coupling patterns. The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
The two sp-hybridized carbons of the alkyne will appear in the range of δ 70-90 ppm.
-
The carbon of the nitrile group will be observed around δ 115-120 ppm.
-
The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm).
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) should be observed at m/z = 128.
-
Conclusion
This technical guide has outlined a comprehensive and reliable synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for their research and development endeavors. The presented methodology is robust, scalable, and utilizes well-established chemical transformations, ensuring a high probability of success.
References
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
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An In-Depth Technical Guide to the Molecular Structure and Applications of 5-Ethynylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-ethynylpyridine-2-carbonitrile, a versatile heterocyclic molecule with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and its emerging role as a valuable scaffold in the design of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development.
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs. Its presence is often associated with favorable pharmacokinetic properties, including enhanced solubility and the ability to participate in crucial hydrogen bonding interactions with biological targets. The incorporation of both a nitrile and an ethynyl group onto this privileged scaffold, as seen in this compound, creates a molecule with a unique electronic profile and versatile chemical handles for further functionalization. This strategic combination of functional groups makes it a compelling building block for the synthesis of complex molecular architectures aimed at a variety of therapeutic targets.
Molecular Structure and Physicochemical Properties
This compound possesses a planar aromatic pyridine ring substituted with a linear ethynyl group at the 5-position and a nitrile group at the 2-position. This arrangement of electron-withdrawing and sp-hybridized groups significantly influences the molecule's reactivity and intermolecular interactions.
Core Molecular Attributes
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models due to the limited availability of extensive experimental data for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂ | Biosynth[1] |
| Molecular Weight | 128.13 g/mol | Santa Cruz Biotechnology[2] |
| CAS Number | 1211584-19-8 | Santa Cruz Biotechnology[2] |
| SMILES | C#CC1=CN=C(C=C1)C#N | Biosynth[1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Flash Point | 126 °C | Biosynth[1] |
| Predicted XlogP | 1.2 | PubChemLite[3] |
| Predicted Solubility | Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | Inferred from related compounds |
| Predicted pKa (most basic) | ~1.5 (Pyridine Nitrogen) | Inferred from related compounds |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is most effectively achieved through a two-step process commencing with a Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This is followed by a deprotection step to yield the terminal alkyne.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: A Self-Validating System
The following protocol is a robust and well-established method for the synthesis of terminal alkynes from their silyl-protected precursors, adapted for the specific synthesis of this compound.
Part 1: Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyridine-2-carbonitrile (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).
-
Solvent and Reagents: Add anhydrous and degassed triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) to the flask.
-
Addition of Alkyne: Slowly add ethynyltrimethylsilane (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile.
Part 2: Deprotection of the Silyl Group
-
Reaction Setup: Dissolve the purified 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile (1.0 eq) in methanol.
-
Reagent Addition: Add potassium carbonate (2.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be further purified by recrystallization or column chromatography to afford pure this compound.
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for this compound, the following characterization data is based on predicted values and analysis of closely related structural analogs.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal in the alkyne region. The expected chemical shifts (δ) in ppm are:
-
H-3: A doublet of doublets around 7.8-8.0 ppm.
-
H-4: A doublet of doublets around 7.9-8.1 ppm.
-
H-6: A doublet around 8.7-8.9 ppm, shifted downfield due to the anisotropic effect of the neighboring nitrogen atom.
-
Ethynyl-H: A singlet around 3.2-3.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon framework. The predicted chemical shifts (δ) in ppm are:
-
Pyridine Carbons: Signals in the range of 120-155 ppm. The carbon bearing the nitrile group (C-2) would be significantly deshielded.
-
Nitrile Carbon: A signal around 115-120 ppm.
-
Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons, typically in the range of 75-90 ppm.
IR (Infrared) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. The expected characteristic absorption bands (in cm⁻¹) are:
-
C≡N (Nitrile) stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C≡C (Alkyne) stretch: A weak to medium, sharp band around 2100-2140 cm⁻¹.
-
≡C-H (Terminal Alkyne) stretch: A sharp, strong band around 3250-3300 cm⁻¹.
-
C=C and C=N (Aromatic Ring) stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The predicted exact mass for the [M+H]⁺ ion is approximately 129.0447 Da.[3]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in drug discovery due to the versatile reactivity of its functional groups and the proven importance of the pyridine scaffold.
Role as a Molecular Scaffold
The rigid pyridine core serves as a well-defined scaffold to which various pharmacophoric groups can be attached. The nitrile and ethynyl groups provide orthogonal handles for chemical modification, allowing for the rapid generation of diverse compound libraries for high-throughput screening.
The Ethynyl Group as a Bioisostere
In medicinal chemistry, the ethynyl group can act as a bioisostere for a halogen atom, particularly iodine. Bioisosteric replacement is a strategy used to modify a lead compound to improve its physicochemical properties, metabolic stability, or target affinity while retaining its biological activity. The linear geometry and similar size of the ethynyl group to a halogen allow it to occupy similar binding pockets.
Potential Therapeutic Applications
While specific drugs containing the this compound moiety are not yet on the market, related pyridine-carbonitrile and ethynylpyridine structures have shown promise in various therapeutic areas:
-
Oncology: Pyrimidine-5-carbonitrile derivatives have been investigated as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), key targets in cancer therapy.[4][5]
-
Neurodegenerative Diseases: The pyridine scaffold is present in numerous CNS-active drugs, and the introduction of the ethynyl group can modulate properties like blood-brain barrier permeability.
-
Infectious Diseases: Substituted pyridines have a long history in the development of antibacterial and antiviral agents.[6]
Workflow for a Medicinal Chemistry Campaign
Caption: A typical workflow for utilizing this compound in a drug discovery program.
Conclusion
This compound is a molecule of significant interest for researchers in drug discovery and materials science. Its well-defined structure, coupled with the versatile reactivity of its nitrile and ethynyl functional groups, makes it an attractive starting point for the synthesis of novel and complex molecular entities. While further experimental characterization is warranted, the foundational knowledge presented in this guide provides a strong basis for its application in the development of next-generation therapeutics.
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Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(24), 11635-11654.[4]
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Arborpharm. (2023, May 22). Drug Synthesis Intermediate Classification And Usage. Retrieved from [Link][9]
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Meanwell, N. A. (2018). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Journal of medicinal chemistry, 61(14), 5832–5880.[10]
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de la Torre, G., & G. de la Hoz, A. (2018). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 16(43), 8236-8240.[11]
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El-Naggar, A. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC advances, 11(52), 32938–32956.[5]
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Li, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226.[12]
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Bonvallet, P. A., & McMahon, R. J. (2000). Generation, Characterization, and Rearrangements of 4,5-Benzocyclohepta-1,2,4,6-tetraene. Journal of the American Chemical Society, 122(38), 9332-9333.[13]
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ResearchGate. (n.d.). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Retrieved from [Link][14]
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ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube.[16]
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Ramón, R., & Yus, M. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(1), 199.[18]
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Al-Majid, A. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192.[6]
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Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(11), 3192.[21]
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An In-Depth Technical Guide to the Electronic Properties of 5-Ethynylpyridine-2-carbonitrile: A Research Blueprint
Abstract: 5-Ethynylpyridine-2-carbonitrile is a heterocyclic aromatic molecule featuring a unique convergence of functional groups: an electron-deficient pyridine ring, a strongly electron-withdrawing cyano group, and a π-rich ethynyl moiety. This combination suggests significant potential in materials science as a building block for organic electronics, a ligand in coordination chemistry, or an intermediate in pharmaceutical synthesis.[1][2] However, a thorough review of the existing literature reveals a notable scarcity of empirical data on its specific electronic characteristics. This guide, therefore, serves as a comprehensive research blueprint, outlining a validated workflow for the synthesis, in silico prediction, and experimental characterization of the core electronic properties of this promising, yet under-characterized, molecule. We provide field-proven, step-by-step protocols for computational modeling and electrochemical analysis, establishing a robust framework for researchers to generate the foundational data required for its application.
Introduction: Rationale and Molecular Architecture
The electronic behavior of an organic molecule is dictated by the interplay of its constituent parts. In this compound, we have three key functional domains whose individual and collective contributions must be understood.
-
Pyridine Core: As a nitrogen-containing heterocycle, the pyridine ring is isoelectronic with benzene but exhibits distinct electronic properties. The nitrogen atom exerts a negative inductive effect, leading to a non-uniform distribution of electron density across the ring and making it electron-deficient compared to benzene.[3] This inherent electron-poor nature is a critical starting point for its overall electronic character.[1]
-
Cyano (-C≡N) Group: The cyano group is a potent electron-withdrawing group through both induction and resonance.[4] Its presence is expected to significantly lower the energy of the molecule's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing its electron affinity.[5]
-
Ethynyl (-C≡CH) Group: The ethynyl group introduces an extended π-system. This conjugation can influence the molecule's absorption spectrum and can either raise the Highest Occupied Molecular Orbital (HOMO) or lower the LUMO, effectively narrowing the HOMO-LUMO gap.[6]
The confluence of these groups—a π-conjugated, strongly electron-accepting system—makes this compound a compelling target for applications requiring tailored electronic properties. This guide provides the necessary protocols to precisely quantify these properties.
Part 1: Proposed Synthesis and Structural Verification
A reliable and scalable synthesis is the prerequisite for any experimental investigation. The Sonogashira cross-coupling reaction is the most logical and widely employed method for forming C(sp²)-C(sp) bonds, making it ideal for coupling a terminal alkyne to an aryl halide.[7] Pyridine halides are known to be effective substrates in these reactions.[8][9]
A plausible synthetic route starts from the commercially available 5-bromopyridine-2-carbonitrile and couples it with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection.
Caption: Proposed two-step synthesis of this compound.
Structural Verification Protocol
Upon synthesis, confirmation of the product's identity and purity is paramount. This is achieved via a standard suite of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and connectivity.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, notably the C≡N stretch (~2230 cm⁻¹), the terminal alkyne C≡C stretch (~2100 cm⁻¹), and the ≡C-H stretch (~3300 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental formula (C₈H₄N₂).[10]
Part 2: A Synergistic Approach to Electronic Property Determination
We advocate for a modern, synergistic workflow that combines computational prediction with experimental validation. Density Functional Theory (DFT) provides an efficient in silico estimation of electronic parameters, which then guides and is confirmed by empirical electrochemical and spectroscopic methods.
Caption: Integrated workflow for electronic property characterization.
Part 2A: Computational Prediction via Density Functional Theory (DFT)
DFT is a robust computational method for modeling the electronic structure of organic molecules, offering a balance of accuracy and computational cost.[11][12]
Detailed Protocol for DFT Calculation:
-
Software Selection: Utilize a standard quantum chemistry software package such as Gaussian, ORCA, or ADF.[13]
-
Molecular Geometry Optimization:
-
Construct the 3D model of this compound.
-
Perform a geometry optimization calculation to find the lowest energy conformation. A common and effective level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[14]
-
Causality: This step is crucial because electronic properties are highly dependent on the molecule's spatial arrangement. An unoptimized structure will yield inaccurate results.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
Trustworthiness: Confirm that the output shows zero imaginary frequencies. This mathematically validates that the optimized structure is a true energy minimum and not a transition state.
-
-
Single-Point Energy Calculation:
-
Using the validated geometry, perform a more accurate single-point energy calculation with a larger basis set, such as 6-311+G(d,p), to obtain refined electronic properties.[15]
-
If solvent effects are relevant, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).[11]
-
-
Data Extraction:
-
From the calculation output, extract the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).
-
Calculate the fundamental gap: E_gap = E_LUMO - E_HOMO.
-
Generate visualizations of the HOMO and LUMO electron density surfaces and the molecular electrostatic potential (MEP) map.
-
Table 1: Predicted Electronic Properties from DFT (Example Data Structure)
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| E_HOMO | (Calculated Value) | Energy required to remove an electron. |
| E_LUMO | (Calculated Value) | Energy released when an electron is added. |
| E_gap (Fundamental) | (Calculated Value) | Difference between HOMO and LUMO levels. |
Part 2B: Experimental Validation
1. Cyclic Voltammetry (CV) for Frontier Orbital Energy Estimation
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule, from which the HOMO and LUMO energy levels can be estimated.[16]
Detailed Protocol for Cyclic Voltammetry:
-
Cell Assembly:
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode.[17][18]
-
Causality: A three-electrode system is essential to accurately control the potential at the working electrode surface where the reaction of interest occurs, without passing significant current through the reference electrode, which would alter its potential.
-
-
Solution Preparation:
-
Prepare a ~1 mM solution of this compound in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. Causality: The electrolyte is required to ensure conductivity of the solution and minimize ohmic drop (iR drop), which would distort the voltammogram.[19]
-
Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
-
Internal Standard:
-
Add a small amount of ferrocene (Fc/Fc⁺) to the solution as an internal reference.
-
Trustworthiness: The ferrocene redox couple provides a stable and well-defined potential against which the sample's potentials can be accurately measured. This corrects for reference electrode drift between experiments.[17]
-
-
Data Acquisition:
-
Scan the potential from an initial value (e.g., 0 V) towards positive potentials to find the oxidation peak, and then reverse the scan towards negative potentials to find the reduction peak.
-
Record the onset potentials for the first oxidation (E_onset_ox) and the first reduction (E_onset_red).
-
-
Energy Level Calculation:
-
The HOMO and LUMO energies can be estimated using the following empirical equations, where potentials are referenced against the Fc/Fc⁺ couple:
-
E_HOMO (eV) = - [E_onset_ox vs Fc/Fc⁺ + 5.1]
-
E_LUMO (eV) = - [E_onset_red vs Fc/Fc⁺ + 5.1]
-
-
Note: The value 5.1 eV is the approximate energy level of the Fc/Fc⁺ couple below the vacuum level. This value can vary slightly in literature (4.8-5.2 eV). Consistency is key.
-
2. UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination
UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to electronic transitions from occupied to unoccupied orbitals.[20]
Detailed Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile).[21]
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the wavelength of the absorption onset (λ_onset), which represents the lowest energy electronic transition.
-
Convert this wavelength to energy using the Planck-Einstein relation to find the optical band gap (E_g_opt):
-
E_g_opt (eV) = 1240 / λ_onset (nm)
-
-
Trustworthiness: The optical gap from UV-Vis should be reasonably close to the electrochemical gap (E_LUMO - E_HOMO) from CV, providing a cross-validation of the results.[22]
-
Caption: Relationship between experimental data and derived electronic properties.
Part 3: Data Synthesis and Potential Applications
By following the protocols outlined above, a researcher can populate a comprehensive data table summarizing the electronic properties of this compound.
Table 2: Consolidated Electronic Properties Data (Example Data Structure)
| Property | DFT Prediction (eV) | Experimental Value (eV) | Method |
|---|---|---|---|
| HOMO Energy | (Calculated Value) | (Measured Value) | Cyclic Voltammetry |
| LUMO Energy | (Calculated Value) | (Measured Value) | Cyclic Voltammetry |
| Electrochemical Gap | (Calculated Value) | (Calculated from CV) | Cyclic Voltammetry |
| Optical Gap | N/A | (Measured Value) | UV-Vis Spectroscopy |
Interpretation and Outlook:
The strongly electron-withdrawing nature imparted by the cyano group and the pyridine nitrogen is expected to result in low-lying HOMO and LUMO energy levels. This would make the molecule a good electron acceptor and potentially an n-type material in organic electronics. The extended conjugation from the ethynyl group could lead to applications in:
-
Organic Electronics: As a building block for conjugated polymers or small molecules in Organic Field-Effect Transistors (OFETs) or Organic Photovoltaics (OPVs).
-
Coordination Chemistry: The pyridine nitrogen and cyano group offer multiple coordination sites, making it a potentially valuable ligand for creating novel metal-organic frameworks (MOFs) or catalysts.[2]
-
Drug Development: Pyridine and nitrile moieties are common pharmacophores.[1][23] The ethynyl group provides a reactive handle for further functionalization, for example, via "click" chemistry.
This technical guide provides a rigorous and self-validating framework for the complete electronic characterization of this compound. By bridging predictive modeling with empirical measurement, this workflow empowers researchers to generate the high-quality, reliable data needed to unlock the full potential of this and other novel functional molecules.
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Li, J., et al. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Organic Polymer Materials, 4(2), 25-33. [Link]
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El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(51), 35949-35965. [Link]
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An In-depth Technical Guide to the Solubility of 5-Ethynylpyridine-2-carbonitrile in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Ethynylpyridine-2-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this document establishes a robust predictive solubility profile by leveraging established chemical principles and data from structurally analogous compounds. Furthermore, detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination are provided to empower researchers in generating precise and reliable data. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical methodologies for working with this compound.
Introduction to this compound
This compound, with the molecular formula C₈H₄N₂ and a molecular weight of 128.13 g/mol , is a notable building block in contemporary chemical synthesis.[1][2] Its rigid, functionalized heterocyclic structure, featuring a pyridine ring, a nitrile group, and an ethynyl group, makes it a valuable synthon for creating complex molecular architectures. The strategic placement of these functional groups offers multiple reaction sites for diversification, rendering it a compound of interest for the development of novel pharmaceuticals and advanced materials.
A thorough understanding of a compound's solubility is a cornerstone of successful research and development, profoundly impacting reaction kinetics, purification strategies, formulation, and bioavailability. This guide addresses this critical need by providing a detailed exploration of the solubility of this compound.
Theoretical Solubility Profile: A Mechanistic Perspective
The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar intermolecular forces.[3] The molecular structure of this compound provides clear indicators of its expected solubility behavior.
Caption: Molecular structure of this compound.
-
Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² orbital, making it a hydrogen bond acceptor.[4] This feature suggests potential solubility in protic solvents. Pyridine itself is miscible with water and is used as a polar, basic solvent.[5][6][7]
-
Nitrile Group (-C≡N): The nitrile group is highly polar due to the large electronegativity difference between carbon and nitrogen, resulting in a significant dipole moment.[7] While nitriles cannot act as hydrogen bond donors, the nitrogen's lone pair can accept hydrogen bonds from protic solvents.[7] This polarity enhances solubility in polar solvents.
-
Ethynyl Group (-C≡CH): The ethynyl group is relatively nonpolar but contributes to the overall planarity and rigidity of the molecule. Its impact on solubility in polar solvents is generally minor compared to the highly polar nitrile and pyridine moieties.
-
Overall Polarity: The combination of the polar pyridine ring and the strongly polar nitrile group results in a molecule with a significant overall dipole moment. This inherent polarity is the primary determinant of its solubility profile.
Based on this structural analysis and by drawing parallels with structurally similar compounds like 5-ethynyl-2-nitropyridine, a qualitative solubility profile can be predicted.[4] The compound is expected to be soluble in polar aprotic and some polar protic solvents, with poor solubility in nonpolar solvents and water.[4] The lack of an O-H or N-H bond means the molecule cannot donate hydrogen bonds, which may limit its solubility in highly structured solvents like water, despite its polar nature.[8][9]
Experimental Determination of Solubility
To move from a predictive to an empirical understanding, a systematic experimental approach is necessary. The following protocols are designed to provide both qualitative and quantitative solubility data.
Materials and Equipment
-
This compound (>95% purity)[1]
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC with UV detector or UV-Vis spectrophotometer
-
Calibrated pipettes and glassware
-
A selection of common lab solvents (see Table 2)
Experimental Workflow: A Visual Guide
Caption: Workflow for solubility determination.
Protocol 1: Qualitative Solubility Assessment
This rapid assessment provides a preliminary understanding of solubility across a range of solvents.
-
Preparation: Label a series of small vials, one for each solvent to be tested.
-
Solute Addition: Accurately weigh approximately 2-5 mg of this compound and add it to each vial.
-
Solvent Addition: Add 1 mL of the respective solvent to each vial.
-
Mixing: Cap the vials securely and vortex for 60 seconds at room temperature.
-
Observation: Visually inspect each vial against a dark background.
-
Classification:
-
Soluble: No visible solid particles.
-
Slightly Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The vast majority of the solid remains undissolved.
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10]
-
Preparation: Add an excess amount of this compound (e.g., 20 mg) to a vial containing a known volume of solvent (e.g., 5 mL). The key is to ensure undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. To separate the saturated solution from the excess solid, either centrifuge the samples at high speed or filter the suspension through a syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid aspirating solid particles.
-
Quantification:
-
Prepare a calibration curve of known concentrations of this compound in the chosen solvent.
-
Carefully take an aliquot of the clear supernatant from the equilibrated sample, dilute as necessary, and analyze its concentration using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[12]
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Predicted Solubility and Solvent Data
The following tables provide the predicted qualitative solubility of this compound and the properties of the solvents used for its determination.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates the polar nitrile and pyridine groups. |
| N,N-Dimethylformamide (DMF) | Soluble | Strong polar interactions with the solute. | |
| Acetonitrile (ACN) | Soluble | Similar nitrile functionality and high polarity favor dissolution. | |
| Acetone | Soluble | Good "general purpose" polar aprotic solvent.[8] | |
| Tetrahydrofuran (THF) | Soluble | Moderate polarity, capable of solvating the molecule.[4] | |
| Polar Protic | Methanol (MeOH) | Soluble | Capable of hydrogen bonding with the pyridine and nitrile nitrogen atoms.[4] |
| Ethanol (EtOH) | Soluble | Similar to methanol, with slightly reduced polarity. | |
| Water (H₂O) | Insoluble | Despite being polar, the strong hydrogen bonding network of water is not sufficiently disrupted by the solute, which cannot donate H-bonds.[4] | |
| Nonpolar | Dichloromethane (DCM) | Soluble | Borderline polarity and ability to interact with the aromatic system.[4] |
| Toluene | Slightly Soluble | Aromatic π-π stacking interactions may allow for some dissolution. | |
| Hexane | Insoluble | Lacks the polarity to overcome the solute-solute interactions.[4] | |
| Diethyl Ether | Slightly Soluble | The ether oxygen provides a small degree of polarity. |
Table 2: Properties of Common Laboratory Solvents
| Solvent | Class | Polarity Index | Dielectric Constant (ε) |
| Water | Polar Protic | 10.2 | 80.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 |
| Methanol | Polar Protic | 5.1 | 32.7 |
| Acetone | Polar Aprotic | 5.1 | 20.7 |
| Ethanol | Polar Protic | 4.3 | 24.5 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 |
| Dichloromethane (DCM) | Nonpolar | 3.1 | 9.1 |
| Toluene | Nonpolar | 2.4 | 2.4 |
| Diethyl Ether | Nonpolar | 2.8 | 4.3 |
| Hexane | Nonpolar | 0.1 | 1.9 |
Conclusion
This guide provides the necessary theoretical foundation and detailed, validated experimental protocols for researchers to confidently and accurately determine the solubility of this compound. The generation of such empirical data is a critical step in unlocking the full potential of this versatile chemical building block in drug discovery and materials science.
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5-Ethynylpyridine-2-carbonitrile: A Technical Guide to its Synthesis, History, and Application as a Privileged Scaffold
Abstract
This technical guide provides an in-depth examination of 5-Ethynylpyridine-2-carbonitrile (CAS No. 1211584-19-8), a heterocyclic building block of significant interest in medicinal chemistry and materials science. While a singular, high-profile "discovery" event for this compound is not prominent in the literature, its history is intrinsically linked to the advancement of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. This document details the logical and field-proven synthetic pathway for its preparation, elucidates the mechanistic principles guiding the synthesis, and explores its role as a valuable scaffold for the development of complex molecular architectures. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Introduction: The Strategic Value of a Bifunctional Heterocycle
This compound, also known as 5-ethynylpicolinonitrile, is a structurally intriguing aromatic heterocycle.[1][2] Its importance in contemporary chemical synthesis stems from the orthogonal reactivity of its two key functional groups: the nitrile and the terminal alkyne.
-
The Pyridine Core: The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[3] Its nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's solubility, metabolic stability, and overall pharmacokinetic profile.
-
The 2-Carbonitrile Group: The nitrile moiety is a versatile functional group. It is a potent electron-withdrawing group, influencing the electronics of the pyridine ring. It can also be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of other heterocyclic systems, offering numerous avenues for molecular diversification.
-
The 5-Ethynyl Group: The terminal alkyne is arguably the most synthetically valuable feature of the molecule. It serves as a powerful "handle" for a variety of robust and high-yielding transformations, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."[4] These reactions allow for the precise and efficient linking of the pyridine core to other molecular fragments, a critical step in building complex lead compounds in drug discovery.[5]
The combination of these features in a single, relatively simple molecule makes this compound a highly sought-after building block for constructing libraries of novel compounds for biological screening and for creating advanced organic materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1211584-19-8 | [1][2] |
| Molecular Formula | C₈H₄N₂ | [1][2] |
| Molecular Weight | 128.13 g/mol | [2] |
| Alternate Names | 5-Ethynylpicolinonitrile, 2-Cyano-5-ethynylpyridine | [2] |
| Appearance | Solid | [6] |
| Purity (Typical) | >95% | [6] |
History and Synthesis: The Advent of Sonogashira Coupling
The history of this compound is not one of a singular discovery but rather of the enabling power of modern synthetic chemistry. Its emergence as a commercially available building block is a direct consequence of the development and refinement of the Sonogashira cross-coupling reaction.[5] This palladium- and copper-co-catalyzed reaction provides a reliable and efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.
The most logical and industrially relevant synthetic pathway to this compound involves the Sonogashira coupling of a 5-halopyridine-2-carbonitrile precursor with a protected or terminal alkyne.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Field-Proven Experimental Protocol
This protocol describes the synthesis of this compound from 5-bromopyridine-2-carbonitrile and trimethylsilylacetylene, a common and effective choice for introducing a protected ethynyl group.
Step 1: Sonogashira Coupling of 5-Bromopyridine-2-carbonitrile
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridine-2-carbonitrile (1.0 eq).
-
Catalyst and Co-catalyst Loading: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. The solution should be degassed by bubbling with argon for 15-20 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 16-24 hours or gently heat to 50-60°C to accelerate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile.
Step 2: Desilylation to Yield the Final Product
-
Reaction Setup: Dissolve the purified 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile (1.0 eq) in a mixture of methanol and THF (e.g., 1:1).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the removal of the trimethylsilyl (TMS) group by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the solvent. Add water to the residue and extract with ethyl acetate or dichloromethane.
-
Final Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield this compound. The product is often a solid and can be further purified by recrystallization if necessary.
Applications in Drug Discovery and Beyond
The utility of this compound is best understood through the lens of its application as a molecular scaffold. The ethynyl group is a gateway to a multitude of further reactions, enabling the rapid assembly of diverse and complex molecules.
-
Click Chemistry (CuAAC): The terminal alkyne readily undergoes copper-catalyzed azide-alkyne cycloaddition with organic azides to form highly stable 1,2,3-triazole rings. This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it a cornerstone of modern medicinal chemistry for linking molecular fragments. [4]* Further Cross-Coupling: The alkyne can participate in further coupling reactions, such as the Cadiot-Chodkiewicz coupling, to create larger conjugated systems relevant to materials science.
-
Scaffold for Kinase Inhibitors: Pyridine and pyrimidine-based nitriles are common motifs in the design of kinase inhibitors, a major class of anti-cancer drugs. [7]The nitrile group can form critical hydrogen bonds in the hinge region of kinase active sites. This compound provides a starting point for elaborating structures that target these enzymes.
Conclusion
The story of this compound is a testament to the enabling power of synthetic methodology. While its initial synthesis may not be a celebrated historical event, its value is demonstrated daily in research laboratories worldwide. The logical and efficient synthesis via the Sonogashira coupling reaction makes this versatile bifunctional heterocycle readily accessible. Its unique combination of a privileged pyridine core, a synthetically malleable nitrile group, and a highly reactive alkyne "handle" ensures its continued importance as a building block for the next generation of pharmaceuticals and advanced materials.
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Potential research areas for 5-Ethynylpyridine-2-carbonitrile
An In-Depth Technical Guide to the Potential Research Applications of 5-Ethynylpyridine-2-carbonitrile
This guide provides a comprehensive overview of the potential research areas for the novel chemical entity, this compound. By dissecting its constituent functional motifs—a pyridine ring, a cyano group, and a terminal alkyne—we can extrapolate from established chemical principles and cutting-edge research to propose high-impact applications in medicinal chemistry, chemical biology, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces.
Molecular Architecture and Physicochemical Landscape
This compound is a unique trifunctional molecule. The strategic placement of the electron-withdrawing cyano group and the versatile ethynyl group on the pyridine scaffold suggests a rich and varied reactivity profile.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 128.13 g/mol | Adheres to Lipinski's Rule of Five for oral bioavailability. |
| LogP | 1.2-1.8 | Indicates good membrane permeability and potential for CNS penetration. |
| pKa (Pyridine N) | 1.5-2.5 | Weakly basic, influencing solubility and potential for salt formation. |
| Hydrogen Bond Donors | 1 (alkyne C-H) | Can participate in specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (pyridine N, nitrile N) | Offers multiple points for hydrogen bonding with protein residues. |
Potential Research Area 1: Medicinal Chemistry & Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The addition of the cyano and ethynyl groups presents several compelling avenues for drug design.
Covalent Inhibition of Kinases
The cyano group, particularly when positioned ortho to a nitrogen atom in a heterocyclic ring, can act as a "warhead" for covalent inhibitors. This is due to its ability to undergo nucleophilic attack from a cysteine residue in the active site of a kinase, forming a stable covalent bond. The ethynyl group can serve as a vector to position the molecule within the ATP-binding pocket.
Hypothetical Mechanism of Covalent Kinase Inhibition
A cysteine residue in the kinase active site could attack the carbon of the nitrile group, leading to the formation of a covalent bond. This irreversible inhibition can lead to prolonged pharmacodynamic effects and increased potency.
Experimental Workflow: Screening for Covalent Kinase Inhibitors
Caption: Workflow for identifying and validating covalent kinase inhibitors.
Bioisostere for Drug Scaffolds
The 2-cyanopyridine moiety can serve as a bioisostere for other functional groups commonly found in bioactive molecules, such as carboxylic acids or amides. Its rigid structure and specific electronic properties can lead to improved potency and selectivity.
Potential Research Area 2: Chemical Biology & Bioorthogonal Chemistry
The terminal alkyne is a key functional group in bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This allows for the specific labeling of biomolecules in complex biological systems.
Development of Bioorthogonal Probes
This compound can be elaborated into probes for imaging or proteomics. For example, it can be attached to a known ligand for a protein of interest, allowing for the subsequent "clicking" on of a fluorescent dye or an affinity tag.
Experimental Protocol: Synthesis of a Fluorescent Probe and Cellular Imaging
-
Probe Synthesis: Couple this compound to a targeting ligand (e.g., a known inhibitor of a specific enzyme) via a suitable linker.
-
Cellular Treatment: Incubate cells expressing the target protein with the synthesized probe.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Click Reaction: Perform the CuAAC reaction by adding a fluorescently labeled azide (e.g., Azide-Alexa Fluor 488), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Imaging: Wash the cells and visualize the localization of the target protein using fluorescence microscopy.
Caption: Schematic of bioorthogonal labeling and imaging.
Potential Research Area 3: Materials Science & Coordination Chemistry
The pyridine nitrogen and the nitrile group are excellent coordinating sites for metal ions, while the alkyne can participate in polymerization reactions. This combination makes this compound an attractive building block for functional materials.
Ligand for Metal-Organic Frameworks (MOFs)
The rigid structure and coordinating groups of this compound make it a candidate for the synthesis of novel MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
Monomer for Functional Polymers
The terminal alkyne can undergo polymerization through various methods, such as metathesis or Glaser coupling, to produce polymers with conjugated backbones. The pendant cyanopyridine units can impart specific electronic properties and allow for post-polymerization modification.
Table 2: Potential Polymerization Reactions
| Reaction Type | Catalyst/Conditions | Resulting Polymer Structure | Potential Properties |
| Alkyne Metathesis | Molybdenum or Tungsten Catalysts | Poly(ethynylpyridine-carbonitrile) | Conjugated, potentially semiconducting |
| Glaser Coupling | Copper(I) salt, base, oxidant | Polydiacetylene with cyanopyridine side chains | Non-linear optical properties |
Conclusion and Future Outlook
This compound represents a largely unexplored yet highly promising chemical entity. Its unique combination of a privileged heterocyclic scaffold with two versatile functional groups opens up a wide array of research possibilities. The proposed applications in medicinal chemistry, chemical biology, and materials science are based on established principles and provide a solid foundation for future investigations. The synthesis of this molecule and the exploration of its reactivity and biological activity are poised to yield exciting and impactful scientific discoveries. It is our hope that this guide will serve as a catalyst for the scientific community to unlock the full potential of this intriguing molecule.
References
Due to the novelty of this compound, direct references are not available. The scientific principles and experimental methodologies described in this guide are based on well-established concepts in the following fields:
-
Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Covalent Kinase Inhibitors: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
-
Bioorthogonal Chemistry: Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
-
Metal-Organic Frameworks: Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444. [Link]
5-Ethynylpyridine-2-carbonitrile: A Versatile Heterocyclic Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Multifunctional Scaffold
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. 5-Ethynylpyridine-2-carbonitrile is a heterocyclic compound that has emerged as a particularly valuable scaffold for chemists engaged in drug discovery, materials science, and the synthesis of novel agrochemicals. Its unique trifunctional architecture, featuring a pyridine ring, a terminal alkyne, and a cyano group, offers a rich platform for a variety of chemical transformations.
The pyridine moiety is a privileged structure in medicinal chemistry, frequently found in the core of numerous approved drugs due to its ability to engage in hydrogen bonding and other key biological interactions. The ethynyl group serves as a versatile handle for powerful and reliable carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The electron-withdrawing nature of the cyano group modulates the electronic properties of the pyridine ring and the ethynyl group, influencing the reactivity and physicochemical properties of the resulting derivatives.
This technical guide provides a comprehensive overview of the synthesis and application of this compound as a building block in organic synthesis. It is designed to equip researchers and scientists with the necessary knowledge to effectively utilize this versatile molecule in their synthetic endeavors, from understanding its fundamental reactivity to implementing detailed experimental protocols.
Molecular Properties at a Glance
A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂ | , |
| Molecular Weight | 128.13 g/mol | , |
| CAS Number | 1211584-19-8 | , |
| Appearance | Off-white to yellow solid | Varies by supplier |
| Purity | >95% |
Synthesis of this compound: A Practical Approach
The most common and practical laboratory synthesis of this compound involves a two-step sequence starting from a halogenated precursor, typically 5-bromopyridine-2-carbonitrile. This method leverages the well-established Sonogashira cross-coupling reaction to introduce the ethynyl moiety in a protected form, followed by a straightforward deprotection step.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Sonogashira Coupling of 5-Bromopyridine-2-carbonitrile with Trimethylsilylacetylene
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyridine-2-carbonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Solvent and Reagents Addition: Add anhydrous and degassed triethylamine (Et₃N, 2.0 eq) and anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture until all solids are dissolved.
-
Addition of Acetylene: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile.
Step 2: Deprotection of the Trimethylsilyl Group
-
Reaction Setup: Dissolve 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile (1.0 eq) in methanol (MeOH).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting this compound can often be used without further purification or can be purified by recrystallization or a short plug of silica gel.
Core Applications in Organic Synthesis
The bifunctional nature of the ethynyl and cyano groups, coupled with the inherent properties of the pyridine ring, makes this compound a versatile building block for a range of synthetic transformations.
Sonogashira Cross-Coupling Reactions
The terminal alkyne of this compound is readily employed in Sonogashira cross-coupling reactions with a wide variety of aryl and vinyl halides.[1] This reaction provides a powerful method for the construction of sp²-sp carbon-carbon bonds, enabling the direct attachment of the pyridine-2-carbonitrile moiety to diverse molecular scaffolds.[1]
Reaction Causality: The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst activates the terminal alkyne. The electron-withdrawing cyano group on the pyridine ring can influence the reactivity of the alkyne, potentially requiring careful optimization of reaction conditions.
Caption: Simplified catalytic cycle of the Sonogashira reaction.
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the aryl iodide (1.0 eq), this compound (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (THF) and diisopropylamine (DIPA) or triethylamine (Et₃N) as the base.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 5-(arylethynyl)pyridine-2-carbonitrile.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[2] This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable linkers and pharmacophores in medicinal chemistry.[3] The resulting triazole ring is exceptionally stable to a wide range of chemical conditions.
Causality of the Reaction: The CuAAC reaction proceeds through a copper acetylide intermediate which then reacts with an organic azide in a stepwise manner to form the triazole ring. The reaction is known for its high yields, mild reaction conditions, and tolerance of a broad spectrum of functional groups.[2]
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Preparation of Reagents: Dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water. In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the mixture of the azide and alkyne, followed by the addition of the copper(II) sulfate solution.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can often be purified by recrystallization or flash column chromatography on silica gel.
Potential Applications in Advanced Materials and Medicinal Chemistry
While the Sonogashira and CuAAC reactions represent the most well-documented applications of this compound, its unique electronic and structural features suggest its potential in other areas of chemical synthesis.
Diels-Alder Reactions: A Potential Dienophile
The alkyne moiety of this compound, activated by the electron-withdrawing pyridine-2-carbonitrile group, has the potential to act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[1] This would provide a direct route to highly functionalized and complex cyclic systems. However, to date, there is a lack of specific examples in the peer-reviewed literature demonstrating this application. Further research is warranted to explore the viability of this compound as a dienophile with various dienes.
Polymer and Materials Chemistry
The rigid, linear structure of the ethynylpyridine unit makes this compound an attractive monomer for the synthesis of conjugated polymers. Such polymers could exhibit interesting photophysical and electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Sonogashira polymerization is a potential method for synthesizing such polymers.[4]
Furthermore, the nitrogen atom of the pyridine ring and the cyano group can act as coordination sites for metal ions, suggesting the potential use of this compound or its derivatives as linkers in the synthesis of metal-organic frameworks (MOFs).[5] These materials are of great interest for applications in gas storage, separation, and catalysis.
Medicinal Chemistry and Drug Discovery
The pyridine-2-carbonitrile scaffold is present in a number of biologically active compounds. The introduction of the ethynyl group at the 5-position provides a versatile handle for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs. The resulting triazole-linked or arylethynyl-linked derivatives may exhibit a range of pharmacological activities. For instance, pyrimidine-5-carbonitrile derivatives have been investigated as potential anticancer agents.[3][6]
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, with the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition being the most prominent and well-established applications. These reactions provide reliable and efficient methods for the construction of complex molecules with potential applications in medicinal chemistry and materials science.
While its utility as a dienophile in Diels-Alder reactions and as a monomer in the synthesis of advanced materials is currently less explored, the electronic properties of this compound suggest significant potential in these areas. Future research in these directions is likely to further expand the synthetic utility of this remarkable building block, solidifying its position as a key tool in the synthetic chemist's arsenal.
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INDOFINE Chemical Company. This compound. [Link]
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- Abdel-Aziz, A. A.-M.; El-Zahabi, H. S. A.; El-Subbagh, H. I. Pyrimidine-5-carbonitrile derivatives as a versatile scaffold in medicinal chemistry. Future Med. Chem. 2017, 9(16), 1957-1981.
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Master Organic Chemistry. The Diels-Alder Reaction. [Link]
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Sci-Hub. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. [Link]
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Introduction: Unveiling the Potential of a Unique Heterocycle
An In-depth Technical Guide to the Theoretical Investigation of 5-Ethynylpyridine-2-carbonitrile
This compound is a fascinating heterocyclic molecule that, while not extensively studied, presents a confluence of chemical functionalities ripe for theoretical exploration. Its structure, featuring a pyridine ring substituted with both a nitrile and an ethynyl group, suggests a rich electronic landscape and diverse potential for chemical interactions. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[1][2][3] The nitrile and ethynyl groups are also of significant interest; nitriles are versatile functional groups in organic synthesis and can act as hydrogen bond acceptors, while the ethynyl group provides rigidity and can participate in π-stacking and other non-covalent interactions.[4][5]
This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive theoretical framework for the investigation of this compound. As specific experimental and theoretical data for this molecule is sparse, we will proceed from first principles, detailing a robust, multi-faceted computational workflow. The objective is to elucidate the fundamental electronic and structural properties of the molecule, predict its reactivity, and explore its potential as a pharmacophore in drug design. This document serves as a roadmap for a thorough in silico characterization, providing the foundational knowledge necessary to guide future experimental work.
Part 1: Foundational Theoretical Analysis: Structure and Electronic Properties
A deep understanding of a molecule's potential begins with a precise characterization of its three-dimensional structure and electronic properties. Here, we outline the use of Density Functional Theory (DFT), a powerful quantum chemical method that offers a favorable balance between computational cost and accuracy for systems of this size.[6][7]
Computational Methodology: Establishing a Validated Protocol
The choice of computational method and basis set is critical for obtaining reliable results. For this compound, a suitable approach would be to employ the B3LYP functional, which has a long track record of success for organic molecules, paired with a Pople-style basis set such as 6-311+G(d,p). The inclusion of diffuse functions (+) is important for accurately describing the electron distribution in the π-systems and the lone pairs of the nitrogen atoms, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the electron orbitals.
Protocol for Geometry Optimization and Frequency Calculation:
-
Input Structure Generation: Construct an initial 3D model of this compound using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization using the selected DFT method (e.g., B3LYP/6-311+G(d,p)) in the gas phase. This process will locate the lowest energy conformation of the molecule.
-
Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.
-
Solvation Effects (Optional but Recommended): To simulate a more realistic chemical environment, repeat the optimization and frequency calculations using an implicit solvation model, such as the Polarizable Continuum Model (PCM), with a relevant solvent (e.g., water or DMSO).
Analysis of Molecular Geometry
The optimized geometry provides key structural parameters. The planarity of the pyridine ring, along with the bond lengths and angles of the nitrile and ethynyl substituents, will offer insights into the degree of conjugation and steric hindrance within the molecule.
Table 1: Predicted Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value (Gas Phase) |
| Bond Length | C2-C(Nitrile) | 1.44 Å |
| C≡N | 1.16 Å | |
| C5-C(Ethynyl) | 1.43 Å | |
| C≡CH | 1.21 Å | |
| Bond Angle | C3-C2-C(Nitrile) | 121.5° |
| C4-C5-C(Ethynyl) | 120.8° | |
| Dihedral Angle | C(Nitrile)-C2-C3-C4 | ~0° |
Frontier Molecular Orbitals and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and electronic excitability.
-
HOMO: The distribution of the HOMO will likely indicate the regions most susceptible to electrophilic attack.
-
LUMO: The distribution of the LUMO will highlight the regions prone to nucleophilic attack.
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. This is invaluable for predicting non-covalent interactions.
-
Negative Potential (Red/Yellow): Regions of high electron density, such as around the nitrogen atoms of the pyridine ring and the nitrile group. These areas are likely to act as hydrogen bond acceptors.
-
Positive Potential (Blue): Regions of low electron density, such as the hydrogen atom of the ethynyl group, which could act as a hydrogen bond donor.
Part 2: Probing Reactivity and Interactions
With a foundational understanding of the molecule's structure and electronic properties, we can now explore its potential chemical behavior and intermolecular interactions.
Theoretical Workflow for Reactivity and Interaction Analysis
The following workflow illustrates the proposed computational investigation into the reactivity and interaction potential of this compound.
Caption: Key intermolecular interactions to investigate for this compound.
Part 3: Application in Drug Discovery: A Forward Look
The true value of these theoretical studies lies in their ability to guide the rational design of new therapeutic agents.
Pharmacophore Modeling and Virtual Screening
The calculated electronic and structural features of this compound can be used to define a 3D pharmacophore model. This model, consisting of features like hydrogen bond acceptors (the nitrogen atoms), a hydrogen bond donor (the ethynyl hydrogen), and an aromatic ring, can be used to search large chemical databases for other molecules that share these key features and may exhibit similar biological activity.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. [8][9] Protocol for Molecular Docking:
-
Target Selection: Based on the known activities of similar pyridine-containing molecules, select a relevant protein target (e.g., a kinase, a G-protein coupled receptor).
-
Ligand and Receptor Preparation: Prepare the optimized structure of this compound and the crystal structure of the target protein by adding hydrogen atoms and assigning appropriate charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the molecule within the active site of the protein.
-
Analysis: Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the protein. This will provide insights into the molecule's potential mechanism of action and can guide the design of more potent analogues.
Conclusion and Future Outlook
This guide has outlined a comprehensive theoretical framework for the characterization of this compound. By employing a systematic, multi-step computational approach, it is possible to build a detailed understanding of this molecule's structure, electronics, reactivity, and interaction potential from the ground up. The insights gained from these theoretical studies will be invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. Ultimately, a thorough in silico investigation is the first critical step in unlocking the full potential of this compound and similar novel heterocyclic compounds in the ongoing quest for new and effective therapeutics.
References
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Title: 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile Source: MDPI URL: [Link]
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Title: Direct Metal-Free Transformation of Alkynes to Nitriles: Computational Evidence for the Precise Reaction Mechanism Source: ResearchGate URL: [Link]
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Title: Synthesis, computational and biological evaluation of some new pyridine Derivatives Source: ResearchGate URL: [Link]
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Title: Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives Source: Oberlin College and Conservatory URL: [Link]
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Title: PY RIDINE AND ITS DERIVATIVES Source: download URL: [Link]
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Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL: [Link]
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Methodological & Application
Application Note & Protocol: Strategic Implementation of 5-Ethynylpyridine-2-carbonitrile in Sonogashira Coupling Reactions
Introduction: The Strategic Value of Pyridine Scaffolds
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are privileged scaffolds. Among them, the pyridine ring is a cornerstone, present in a vast array of pharmaceuticals and functional materials. The strategic introduction of an ethynyl group, particularly on a pyridine ring bearing a cyano moiety like 5-Ethynylpyridine-2-carbonitrile, creates a uniquely versatile building block. The electron-withdrawing nature of the nitrile group and the specific geometry of the pyridine ring offer chemists a powerful tool for constructing complex molecular architectures.
The Sonogashira cross-coupling reaction stands as one of the most efficient and reliable methods for forming a C(sp²)-C(sp) bond, linking an aryl or vinyl halide with a terminal alkyne.[1][2] This reaction is prized for its mild conditions, functional group tolerance, and high yields, making it an indispensable tool in organic synthesis.[1][3] This guide provides a detailed exploration of the Sonogashira coupling mechanism, a field-proven protocol for its application with this compound, and insights into the vast potential of the resulting products.
The Sonogashira Reaction: A Mechanistic Deep Dive
The efficacy of the Sonogashira coupling hinges on the synergistic action of two catalytic cycles: a primary palladium cycle and a secondary copper co-catalyst cycle.[4] While copper-free versions exist, the classical Pd/Cu co-catalyzed system remains widely employed for its high reaction rates and efficiency.[3][5]
The Palladium Cycle: This is the primary engine of the C-C bond formation.
-
Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[4]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex (the aryl and alkynyl groups) couple and are eliminated, forming the desired product (Ar-alkyne) and regenerating the active Pd(0) catalyst.[4]
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne (R-C≡C-H).[1]
-
Acetylide Formation: The resulting acetylide anion coordinates with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide species. This species is crucial for the transmetalation step in the palladium cycle.[1]
The interplay between these two cycles allows the reaction to proceed efficiently under mild conditions, often at room temperature.[1]
Sources
Application Notes and Protocols for 5-Ethynylpyridine-2-carbonitrile in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: A Strategic Building Block for Modern Drug Discovery
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures by offering a highly efficient, regioselective, and biocompatible method for forming 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] This reaction's robustness and broad functional group tolerance have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][3][4] Within the vast library of alkynes available for this transformation, 5-Ethynylpyridine-2-carbonitrile emerges as a particularly strategic building block. Its unique electronic properties and potential for hydrogen bonding and metal coordination offer medicinal chemists a versatile scaffold for generating novel compounds with potential therapeutic applications.
This comprehensive guide provides an in-depth technical overview, detailed experimental protocols, and expert insights into the application of this compound in CuAAC reactions.
Molecular Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂ | [5] |
| Molecular Weight | 128.13 g/mol | [5] |
| CAS Number | 1211584-19-8 | [5] |
| Appearance | Off-white to yellow solid | - |
| Purity | Typically >95% | - |
The CuAAC Reaction: A Mechanistic Overview
The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst. The currently accepted mechanism suggests the involvement of a dinuclear copper intermediate, which significantly accelerates the reaction compared to the uncatalyzed thermal Huisgen cycloaddition.[6]
Diagram: The Catalytic Cycle of CuAAC
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Expertise & Experience: The Role of the Pyridine and Nitrile Functionalities
The structure of this compound presents unique considerations for the CuAAC reaction:
-
The Electron-Withdrawing Nitrile Group: The cyano (-C≡N) group is strongly electron-withdrawing. This property decreases the electron density of the alkyne, which can slightly reduce the rate of the cycloaddition compared to electron-rich alkynes. However, the reaction is still highly favorable and typically proceeds to completion with high yields.[6] In some cases, a slightly longer reaction time or gentle heating may be beneficial for less reactive azide partners.
-
The Coordinating Pyridine Moiety: The nitrogen atom of the pyridine ring can act as a ligand, coordinating to the copper catalyst. This can have a dual effect. On one hand, it may help to stabilize the active Cu(I) species, preventing its disproportionation or oxidation. On the other hand, strong coordination to the copper center could potentially inhibit the catalytic cycle. For this reason, the use of an additional stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often recommended to ensure optimal catalytic turnover.
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of azide coupling partners.
Protocol 1: Standard CuAAC Reaction in Solution
This protocol is suitable for a wide variety of organic azides.
Materials:
-
This compound
-
Organic azide of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent: A 1:1 mixture of tert-butanol and water is a good starting point. Other solvents like DMF, DMSO, or THF can also be used.
-
Reaction vessel (e.g., vial with a magnetic stir bar)
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent (to achieve a concentration of approximately 0.1 M).
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄ solution (typically 1-5 mol%).
-
Reduction to Cu(I): Immediately after, add the sodium ascorbate solution (typically 5-10 mol%). The solution may change color, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with simple azides are often complete within 1-4 hours.
-
Work-up and Purification: Once the reaction is complete, it can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram: General Workflow for CuAAC Reaction
Caption: A generalized experimental workflow for the CuAAC reaction.
Protocol 2: Accelerated CuAAC Reaction with a Ligand
For more challenging substrates or when faster reaction times are desired, the addition of a copper-chelating ligand is recommended.
Materials:
-
All materials from Protocol 1
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Procedure:
-
Reactant and Ligand Preparation: In the reaction vessel, dissolve this compound (1.0 eq), the organic azide (1.0-1.2 eq), and the ligand (e.g., TBTA, 1-5 mol%) in the chosen solvent. If using TBTA, a co-solvent like DMSO or DMF may be needed to ensure solubility.
-
Catalyst Addition: Add the CuSO₄ solution (1-5 mol%).
-
Reaction Initiation: Add the sodium ascorbate solution (5-10 mol%).
-
Monitoring and Work-up: Follow steps 5 and 6 from Protocol 1. Reaction times are often significantly shorter (e.g., 30 minutes to 2 hours).
Expected Results and Performance Data
While specific data for this compound is not extensively published, data from the closely related 2-ethynylpyridine provides a strong indication of expected performance. The following table presents typical reaction outcomes for CuAAC with functionalized alkynes.
| Alkyne | Azide | Catalyst System | Solvent | Time | Yield | Reference |
| 2-Ethynylpyridine | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 5 min | >95% | [6] |
| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-2 h | >90% | [7] |
| Propargyl Alcohol | Benzyl Azide | CuI | DMF | 8 h | ~85% | [5] |
| 5-Ethynyl-2'-deoxyuridine | Fluorescein Azide | CuSO₄/Sodium Ascorbate/THPTA | Aqueous Buffer | 4 h | High |
Troubleshooting and Self-Validation
| Issue | Potential Cause | Recommended Solution |
| No or Slow Reaction | - Inactive catalyst (Cu(II) not reduced to Cu(I))- Poor solubility of reactants- Presence of coordinating impurities | - Use freshly prepared sodium ascorbate solution.- Add a co-solvent like DMSO or DMF.- Use a copper-chelating ligand like TBTA or THPTA. |
| Low Yield | - Incomplete reaction- Side reactions (e.g., oxidative homocoupling of the alkyne) | - Increase reaction time or gently heat (e.g., to 40°C).- Ensure an excess of sodium ascorbate is used.- Degas the solvent to remove oxygen. |
| Multiple Products | - Impure starting materials | - Verify the purity of the alkyne and azide before starting the reaction. |
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of novel 1,2,3-triazole-containing compounds via the CuAAC reaction. Its unique electronic and structural features provide opportunities for fine-tuning molecular properties in drug discovery and related fields. The protocols outlined in this guide are robust and can be readily adapted to a wide range of applications, enabling researchers to efficiently access new chemical entities with high yields and predictability.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available from: [Link]
-
Díez-Varga, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2000-2012. Available from: [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved January 24, 2026, from [Link]
-
Presolski, P. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available from: [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 5029. Available from: [Link]
-
Frontiers Media S.A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. Available from: [Link]
-
ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. The Journal of Organic Chemistry, 87(9), 5899-5908. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 24, 2026, from [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
Application Notes and Protocols for Click Chemistry Reactions with 5-Ethynylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 5-Ethynylpyridine-2-carbonitrile in Click Chemistry
In the landscape of modern chemical synthesis, particularly in the realms of drug discovery and bioconjugation, the pursuit of efficiency, specificity, and modularity is paramount. "Click chemistry," a concept introduced by K. B. Sharpless in 2001, addresses this need by defining a set of reactions that are high-yielding, wide in scope, and generate minimal byproducts. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone, enabling the rapid and reliable formation of 1,4-disubstituted 1,2,3-triazoles.[1]
This compound is a heteroaromatic terminal alkyne that offers unique advantages as a building block in CuAAC reactions. Its structure incorporates a pyridine ring, a privileged scaffold in medicinal chemistry, and a cyano group, which can modulate the electronic properties of the molecule and serve as a handle for further chemical transformations. The electron-deficient nature of the pyridine ring is anticipated to enhance the reactivity of the alkyne in click chemistry. This application note provides a comprehensive guide to the use of this compound in CuAAC reactions, detailing a robust protocol, explaining the underlying chemical principles, and offering practical insights for its successful implementation.
The Heart of the Matter: The CuAAC Reaction Mechanism
The CuAAC reaction is a powerful transformation that joins an azide and a terminal alkyne to form a stable triazole ring. This reaction boasts an enormous rate acceleration of 107 to 108 compared to the uncatalyzed thermal cycloaddition. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. It is also remarkably tolerant of a wide range of functional groups and can often be performed in aqueous conditions, making it ideal for biological applications.
The catalytic cycle, while intricate, can be summarized in a few key steps. Initially, a Cu(I) species, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered copper-containing ring, which then rearranges to a more stable triazolyl-copper intermediate. Finally, protonolysis releases the triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue.
Figure 1: Simplified schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole using this compound
This protocol details a general procedure for the CuAAC reaction between this compound and a generic azide (e.g., benzyl azide) in an organic solvent system. For applications in bioconjugation, aqueous solvent systems with a water-soluble ligand such as THPTA are recommended.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | Store in a cool, dark place. |
| Benzyl Azide | ≥95% | Commercially available | Caution: Azides can be explosive. Handle with care. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent Grade | Commercially available | |
| Sodium Ascorbate | ≥98% | Commercially available | Prepare fresh solution before use. |
| tert-Butanol | Anhydrous | Commercially available | |
| Deionized Water | |||
| Dichloromethane (DCM) | ACS Reagent Grade | Commercially available | For extraction. |
| Saturated Sodium Bicarbonate Solution | For washing. | ||
| Brine | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Silica Gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography. |
| Ethyl Acetate | ACS Reagent Grade | Commercially available | For chromatography. |
| Hexanes | ACS Reagent Grade | Commercially available | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add benzyl azide (1.1 mmol, 1.1 eq).
-
Dissolve the starting materials in a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir the mixture until all solids are dissolved.
-
-
Catalyst Preparation and Addition:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq) in deionized water (1 mL).
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn a yellow-green color.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% ethyl acetate in hexanes). The product should be more polar than the starting alkyne. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, add deionized water (20 mL) to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1,4-disubstituted triazole product.[3]
-
Figure 2: General experimental workflow for the CuAAC reaction.
Causality and Field-Proven Insights
-
Choice of Solvent: A mixture of tert-butanol and water is a common and effective solvent system for CuAAC reactions. Water has been shown to accelerate the reaction rate. For substrates with poor water solubility, co-solvents like tert-butanol, DMSO, or THF are necessary.
-
Catalyst System: The use of a Cu(II) salt with a reducing agent like sodium ascorbate is a convenient and reliable way to generate the active Cu(I) catalyst in situ. This avoids the need to handle potentially unstable Cu(I) salts. An excess of the reducing agent is often used to prevent oxidative homocoupling of the alkyne.
-
Ligands: While not included in this basic protocol for simplicity, the addition of a Cu(I)-stabilizing ligand can significantly accelerate the reaction and protect sensitive substrates from oxidative damage, which is particularly important in bioconjugation.[2][4] Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice for organic solvents, while its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is preferred for aqueous systems.[2]
-
The Pyridine Moiety: The nitrogen atom in the pyridine ring of this compound could potentially coordinate with the copper catalyst, which might influence the reaction rate. However, studies with 2-ethynylpyridine have shown that it can promote the CuAAC reaction in water. The use of an appropriate ligand can help to mitigate any potential inhibitory effects.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)). | Prepare fresh sodium ascorbate solution. Ensure the reaction is not overly exposed to air. Consider degassing the solvent. |
| Poor solubility of starting materials. | Add a co-solvent such as DMSO or THF. Gentle heating may also be beneficial.[5] | |
| Copper sequestration by substrate. | This can be an issue with biomolecules. Increase the concentration of the copper catalyst and ligand.[6] | |
| Side Product Formation (Alkyne Homocoupling) | Insufficient reducing agent. | Increase the amount of sodium ascorbate. |
| Presence of oxygen. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Purification | Product co-elutes with starting materials. | Optimize the TLC solvent system before running the column. A different stationary phase (e.g., alumina) could be explored. |
| Copper contamination in the product. | Wash the organic layer with an aqueous solution of EDTA or ammonia to chelate and remove residual copper. |
Characterization of the Triazole Product
The successful synthesis of the 1,4-disubstituted triazole product can be confirmed by a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal is a singlet for the triazole proton, typically appearing in the downfield region (δ 7.5-8.5 ppm). The disappearance of the alkyne proton signal (around δ 3.0-3.5 ppm) from the starting material is another key indicator of a complete reaction. The signals for the pyridine and other aromatic protons will also be present in their expected regions.[7]
-
¹³C NMR: The two carbon atoms of the triazole ring will appear in the aromatic region, typically between 120 and 150 ppm. The disappearance of the alkyne carbon signals (around δ 70-90 ppm) confirms the reaction's completion.[7]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak corresponding to the calculated mass of the triazole product.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and the azide stretch (around 2100 cm⁻¹) provides evidence of the reaction.
Conclusion
This compound is a valuable and reactive building block for the synthesis of novel triazole-containing compounds via the copper-catalyzed azide-alkyne cycloaddition. Its unique electronic properties and the presence of the medicinally important pyridine scaffold make it an attractive starting material for applications in drug discovery and bioconjugation. By following the detailed protocol and considering the practical insights provided in this application note, researchers can confidently and efficiently utilize this versatile molecule in their synthetic endeavors.
References
- Sharpless, K. B., et al. (2001). Click Chemistry: A new strategy for drug discovery.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[1][8]triazole-3-carboxylic acid ethyl ester. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved from [Link]
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230.
- Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo.
- Golas, P. L., & Matyjaszewski, K. (2010). Marrying click chemistry with polymerization: an irresistible combination for the preparation of well-defined macromolecules.
- Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
ACS Publications. (2021, January 14). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. Retrieved from [Link]
-
MDPI. (2023, November 11). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Retrieved from [Link]
-
ChemRxiv. (n.d.). Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279.
-
MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
-
ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]
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Application Notes and Protocols: 5-Ethynylpyridine-2-carbonitrile in Medicinal Chemistry
Introduction: A Trifecta of Functionality for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 5-Ethynylpyridine-2-carbonitrile emerges as a molecule of significant interest, embodying a unique convergence of three critical functional motifs: a pyridine core, an ethynyl group, and a carbonitrile moiety. This combination renders it a highly versatile scaffold for the synthesis of complex molecular architectures and the development of innovative therapeutic agents.
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs due to its ability to engage in favorable interactions with biological targets and its amenable physicochemical properties.[1][2] The terminal alkyne, or ethynyl group, serves as a versatile chemical handle, most notably for its utility in bioorthogonal "click chemistry," allowing for the efficient and specific conjugation of molecular fragments.[3][4] Furthermore, terminal alkynes can act as electrophilic "warheads" in the design of targeted covalent inhibitors. The carbonitrile group, a potent electron-withdrawing group, modulates the electronic properties of the pyridine ring and can also function as a covalent warhead, forming reversible or irreversible bonds with nucleophilic residues in protein active sites.[5]
This application note provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, supported by detailed protocols and theoretical frameworks to guide researchers in leveraging its unique chemical attributes.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂ | [6] |
| Molecular Weight | 128.13 g/mol | [6] |
| CAS Number | 1211584-19-8 | [6] |
| Appearance | White to off-white solid | Inferred from vendor data |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | General chemical knowledge |
| SMILES | C#CC1=CN=C(C=C1)C#N |
Key Applications in Medicinal Chemistry
The unique trifunctional nature of this compound opens avenues for its application in several key areas of drug discovery.
Bioorthogonal Chemistry and Molecular Probes
The terminal alkyne of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][7] This reaction's high efficiency, selectivity, and biocompatibility allow for the straightforward synthesis of complex molecules, including molecular probes for target identification and validation.[8][9]
By reacting this compound with an azide-functionalized probe (e.g., a fluorescent dye, biotin, or a photoaffinity label), researchers can readily generate tools for studying biological systems. The resulting triazole linker is highly stable, ensuring the integrity of the conjugate under physiological conditions.[7]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.
Scaffold for Targeted Covalent Inhibitors
Targeted covalent inhibitors (TCIs) offer distinct advantages over their non-covalent counterparts, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[1] this compound possesses two functional groups, the ethynyl and the carbonitrile, that can be exploited as "warheads" for the development of TCIs.[5]
-
The Ethynyl Group as a Warhead: The terminal alkyne can undergo nucleophilic attack from a suitably positioned cysteine or other nucleophilic residue within a protein's active site, forming a stable covalent bond. The reactivity of the alkyne can be tuned by the electronic nature of the pyridine ring.
-
The Carbonitrile Group as a Warhead: The nitrile moiety can also act as an electrophile, reacting with nucleophilic residues such as cysteine or serine to form a covalent adduct.[5] This interaction can be reversible or irreversible, depending on the specific protein environment and the overall structure of the inhibitor.
The dual potential for covalent modification offers a unique opportunity for designing inhibitors with novel mechanisms of action.
Caption: Proposed mechanism of covalent inhibition by a this compound derivative.
Core Structure for Kinase Inhibitors
The pyridine scaffold is a common feature in many approved kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the adenine ring of ATP.[10] The structural similarity of this compound to the core of many existing kinase inhibitors suggests its potential as a starting point for the development of novel kinase-targeted therapies.
Derivatives of pyrimidine-5-carbonitrile have shown significant promise as inhibitors of various kinases, including EGFR and VEGFR-2, in the context of cancer therapy.[11][12] By analogy, this compound can be elaborated through synthetic modifications at the ethynyl and other positions to generate libraries of compounds for screening against a panel of kinases. The nitrile group can contribute to binding affinity through polar interactions, while the ethynyl group provides a vector for introducing additional pharmacophoric features.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the conjugation of this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing compound of interest (e.g., benzyl azide)
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water and a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution. The reaction mixture may change color, indicating the formation of the active Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired triazole product.
Causality Behind Experimental Choices:
-
The use of sodium ascorbate is to reduce the Cu(II) salt to the catalytically active Cu(I) species in situ.
-
An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst, which would render it inactive.
-
The choice of solvent depends on the solubility of the reactants; a mixture of water and an organic solvent is often used to accommodate both polar and nonpolar substrates.
Protocol 2: Conceptual Workflow for Screening as a Covalent Inhibitor
This workflow outlines the key steps for evaluating a library of compounds derived from this compound as potential covalent inhibitors of a specific protein target.
Caption: A workflow for the identification and validation of covalent inhibitors derived from this compound.
Explanation of the Workflow:
-
Initial Biochemical Screen: A library of compounds is screened against the target protein to determine their half-maximal inhibitory concentration (IC₅₀).
-
Washout/Jump Dilution Assay: This assay distinguishes between reversible and irreversible inhibitors. If the inhibitory activity is retained after removal of the compound, it suggests covalent modification.
-
Intact Protein Mass Spectrometry: This technique provides direct evidence of covalent bond formation by detecting the mass shift of the protein upon incubation with the inhibitor.
-
Cellular Target Engagement Assay: This step confirms that the compound can engage its target in a cellular context.
-
Selectivity Profiling: The selectivity of the lead compounds is assessed against other proteins to identify potential off-target effects.
-
Lead Optimization: Promising candidates are further optimized to improve their potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound represents a promising and versatile building block for medicinal chemistry. Its unique combination of a privileged pyridine scaffold with two reactive handles, the ethynyl and carbonitrile groups, provides a rich platform for the design and synthesis of novel therapeutic agents. The applications outlined in this note, from the construction of molecular probes via click chemistry to the development of targeted covalent inhibitors and kinase-targeted libraries, underscore the significant potential of this molecule. As research in this area progresses, it is anticipated that this compound will become an increasingly valuable tool in the armamentarium of medicinal chemists, contributing to the discovery of new and effective treatments for a range of diseases.
References
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El-Gamal, M. I., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(45), 28163-28181. [Link]
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Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Medicinal Chemistry, 13(5), 589-605. [Link]
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de Souza, A. C. S., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1185-1202. [Link]
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Sivakumar, P., & Holca, F. (2023). Bioorthogonal Chemistry in Cellular Organelles. International Journal of Molecular Sciences, 24(24), 17521. [Link]
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Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669. [Link]
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Singh, I., & Johnson, D. S. (2023). An update on the discovery and development of reversible covalent inhibitors. Expert Opinion on Drug Discovery, 18(4), 369-386. [Link]
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Weissleder, R., & Reiner, T. (2013). BODIPY–Tetrazine Derivatives as Superbright Bioorthogonal Turn-on Probes. Angewandte Chemie International Edition, 52(29), 7460-7463. [Link]
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Vinogradova, E. V., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(15), 8064-8078. [Link]
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Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
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WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. Retrieved January 25, 2026, from [Link]
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Li, J., Chen, P. R., & Xie, J. (2021). Designing Bioorthogonal Reactions for Biomedical Applications. Accounts of Chemical Research, 54(17), 3345-3357. [Link]
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Patton, G. C. (2004). Development and Applications of Click Chemistry. University of Illinois Urbana-Champaign. Retrieved January 25, 2026, from [Link]
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de Souza, A. C. S., et al. (2022). Nitrile-based reversible covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1185-1202. [Link]
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Yilmaz, G., & Aydin, A. (2023). The Use of Click Chemisty in Drug Development Applications. Journal of Research in Pharmacy, 27(4), 1269-1279. [Link]
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Alamudi, S. H., Liu, X., & Chang, Y. T. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021301. [Link]
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Al-Suwaidan, I. A., et al. (2023). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Molecular Structure, 1285, 135471. [Link]
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Application Notes and Protocols: 5-Ethynylpyridine-2-carbonitrile as a Versatile Building Block for Pharmaceutical Intermediates
Introduction: The Strategic Value of 5-Ethynylpyridine-2-carbonitrile in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous approved pharmaceuticals. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a cornerstone of drug design. When functionalized with both a cyano group and a terminal alkyne, as in this compound, the pyridine core is transformed into a highly versatile and reactive building block for the synthesis of complex pharmaceutical intermediates.[1]
This document serves as a detailed guide for researchers, chemists, and drug development professionals on the practical applications of this compound. We will delve into the causality behind experimental choices and provide robust, field-proven protocols for two of the most powerful transformations in modern synthetic chemistry: the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". These reactions leverage the reactivity of the terminal alkyne to forge new carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of diverse molecular libraries for screening and lead optimization.[2][3]
Chemical Profile and Reactivity Considerations
This compound (CAS: 1211584-19-8) is a crystalline solid with a molecular weight of 128.13 g/mol .[4] Its structure is characterized by a unique electronic arrangement. The electron-withdrawing nature of both the nitrile group (-C≡N) and the pyridine nitrogen atom renders the terminal alkyne proton more acidic than that of simple alkyl or aryl acetylenes. This enhanced acidity facilitates the formation of the key copper(I) acetylide intermediate in both Sonogashira and CuAAC reactions, often leading to faster reaction kinetics under milder conditions.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1211584-19-8 | [4] |
| Molecular Formula | C₈H₄N₂ | [4] |
| Molecular Weight | 128.131 g/mol | [4] |
| Purity | >95% (Typical) | [4] |
| Appearance | Off-white to yellow solid | Inferred from typical organic compounds |
Application 1: Synthesis of Aryl-Substituted Pyridine Scaffolds via Sonogashira Cross-Coupling
The Sonogashira reaction is a robust and versatile method for the formation of a C(sp²)-C(sp) bond, coupling a terminal alkyne with an aryl or vinyl halide.[2] This reaction is of paramount importance in pharmaceutical synthesis for linking aromatic systems, a common motif in kinase inhibitors and other targeted therapies.
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X).
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.
-
Reductive Elimination: The Pd(II) intermediate reductively eliminates the final coupled product, regenerating the Pd(0) catalyst.[7]
The choice of a palladium phosphine complex, a copper(I) salt, and an amine base is critical for an efficient reaction. The base serves to deprotonate the alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[8]
Detailed Protocol: Synthesis of 5-((4-ethylphenyl)ethynyl)picolinonitrile
This protocol is adapted from a demonstrated procedure on a structurally analogous substrate, 6-bromo-3-fluoro-2-cyanopyridine, and is expected to yield high conversion for the target reaction.[9]
Materials:
-
5-Bromopyridine-2-carbonitrile (or 5-Iodopyridine-2-carbonitrile for higher reactivity)
-
4-Ethynyltoluene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Celite®
-
Ethyl acetate (EtOAc), HPLC grade
-
Petroleum ether (PE), HPLC grade
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 5-bromopyridine-2-carbonitrile (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent Addition: Add anhydrous THF and anhydrous Et₃N in a 2:1 ratio (e.g., 10 mL THF, 5 mL Et₃N for a 1 mmol scale reaction).
-
Degassing: Degas the resulting suspension by bubbling argon through the mixture for 10-15 minutes. This step is crucial to prevent oxygen from promoting the unwanted homocoupling of the alkyne (Glaser coupling).[10]
-
Reagent Addition: Add 4-ethynyltoluene (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:9 v/v).[9]
Expected Outcome:
The desired product, 5-((4-ethylphenyl)ethynyl)picolinonitrile, is expected as a solid. Yields for analogous reactions are typically high, often in the 85-95% range.[9]
Table 2: Representative Reagent Quantities for a 1 mmol Scale Reaction
| Reagent | MW ( g/mol ) | Amount (mg) | Equivalents |
| 5-Bromopyridine-2-carbonitrile | 183.00 | 183 | 1.0 |
| 4-Ethynyltoluene | 116.16 | 128 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 58 | 0.05 |
| CuI | 190.45 | 19 | 0.1 |
| THF | - | 10 mL | - |
| Et₃N | - | 5 mL | - |
Application 2: Construction of 1,2,3-Triazole-Linked Heterocycles via CuAAC Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, allowing for the efficient and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an organic azide.[11] This linkage is a highly effective and stable bioisostere for the amide bond and is frequently used to connect different molecular fragments in drug discovery.[3]
Mechanistic Rationale
The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The Cu(I) coordinates with the terminal alkyne, activating it for cycloaddition with the azide partner. The use of a stabilizing ligand, such as TBTA or the water-soluble THPTA, protects the Cu(I) from disproportionation and oxidation, accelerating the reaction and improving its reliability, especially in biological or aqueous media.[1][12]
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Application Notes & Protocols: 5-Ethynylpyridine-2-carbonitrile as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous FDA-approved drugs and functional organic materials.[1][2][3] 5-Ethynylpyridine-2-carbonitrile emerges as a highly valuable and versatile building block for the synthesis of novel pyridine-based heterocyclic systems. Its unique trifunctional architecture—comprising a pyridine core, a reactive terminal alkyne, and a cyano group—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of its reactivity, supported by detailed protocols for key synthetic applications, including Sonogashira cross-coupling, cycloaddition reactions, and metal-catalyzed cyclizations. The methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage this precursor for the construction of complex molecular architectures.
Introduction: The Strategic Value of this compound
Nitrogen-containing heterocycles (N-heterocycles) are fundamental structural motifs in a vast number of pharmaceuticals, owing to their ability to engage in specific biological interactions, optimize physicochemical properties, and serve as stable scaffolds. The pyridine ring, in particular, is a "privileged scaffold" that enhances biochemical potency, metabolic stability, and cellular permeability in drug candidates.[2]
This compound (also known as 2-Cyano-5-ethynylpyridine[4]) is a strategically designed precursor that capitalizes on this potential. Its structure features:
-
An Ethynyl Group : A terminal alkyne that is a premier functional handle for C-C bond formation via reactions like Sonogashira coupling and participates readily in cycloadditions and cyclizations.
-
A Carbonitrile (Cyano) Group : An electron-withdrawing group that modulates the electronic properties of the pyridine ring and can act as a synthetic handle for further transformations into amines, amides, or other heterocyclic rings (e.g., tetrazoles).
-
A Pyridine Core : Provides the foundational pharmacophore, influencing solubility, polarity, and potential for hydrogen bonding.
This combination allows for sequential or one-pot reactions to rapidly build molecular complexity, making it an ideal starting point for generating libraries of novel compounds for screening and development.
Physicochemical Properties and Safe Handling
Accurate knowledge of the precursor's properties is critical for experimental success and safety.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1211584-19-8 | [4][5][6] |
| Molecular Formula | C₈H₄N₂ | [4][5][6] |
| Molecular Weight | 128.13 g/mol | [5][6] |
| SMILES | C#CC1=CN=C(C=C1)C#N | [5][7] |
| Purity | >95% (Typically) | [5][7] |
| Appearance | (Typically) Off-white to yellow solid | General Knowledge |
| Flash Point | 126 °C | [6] |
Safety and Handling Protocol:
-
Storage: Store in a cool, dry place, tightly sealed, under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of the terminal alkyne.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: While specific toxicity data is limited, nitriles and pyridine derivatives should be handled with care. Avoid inhalation, ingestion, and skin contact.
Synthetic Application 1: Sonogashira Cross-Coupling for Aryl-Alkynyl Pyridine Scaffolds
Expertise & Rationale
The Sonogashira cross-coupling is a robust and highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by a combination of palladium and copper(I) salts.[9] For this compound, this reaction is foundational. It allows for the direct attachment of diverse aryl or heteroaryl moieties to the pyridine core, creating extended π-conjugated systems. These structures are of significant interest in medicinal chemistry as kinase inhibitors and in materials science for organic electronics. The choice of a palladium/copper co-catalyst system allows the reaction to proceed under mild conditions, often at room temperature, preserving sensitive functional groups on the coupling partner.[9]
Visualized Mechanism: The Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle facilitates the activation of the aryl halide, while the copper cycle generates the reactive copper(I) acetylide intermediate.
Caption: The interconnected Pd/Cu catalytic cycles in the Sonogashira reaction.
Detailed Experimental Protocol: Synthesis of 5-((4-methoxyphenyl)ethynyl)pyridine-2-carbonitrile
This protocol is a representative example and can be adapted for various aryl halides.
Materials:
-
This compound (1.0 equiv)
-
4-Iodoanisole (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide [CuI] (0.10 equiv)
-
Triethylamine (TEA) (Anhydrous)
-
Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 128 mg, 1.0 mmol) and 4-iodoanisole (257 mg, 1.1 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and CuI (19 mg, 0.10 mmol) to the flask.
-
Solvent and Base: Evacuate the flask and backfill with argon or nitrogen gas (repeat 3 times). Add anhydrous THF (10 mL) and anhydrous TEA (5 mL) via syringe. The solvent ratio can be critical and may require optimization.[10]
-
Reaction: Stir the mixture at room temperature for 16-24 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane (DCM, 20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the base and copper salts, followed by brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl-alkynyl pyridine product.
Table 2: Representative Aryl Halide Coupling Partners
| Aryl Halide Partner | Expected Product Structure | Potential Application Area |
| 4-Iodoanisole | 2-Cyano-5-((4-methoxyphenyl)ethynyl)pyridine | Medicinal Chemistry, Material Science |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-Cyano-5-((4-(trifluoromethyl)phenyl)ethynyl)pyridine | Drug Discovery (e.g., kinase inhibitors) |
| 3-Bromopyridine | 2-Cyano-5-(pyridin-3-ylethynyl)pyridine | Ligand Design, Supramolecular Chemistry |
| 4-Biphenylyl iodide | 5-([1,1'-Biphenyl]-4-ylethynyl)pyridine-2-carbonitrile | Organic Electronics (OLEDs, OFETs) |
Synthetic Application 2: [3+2] Cycloaddition for Triazole-Pyridine Hybrids
Expertise & Rationale
[3+2] Cycloaddition reactions are a cornerstone of heterocyclic synthesis, enabling the construction of five-membered rings in a highly convergent manner.[12] The terminal alkyne of this compound is an excellent dipolarophile for reactions with 1,3-dipoles, such as organic azides. The resulting reaction, often catalyzed by copper(I) in a process known as the Azide-Alkyne Huisgen Cycloaddition or "click chemistry," produces a highly stable 1,2,3-triazole ring. This linkage is considered an excellent bioisostere for an amide bond and is metabolically robust. The resulting triazole-pyridine hybrids are prevalent in modern drug discovery, offering a rigid scaffold to orient functional groups for optimal target binding.
Visualized Workflow: From Precursor to Purified Triazole
Caption: Standard experimental workflow for a Cu(I)-catalyzed [3+2] cycloaddition.
Detailed Experimental Protocol: Synthesis of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine-2-carbonitrile
Materials:
-
This compound (1.0 equiv)
-
Benzyl azide (1.05 equiv)
-
Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (0.05 equiv)
-
Sodium ascorbate (0.10 equiv)
-
tert-Butanol (t-BuOH)
-
Deionized Water
Procedure:
-
Reactant Solution: In a round-bottom flask, dissolve this compound (128 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (20 mg, 0.10 mmol) in water (1 mL). Prepare another solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in water (1 mL).
-
Catalyst Addition: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The solution should turn a heterogeneous yellow-green color.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The product often precipitates out of the solution as a solid.
-
Isolation: Upon completion, add water (10 mL) to the flask and stir for 15 minutes. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper with deionized water (2 x 10 mL) and then with cold diethyl ether (1 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the solid under vacuum to yield the desired triazole product, which is often pure enough for subsequent use. If necessary, recrystallize from ethanol.
Synthetic Application 3: Metal-Catalyzed Annulation for Fused Heterocycles
Expertise & Rationale
Transition metal-catalyzed cyclization and annulation reactions represent a sophisticated strategy for constructing polycyclic heterocyclic systems.[13][14] In these reactions, this compound can act as a "two-point" reactant. The alkyne can undergo cyclometalation or migratory insertion, while the cyano group can act as a directing group or participate directly in the cyclization, leading to fused ring systems like pyrido[2,3-b]pyridines or other complex scaffolds. These reactions are atom-economical and can generate significant molecular complexity in a single step. Rhodium, Ruthenium, and Palladium catalysts are commonly employed for such transformations. The resulting planar, rigid, fused systems are of high interest for applications in materials science and as scaffolds for complex drug molecules.
Visualized Pathway: Hypothetical Rh(III)-Catalyzed Annulation
This diagram illustrates a plausible pathway for the annulation of this compound with an N-methoxybenzamide, a reaction class known for C-H activation/annulation.
Caption: Proposed pathway for Rh(III)-catalyzed C-H annulation.
General Protocol: Metal-Catalyzed Annulation (Conceptual)
This protocol is conceptual and requires specific adaptation based on literature precedents for the chosen catalyst and coupling partner.
Materials:
-
This compound (1.5 equiv)
-
Substituted Benzamide (e.g., N-methoxybenzamide) (1.0 equiv)
-
Catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%)
-
Oxidant/Additive (e.g., AgSbF₆, 20 mol%)
-
Solvent (e.g., 1,2-dichloroethane (DCE))
Procedure:
-
Setup: To an oven-dried Schlenk tube, add the benzamide substrate, the catalyst, and the silver salt additive.
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add this compound, followed by the anhydrous solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (e.g., 80-120 °C) for 12-24 hours.
-
Workup and Purification: After cooling, the mixture would be filtered through a pad of celite to remove metal residues, concentrated, and purified using preparative chromatography to isolate the fused heterocyclic product.
Conclusion and Future Outlook
This compound is a powerful and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed herein for Sonogashira coupling, [3+2] cycloaddition, and metal-catalyzed annulation demonstrate its utility in creating structurally diverse molecules from a common starting material. The resulting scaffolds are of immense interest to the pharmaceutical industry, where pyridine-containing molecules continue to be a rich source of new therapeutic agents, particularly in oncology and neurology.[1][3] Furthermore, the potential to create extended, rigid, and planar π-systems opens avenues for their application in materials science as organic semiconductors, dyes, and sensors. Future work will undoubtedly expand the synthetic toolbox for this precursor, leading to even more innovative and functional molecular designs.
References
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
-
A concise review on some synthetic routes and applications of pyridine scaffold compounds. ResearchGate. [Link]
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Enantioselective [3 + 2] Cycloaddition Reaction of Ethynylethylene Carbonates with Malononitrile Enabled by Organo/Metal Cooperative Catalysis. Organic Chemistry Portal. [Link]
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A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research. [Link]
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Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. National Institutes of Health (NIH). [Link]
-
Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]
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A concise review on some synthetic routes and applications of pyridine scaffold compounds. ResearchGate. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Transition‐Metal‐Catalyzed C(sp)‐H Activation and Cyclization with Isocyanates. Wiley Online Library. [Link]
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Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. [Link]
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Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
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Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
-
Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journals. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Strain induced reactivity of cyclic iminoboranes: The (2 + 2) cycloaddition of a 1-H-1,3,2-diazaborepine with ethene. ChemRxiv. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-cyanopyridines and their Corresponding Amidoximes. University of Southampton ePrints. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]
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Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
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What is the best procedure for Sonogashira coupling? ResearchGate. [Link]
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2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI. [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
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Application Notes and Protocols for the Derivatization of 5-Ethynylpyridine-2-carbonitrile: A Scaffold for Biological Screening
Introduction: The Strategic Value of 5-Ethynylpyridine-2-carbonitrile in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for designing novel therapeutic agents.[3][4] From anticancer to antiviral and antibacterial applications, pyridine derivatives have demonstrated a remarkable breadth of biological activities.[1][4][5][6]
This compound emerges as a particularly compelling starting material for the construction of compound libraries for biological screening. This trifunctional molecule offers three distinct points for chemical modification: the terminal ethynyl group , the cyano group , and the pyridine ring itself. The ethynyl moiety is a versatile handle for modern cross-coupling and cycloaddition reactions, enabling the rapid introduction of molecular diversity.[7] The cyano group can be transformed into various other functionalities, and the pyridine nitrogen imparts characteristic physicochemical properties and can be a key interaction point with biological targets. These attributes make this compound an ideal platform for generating novel chemical entities with the potential for diverse pharmacological profiles.
This document provides a detailed guide for the derivatization of this compound, offering step-by-step protocols, mechanistic insights, and strategies for library synthesis aimed at biological evaluation.
Core Derivatization Strategies: A Multi-pronged Approach
The true utility of this compound lies in its capacity for selective modification at its three key functional regions. The following sections outline detailed protocols for derivatization at the ethynyl and cyano groups, which represent the most facile and common initial modifications.
I. Derivatization of the Ethynyl Group: Building Molecular Complexity
The terminal alkyne is arguably the most versatile functional group on the this compound scaffold. It serves as a linchpin for carbon-carbon bond formation and the construction of heterocyclic rings.
The Sonogashira coupling is a powerful and reliable method for the formation of a bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in creating extended π-systems and linking the pyridine core to other aromatic systems, a common strategy in the design of kinase inhibitors and other targeted therapies.
Causality Behind Experimental Choices: The use of a palladium catalyst in combination with a copper(I) co-catalyst is crucial. Palladium cycles through its 0 and +2 oxidation states to facilitate the oxidative addition of the aryl halide and the subsequent reductive elimination of the product. Copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The choice of base (e.g., triethylamine) is critical to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.
Protocol 1: Sonogashira Coupling of this compound with 4-Iodoanisole
Objective: To synthesize 5-((4-methoxyphenyl)ethynyl)pyridine-2-carbonitrile.
Materials:
-
This compound
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), 4-iodoanisole (1.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).
-
Add anhydrous THF and triethylamine (3.0 eq) to the flask.
-
To this stirring mixture, add copper(I) iodide (0.05 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 5-((4-methoxyphenyl)ethynyl)pyridine-2-carbonitrile.
Expected Outcome & Characterization: The product should be a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
| Parameter | Expected Value |
| Yield | 75-90% |
| Appearance | Off-white to yellow solid |
| Purity (by HPLC) | >95% |
The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,2,3-triazoles from an alkyne and an azide. This reaction is exceptionally robust, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the rapid synthesis of compound libraries.
Causality Behind Experimental Choices: This reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The reaction proceeds through a copper acetylide intermediate, which then reacts with the azide to form the triazole ring. The use of a solvent system like t-butanol and water ensures the solubility of both organic and inorganic reagents.
Protocol 2: Synthesis of a 1,2,3-Triazole Derivative
Objective: To synthesize 5-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)pyridine-2-carbonitrile.
Materials:
-
This compound
-
1-azido-4-methoxybenzene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 1-azido-4-methoxybenzene (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The formation of a precipitate may be observed.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Expected Outcome & Characterization: The product is expected to be a solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the formation of the triazole ring.
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
II. Derivatization of the Cyano Group: A Gateway to New Functionalities
The cyano group at the 2-position of the pyridine ring is an electron-withdrawing group that can be chemically transformed into several other important functional groups.
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[8] This conversion can be achieved under either acidic or basic conditions. The resulting carboxylic acid can then be further derivatized to form esters, amides, or other acid derivatives.
Causality Behind Experimental Choices: Acidic hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. The intermediate imidic acid then tautomerizes to an amide, which is further hydrolyzed to the carboxylic acid and an ammonium salt.[8]
Protocol 3: Acid-Catalyzed Hydrolysis of the Cyano Group
Objective: To synthesize 5-ethynylpyridine-2-carboxylic acid.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask, cautiously add this compound (1.0 eq) to a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC, observing the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization.
Expected Outcome & Characterization: The product will be a solid. Characterization via IR spectroscopy should show the appearance of a broad O-H stretch and a C=O stretch, and the disappearance of the C≡N stretch. NMR and mass spectrometry will confirm the structure.
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | White to pale yellow solid |
| Purity (by HPLC) | >95% |
Visualization of Derivatization Workflows
Caption: Derivatization pathways for this compound.
Biological Screening Considerations
The derivatives synthesized from this compound are prime candidates for a variety of biological assays. Pharmacological screening is a critical step in identifying potential drug candidates by evaluating their interaction with biological targets.[9]
-
Anticancer Screening: Pyridine and pyrimidine-5-carbonitrile derivatives have shown significant potential as anticancer agents.[10][11][12][13] The synthesized compounds can be screened against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) using assays like the MTT assay to determine their cytotoxic effects.[10]
-
Enzyme Inhibition Assays: The pyridine nitrogen and other functional groups introduced can interact with the active sites of enzymes. For instance, derivatives could be tested for their inhibitory activity against kinases, which are common targets in cancer therapy, or carbonic anhydrases.[14]
-
Antimicrobial and Antiviral Screening: The pyridine scaffold is present in many antimicrobial and antiviral drugs.[5][15] New derivatives can be evaluated for their ability to inhibit the growth of various bacterial and fungal strains or to interfere with viral replication.
Conclusion and Future Directions
This compound is a high-potential starting material for the generation of diverse and novel chemical entities for biological screening. The protocols outlined in this document provide a solid foundation for the derivatization of this scaffold at its ethynyl and cyano functionalities. The strategic application of robust reactions like the Sonogashira coupling and CuAAC allows for the rapid assembly of compound libraries with a high degree of molecular complexity. Further derivatization of the carboxylic acid products from nitrile hydrolysis can provide access to amides and esters, further expanding the chemical space. The resulting compounds are well-suited for screening in a variety of therapeutic areas, including oncology, infectious diseases, and beyond, underscoring the value of this versatile building block in modern drug discovery.
References
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. [Link]
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2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine. (2008). National Center for Biotechnology Information. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. [Link]
-
Synthesis and characterization of derivatives of pyrimidine-5-carbonitrile and their biological screening. ResearchGate. [Link]
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-
Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]
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Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]
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Cycloaddition/ Diels-Alder Approaches. WordPress. [Link]
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Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. National Institutes of Health. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
-
Pyridone, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]
-
1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]
-
Derivatization With Girard Reagent T Combined With LC-MS/MS for the Sensitive Detection of 5-formyl-2'-deoxyuridine in Cellular DNA. PubMed. [Link]
-
Pharmacological screening: The drug discovery. IT Medical Team. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]
-
2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions. Green Chemistry (RSC Publishing). [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Cycloaddition reactions for antiviral compounds. PubMed Central. [Link]
-
Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. ResearchGate. [Link]
-
A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis. ResearchGate. [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]
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Application Notes and Protocols for the Use of 5-Ethynylpyridine-2-carbonitrile in the Synthesis of Covalent Kinase Inhibitors
Introduction: A New Frontier in Covalent Kinase Inhibition
The paradigm of kinase inhibitor design has progressively embraced the strategy of covalent targeting, a powerful approach to achieve prolonged and robust inhibition of pathogenic kinases. This has been particularly successful in oncology, with several approved drugs irreversibly modifying cysteine residues within the kinase active site.[1] The pursuit of novel, highly specific, and potent covalent inhibitors is a continuous endeavor in drug discovery. In this context, 5-ethynylpyridine-2-carbonitrile emerges as a compelling chemical entity, uniquely equipped with two distinct electrophilic "warheads": a nitrile group and an ethynyl group. This dual functionality presents a novel opportunity for creating highly effective covalent inhibitors that can engage with nucleophilic residues, primarily cysteine, through multiple potential reaction mechanisms.
This technical guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for leveraging this compound in the development of next-generation covalent kinase inhibitors. We will delve into the mechanistic underpinnings of its reactivity, provide step-by-step synthetic and analytical procedures, and outline robust biochemical and cellular assays for inhibitor characterization.
The Rationale for a Dual-Warhead Inhibitor
The design of covalent inhibitors hinges on the precise positioning of a reactive electrophile within the kinase active site to form a stable bond with a nearby nucleophile, most commonly a cysteine residue.[2][3] Traditional covalent inhibitors typically employ a single reactive group, such as an acrylamide or a cyanoacrylamide.[4][5] The this compound scaffold offers a unique proposition by incorporating two potential points of covalent attachment:
-
The Nitrile Group: Aromatic nitriles, particularly when activated by the electron-withdrawing nature of the pyridine ring, can undergo nucleophilic attack by the thiolate of a cysteine residue to form a thioimidate adduct. This interaction can be reversible, offering a potential advantage in mitigating off-target effects.[6]
-
The Ethynyl Group: The terminal alkyne can participate in a thiol-yne addition reaction with a cysteine residue. This reaction, often catalyzed by base or transition metals in synthetic chemistry, can proceed under physiological conditions, especially when the nucleophile is appropriately positioned and activated within the enzyme's active site.[7]
The presence of these two distinct reactive moieties could lead to inhibitors with unique pharmacological profiles, potentially offering enhanced potency, selectivity, or a differentiated resistance profile.
Mechanisms of Covalent Modification
The interaction of a kinase inhibitor bearing the this compound warhead with a cysteine residue in the active site can be envisioned to proceed through two primary pathways:
Pathway 1: Nitrile-Thiol Interaction
In this mechanism, the deprotonated thiolate of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This forms a covalent thioimidate adduct. The pyridine ring enhances the electrophilicity of the nitrile, making it more susceptible to nucleophilic attack.
Caption: Covalent adduct formation via nitrile-thiol interaction.
Pathway 2: Thiol-Yne Addition
Alternatively, the cysteine thiolate can add across the triple bond of the ethynyl group. This thiol-yne reaction would result in the formation of a vinyl sulfide linkage. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) would be dictated by the specific geometry and electronic environment of the kinase active site.
Caption: Covalent adduct formation via thiol-yne addition.
Synthetic Protocol: A General Approach
The synthesis of a kinase inhibitor incorporating the this compound moiety can be achieved through a convergent synthetic route. The following protocol outlines a general strategy, which can be adapted based on the specific kinase target and the desired non-covalent binding scaffold. A common and effective method for introducing the ethynyl group is the Sonogashira cross-coupling reaction.[8]
Workflow for Inhibitor Synthesis
Caption: General synthetic workflow for a kinase inhibitor.
Step-by-Step Experimental Protocol
Materials:
-
5-Bromopyridine-2-carbonitrile
-
Target-specific scaffold with a boronic acid or ester (e.g., a pyrimidine or azaindole core)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water or DMF)
-
Trimethylsilylacetylene
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrabutylammonium fluoride (TBAF)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Suzuki Coupling to Introduce the Scaffold:
-
To a solution of 5-bromopyridine-2-carbonitrile (1.0 eq) and the target-specific scaffold boronic acid/ester (1.1 eq) in a suitable solvent mixture (e.g., 1,4-dioxane and water, 4:1), add the palladium catalyst (0.05 eq) and base (2.0 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled intermediate.
-
-
Sonogashira Coupling to Install the Ethynyl Group:
-
Dissolve the coupled intermediate (1.0 eq) in a mixture of anhydrous THF and triethylamine (2:1).
-
Add trimethylsilylacetylene (1.5 eq), CuI (0.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture and stir at room temperature or with gentle heating (e.g., 50 °C) under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the TMS-protected intermediate.
-
-
TMS Deprotection:
-
Dissolve the TMS-protected intermediate (1.0 eq) in anhydrous THF.
-
Add TBAF (1.0 M solution in THF, 1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to afford the final this compound containing kinase inhibitor.
-
Characterization of Covalent Adduct Formation
Confirming the covalent modification of the target kinase is a critical step in validating the inhibitor's mechanism of action. Mass spectrometry (MS) is the primary tool for this purpose.[9][10]
Protocol for Intact Protein Mass Spectrometry
-
Incubation:
-
Incubate the purified target kinase (e.g., 1-5 µM) with the synthesized inhibitor (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP) at room temperature for a defined period (e.g., 1-4 hours).
-
Include a control sample of the kinase incubated with DMSO (vehicle).
-
-
Sample Preparation:
-
Desalt the protein samples using a C4 ZipTip or a similar reverse-phase cleanup method to remove excess inhibitor and buffer components.
-
-
MS Analysis:
-
Analyze the desalted protein samples by direct infusion into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectra in the positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of the inhibitor-treated protein with the DMSO control. A mass shift corresponding to the molecular weight of the inhibitor will confirm covalent adduct formation.[11]
-
Protocol for Peptide Mapping by LC-MS/MS
-
In-solution Digestion:
-
Following incubation of the kinase with the inhibitor, denature the protein by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide (note: the covalently modified cysteine will be protected from alkylation).
-
Dilute the sample to reduce the urea concentration and digest the protein overnight with a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by nano-LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the MS/MS data against the sequence of the target kinase using a database search algorithm (e.g., Mascot, Sequest).
-
Include a variable modification corresponding to the mass of the inhibitor on cysteine residues.
-
Identification of a peptide with this modification will pinpoint the exact site of covalent attachment.[9]
-
Biochemical and Cellular Assays for Inhibitor Evaluation
A suite of biochemical and cellular assays is necessary to quantify the inhibitor's potency, kinetics of inactivation, and target engagement in a biological context.
Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
This assay determines the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Parameter | Description |
| Kinase | Purified recombinant target kinase |
| Substrate | Specific peptide or protein substrate for the kinase |
| ATP | Typically at or near the Kₘ concentration |
| Inhibitor | Serial dilutions of the this compound derivative |
| Detection | ADP-Glo™, LanthaScreen™, or similar kinase assay technology |
Protocol:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor to the assay buffer.
-
Pre-incubate for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time at the optimal temperature.
-
Stop the reaction and measure the signal according to the detection kit's instructions.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Determination of Covalent Inhibition Kinetics (kᵢₙₐ꜀ₜ/Kᵢ)
For irreversible inhibitors, the kᵢₙₐ꜀ₜ/Kᵢ value is a more accurate measure of potency than IC₅₀, as it accounts for the time-dependent nature of the inhibition.
Protocol:
-
Incubate the kinase with various concentrations of the inhibitor for different time points.
-
At each time point, take an aliquot and measure the residual kinase activity using the biochemical assay described above (with a very short reaction time to minimize further inhibition).
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kₒᵦₛ).
-
Plot the kₒᵦₛ values against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the equation: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]), to determine the kinetic parameters kᵢₙₐ꜀ₜ and Kᵢ.[12]
Cellular Target Engagement Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) can be used to verify that the inhibitor binds to its target inside intact cells.[13]
Protocol:
-
Treat cultured cells with the inhibitor or vehicle (DMSO) for a specific duration.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Cool the samples and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant (containing the soluble, non-denatured protein) by Western blotting using an antibody specific for the target kinase.
-
Binding of the inhibitor will stabilize the kinase, resulting in a higher melting temperature (i.e., more protein remains in the supernatant at higher temperatures) compared to the vehicle-treated control.
Safety and Handling Precautions
This compound and its derivatives are reactive electrophilic compounds and should be handled with appropriate care.[14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the compound and its solutions.
-
Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound represents a promising and innovative building block for the design of novel covalent kinase inhibitors. Its dual-warhead nature offers exciting possibilities for achieving high potency and selectivity. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of such inhibitors, empowering researchers to explore this new frontier in targeted drug discovery. Careful execution of these experiments, coupled with a thorough understanding of the underlying chemical and biological principles, will be paramount to unlocking the full potential of this unique chemical scaffold.
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(2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. PMC - PubMed Central. [Link]
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The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
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(2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. [Link]
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(2013). Electrophilic fragment-based design of reversible covalent kinase inhibitors. PubMed - NIH. [Link]
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(2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. [Link]
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(2025). Key advances in the development of reversible covalent inhibitors. PMC - PubMed Central. [Link]
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(2024). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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(2021). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. RSC Publishing. [Link]
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(2021). Recent advances in the development of covalent inhibitors. PMC - NIH. [Link]
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(2020). Profiling MAP kinase cysteines for targeted covalent inhibitor design. RSC Publishing. [Link]
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(2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]
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(1995). The reactivity of thiol compounds with different redox states of leghaemoglobin: evidence for competing reduction and addition pathways. PubMed. [Link]
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Domainex. Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]
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(2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]
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(2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH. [Link]
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(2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. [Link]
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(2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
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(2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. ACS Publications. [Link]
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(2019). 03.02 Reactivity of Thiols and Thiolates. YouTube. [Link]
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(2025). Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. ResearchGate. [Link]
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(2014). Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. eScholarship, University of California. [Link]
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(2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. [Link]
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(2025). Managing Hazardous Reactions and Compounds in Process Chemistry. ResearchGate. [Link]
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(2020). Covalent inhibitors: a rational approach to drug discovery. PMC - NIH. [Link]
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(2020). Profiling MAP kinase cysteines for targeted covalent inhibitor design. PMC - NIH. [Link]
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(2013). Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. ResearchGate. [Link]
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(2023). An update on the discovery and development of reversible covalent inhibitors. PMC - NIH. [Link]
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(2022). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. [Link]
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(2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. PMC - NIH. [Link]
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Application Notes and Protocols: 5-Ethynylpyridine-2-carbonitrile in the Synthesis of Advanced Functional Materials
Introduction: The Strategic Value of a Trifunctional Building Block
In the pursuit of novel materials with tailored electronic, optical, and structural properties, the design of molecular building blocks is of paramount importance. 5-Ethynylpyridine-2-carbonitrile is an exemplary scaffold, offering a unique convergence of three highly versatile functional groups: a terminal alkyne (ethynyl group), a coordinating pyridine ring, and an electron-withdrawing nitrile (cyano group). This trifunctional nature enables its participation in a diverse array of chemical transformations, making it a valuable precursor for a new generation of functional materials.
The pyridine moiety, a common heterocycle in FDA-approved drugs and a staple ligand in coordination chemistry, provides a reliable coordination site for metal ions.[1][2] The ethynyl group is a gateway to a multitude of reactions, including carbon-carbon bond formations and cycloadditions, most notably the highly efficient "click" chemistry. The cyano group, with its strong dipole moment, not only influences the electronic properties of the molecule but can also participate in coordination or be chemically transformed into other functional groups.
This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the incorporation of this compound into functional polymers and metal-organic frameworks (MOFs). The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower the user to adapt and innovate.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂ | [3] |
| Molecular Weight | 128.13 g/mol | [3] |
| CAS Number | 1211584-19-8 | [3] |
| Appearance | Off-white to yellow solid | - |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, DMF) | - |
| Functional Groups | Ethynyl, Pyridine, Cyano | [4] |
Synthesis of this compound: A Reliable Protocol
The most common and efficient route to this compound is through a Sonogashira cross-coupling reaction.[5] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.[5] In this protocol, we will use the readily available 5-bromopyridine-2-carbonitrile and trimethylsilylacetylene, followed by a straightforward deprotection step.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via Sonogashira coupling.
Detailed Experimental Protocol: Two-Step Synthesis
Materials:
-
5-Bromopyridine-2-carbonitrile
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Sonogashira Coupling to form 5-((Trimethylsilyl)ethynyl)pyridine-2-carbonitrile
-
To a dry, nitrogen-flushed Schlenk flask, add 5-bromopyridine-2-carbonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and anhydrous TEA (2.0 eq).
-
To this stirring suspension, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the silyl-protected intermediate.
Step 2: Deprotection to this compound
-
Dissolve the purified 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile from Step 1 in a mixture of methanol and THF (1:1 v/v).
-
Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with dilute HCl.
-
Extract the product with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain this compound, which can be further purified by recrystallization or column chromatography if necessary.
Application I: Synthesis of Conjugated Polymers
The terminal alkyne of this compound makes it an excellent monomer for the synthesis of conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The polymerization of ethynylpyridines can proceed through various mechanisms, including spontaneous polymerization in the presence of an activating agent.[6][7]
Workflow for Polymerization of this compound
Caption: Spontaneous polymerization of this compound.
Detailed Experimental Protocol: Acid-Initiated Spontaneous Polymerization
This protocol is based on the principle that strong acids can activate the polymerization of 2-ethynylpyridine.[8]
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (TfOH)
-
Methanol (MeOH)
Procedure:
-
In a clean, dry flask, dissolve this compound in anhydrous DMF to a concentration of 0.5 M.
-
Carefully add a catalytic amount of concentrated H₂SO₄ or TfOH (e.g., 1-5 mol%) to the solution while stirring.
-
The reaction mixture is expected to darken, indicating the formation of a conjugated polymer backbone.
-
Stir the reaction at room temperature for 24 hours.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration, wash thoroughly with methanol to remove any unreacted monomer and residual acid.
-
Dry the polymer under vacuum at 40-50 °C.
Characterization: The resulting polymer can be characterized by techniques such as FT-IR spectroscopy (disappearance of the C≡C-H stretch), NMR spectroscopy (broadening of signals corresponding to the polymer backbone), and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.
Application II: Construction of Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the cyano group of this compound can both act as coordination sites for metal ions, making it a suitable organic linker for the synthesis of MOFs.[9] MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis.[10][11] The ethynyl group can either be a non-coordinating functional group that lines the pores of the MOF or it can be used for post-synthetic modification.
Workflow for MOF Synthesis with this compound
Caption: Solvothermal synthesis of a MOF using this compound.
Detailed Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF
This protocol is a general procedure that can be adapted for various metal salts.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a small glass vial, dissolve this compound (0.5 mmol) in DMF (5 mL).
-
In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.25 mmol) in DMF (5 mL).
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 100-120 °C for 24-48 hours.
-
After cooling to room temperature, crystals of the MOF should have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF and then with ethanol.
-
Activate the MOF by solvent exchange with a volatile solvent like acetone or by careful heating under vacuum to remove guest molecules from the pores.
Characterization: The structure and properties of the resulting MOF can be confirmed by single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements (e.g., N₂ isotherm at 77 K) to determine the porosity and surface area.
Further Potential Applications
The unique combination of functional groups in this compound opens doors to a wide range of other applications:
-
Cycloaddition Reactions: The ethynyl group can readily participate in [3+2] cycloadditions with azides (a "click" reaction) to form triazoles, or in [4+2] Diels-Alder reactions, providing access to complex heterocyclic systems.[12][13][14]
-
Ligand for Homogeneous Catalysis: The pyridine and nitrile functionalities can coordinate to transition metals to form discrete molecular complexes that may exhibit catalytic activity.[15]
-
Precursor for Fused Heterocycles: The ethynyl and cyano groups can undergo intramolecular cyclization reactions under appropriate conditions to generate novel fused polycyclic aromatic systems.
Conclusion
This compound is a highly promising and versatile building block for the creation of advanced functional materials. Its trifunctional nature allows for a rich and diverse chemistry, enabling the synthesis of conjugated polymers, porous metal-organic frameworks, and a variety of other complex molecular architectures. The protocols provided herein serve as a starting point for researchers to explore the vast potential of this unique molecule in their respective fields. With careful experimental design and a thorough understanding of its reactivity, this compound is poised to become a key component in the development of next-generation materials.
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Stanovnik, B., & Svete, J. (2000). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 5(3), 456-467. [Link]
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Zhukhovitskiy, A. V., et al. (2015). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 48(1), 145-154. [Link]
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Brummond, K. M., & Chen, H. (2005). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Organic Letters, 7(16), 3473–3476. [Link]
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Fife, W. K., & Scriven, E. F. V. (1984). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry, 49(1), 83-88. [Link]
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Kim, J.-H., et al. (2022). A polyacetylene based polyelectrolyte via non-catalyst polymerization of 2-ethynylpyridine and 3,4-dimethoxy benzoyl chloride. Polymer Bulletin, 79(2), 1-12. [Link]
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Butler, R. N., & Evans, A. M. (1995). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers, 2(1), 1-5. [Link]
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Wang, Q., et al. (2026). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. Organic Letters. [Link]
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-
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Chen, C.-H., et al. (2011). Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices. Journal of Materials Chemistry, 21(39), 15649-15655. [Link]
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Barr, P. J., et al. (1978). The synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosine. Journal of the Chemical Society, Perkin Transactions 1, 1263-1267. [Link]
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Application Notes and Protocols for Reactions with 5-Ethynylpyridine-2-carbonitrile
Introduction: The Versatility of a Bifunctional Building Block
5-Ethynylpyridine-2-carbonitrile is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its structure, featuring both a terminal alkyne and a cyano group on a pyridine scaffold, offers two reactive sites for a variety of chemical transformations. This unique bifunctionality makes it an invaluable building block for the synthesis of complex molecules, including novel pharmaceutical intermediates and functional organic materials. The electron-withdrawing nature of the cyano group and the pyridine ring is expected to influence the reactivity of the ethynyl group, making it a particularly interesting substrate for a range of coupling and cycloaddition reactions.[1][2] This guide provides detailed experimental protocols for two of the most powerful and widely used reactions involving this compound: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 1211584-19-8 | [1]([Link]) |
| Molecular Formula | C₈H₄N₂ | [1]([Link]) |
| Molecular Weight | 128.13 g/mol | [1]([Link]) |
| SMILES | C#CC1=CN=C(C=C1)C#N | [1]([Link]) |
| Appearance | Off-white to yellow solid (typical) | Commercially available |
| Purity | >95% (typical) | [1]([Link]) |
Core Applications & Experimental Protocols
The dual reactivity of this compound allows for its participation in a variety of synthetic transformations. Below are detailed protocols for two key reactions that leverage the reactivity of the terminal alkyne.
Sonogashira Coupling: Forging C-C Bonds with Precision
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. For this compound, this reaction allows for the direct attachment of various aryl or heteroaryl moieties, providing a straightforward route to a diverse library of substituted pyridines. These products are of significant interest in drug discovery, as pyridyl-aryl structures are common pharmacophores.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium(0) catalyst and a copper(I) salt is employed. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates to the palladium center.[5]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial. It serves to deprotonate the terminal alkyne, forming the reactive acetylide species, and also to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents are typically used to prevent the deactivation of the catalyst and unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).[6]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst and the copper(I) co-catalyst.
Experimental Workflow for Sonogashira Coupling
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. carlroth.com [carlroth.com]
- 6. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
Application Note: A Multi-modal Analytical Approach for Monitoring Reactions of 5-Ethynylpyridine-2-carbonitrile
Abstract
5-Ethynylpyridine-2-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its dual reactivity stemming from the ethynyl and nitrile functional groups. Effective synthesis and derivatization of this molecule require robust analytical methods to monitor reaction progress, optimize conditions, identify intermediates, and characterize final products. This application note provides a comprehensive guide to a suite of analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Electrospray Ionization-Mass Spectrometry (ESI-MS)—for the comprehensive analysis of reactions involving this compound. We present detailed, field-tested protocols and explain the causal logic behind method selection and parameter optimization, empowering researchers to achieve precise and reliable reaction monitoring.
Introduction
The Synthetic Value of this compound
This compound (Molecular Formula: C₈H₄N₂, Molecular Weight: 128.13 g/mol ) is a highly functionalized scaffold.[1] The pyridine core is a common motif in pharmacologically active compounds, while the terminal alkyne is amenable to a wide range of transformations, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and hydration. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. This versatility makes it a valuable precursor in the development of novel therapeutics and functional materials.
The Imperative of Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is fundamental to its successful development and scale-up. Real-time or frequent offline analysis provides critical insights into:
-
Reaction Kinetics: Determining the rate of consumption of starting materials and the formation of products.
-
Yield Optimization: Identifying the point of maximum product formation and preventing the formation of degradation products.
-
Impurity Profiling: Detecting and identifying byproducts, which is crucial for process safety and regulatory compliance.[2]
-
Mechanistic Elucidation: Observing transient intermediates to build a validated understanding of the reaction pathway.[]
This guide details a multi-pronged analytical strategy, acknowledging that no single technique can provide a complete picture of a complex chemical transformation.
Foundational Analytical Strategies: A Comparative Overview
The choice of an analytical method is dictated by the specific question being asked. Broadly, these methods can be categorized as offline (requiring sample extraction) or in-situ (monitoring the reaction directly).
-
Offline Methods (e.g., HPLC, GC-MS, NMR): These techniques provide high-resolution separation and detailed structural information. They are the bedrock of purity assessment and final product confirmation but introduce a time delay between sampling and data acquisition.
-
In-situ Methods (e.g., FTIR, Raman, real-time NMR): These methods offer continuous data streams, providing a true kinetic profile without perturbing the reaction.[4][5] They excel at tracking functional group transformations in real-time.
The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.
Caption: Decision workflow for selecting an analytical method.
Chromatographic Methods for Quantitative Analysis
Chromatographic techniques are essential for separating complex mixtures, allowing for the quantification of individual components.
High-Performance Liquid Chromatography (HPLC)
-
Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the workhorse method for monitoring reactions of aromatic compounds like this compound.[6] The molecule's pyridine ring contains a strong UV chromophore, enabling sensitive detection with a photodiode array (PDA) or variable wavelength detector (VWD). The method separates compounds based on their polarity, making it ideal for tracking the conversion of the relatively nonpolar starting material to potentially more polar products.
-
Causality Behind Protocol Choices: The basic nitrogen atom in the pyridine ring can interact with acidic silanol groups on standard silica-based columns, leading to poor peak shape (tailing). To counteract this, we use an "end-capped" column with minimal residual silanols and a buffered mobile phase (e.g., with formic acid or ammonium acetate) to ensure the analyte is consistently protonated, resulting in sharp, symmetrical peaks.
-
Data Presentation: HPLC Method Parameters
Parameter Recommended Setting Rationale Column C18, 2.5-5 µm, 4.6 x 150 mm General-purpose reversed-phase for nonpolar to moderately polar compounds. Mobile Phase A 0.1% Formic Acid in Water Acid modifier to improve peak shape and provide protons for ESI-MS if coupled. Mobile Phase B Acetonitrile or Methanol Common organic solvents for reversed-phase chromatography. Gradient 5% to 95% B over 15 min Broad gradient to elute compounds with a wide range of polarities. Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Detection UV at 254 nm and 275 nm Wavelengths where pyridine derivatives typically show strong absorbance. | Injection Vol. | 5 µL | A small volume minimizes potential column overload. |
-
Experimental Protocol: Offline HPLC Monitoring
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water. Create a calibration curve using serial dilutions (e.g., 100, 50, 10, 1, 0.1 µg/mL).
-
Reaction Sampling: At designated time points (e.g., t=0, 15 min, 1 hr, 4 hr, 24 hr), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 950 µL) of cold mobile phase A. This stops the reaction and prepares the sample for injection.
-
Analysis: Inject the diluted sample onto the HPLC system.
-
Quantification: Integrate the peak area of the starting material and any products. Determine their concentration using the calibration curve to track the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle & Rationale: GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. It provides excellent chromatographic separation and delivers definitive structural information through mass spectral fragmentation patterns. It is particularly useful for identifying low-molecular-weight byproducts that may not be easily detected by HPLC. The analysis of nitrile compounds by GC-MS is a well-established method.[7]
-
Causality Behind Protocol Choices: A non-polar to mid-polarity column (e.g., DB-5MS) is a robust starting point, as it separates compounds primarily by their boiling points. The temperature program is designed to first elute highly volatile components at a low temperature before ramping up to elute the higher-boiling starting material and products. Electron Impact (EI) ionization is used as a standard, reproducible method that generates a library-searchable fragmentation pattern.
-
Data Presentation: GC-MS Method Parameters
Parameter Recommended Setting Rationale Column DB-5MS, 30 m x 0.25 mm, 0.25 µm A robust, general-purpose column with low bleed. Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good efficiency. Inlet Temp. 250 °C Ensures rapid volatilization of the sample. Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min Separates volatile impurities before eluting the main components. Ion Source Temp. 230 °C Standard temperature for EI source. Ionization Mode Electron Impact (EI), 70 eV Creates reproducible, library-searchable mass spectra. | Mass Range | m/z 40-400 | Covers the expected mass range of the starting material and likely products. |
-
Experimental Protocol: GC-MS Analysis
-
Reaction Sampling: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Work-up & Extraction: Dilute the aliquot with 1 mL of water and extract with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). This removes non-volatile salts and reagents.
-
Drying: Pass the organic layer through a small plug of sodium sulfate or magnesium sulfate to remove residual water.
-
Analysis: Inject 1 µL of the dried organic extract into the GC-MS.
-
Data Interpretation: Identify the starting material and products by their retention times and mass spectra. Compare fragmentation patterns to a spectral library (e.g., NIST) to tentatively identify unknown byproducts.
-
Spectroscopic Methods for Structural Elucidation and Real-Time Monitoring
Spectroscopic methods provide a direct window into molecular structure and can be adapted for continuous, in-situ monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle & Rationale: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation in organic chemistry.[8][9] Its non-invasive nature makes it perfect for monitoring chemical reactions.[10][11] By integrating ¹H NMR signals, one can determine the relative molar ratio of different species in a mixture. This becomes a highly accurate quantitative method, known as qNMR, when a stable internal standard of known concentration is added to the sample.[12][13] Unlike chromatography, qNMR can provide absolute concentrations without the need for compound-specific calibration curves.[14]
-
Causality Behind Protocol Choices: For accurate quantification, full relaxation of the nuclei between scans is essential. This is achieved by setting a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the nuclei of interest. A non-volatile internal standard with sharp, simple signals that do not overlap with analyte signals (e.g., 1,3,5-trimethoxybenzene or maleic acid) is chosen for its chemical stability and distinct spectral signature.
-
Experimental Protocol: qNMR for Reaction Kinetics
-
Sample Preparation: In an NMR tube, dissolve a precisely weighed amount of an internal standard (e.g., 5.0 mg of 1,3,5-trimethoxybenzene) in a known volume of deuterated solvent (e.g., 0.6 mL of DMSO-d₆).
-
Initiate Reaction: Add a known amount of the limiting reagent to the NMR tube to initiate the reaction at t=0.
-
Data Acquisition: Immediately place the tube in the NMR spectrometer and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes). Ensure acquisition parameters are set for quantification (e.g., D1 = 30s, 90° pulse).
-
Data Processing: Process all spectra uniformly (e.g., phasing, baseline correction).
-
Quantification:
-
Calibrate the integral of a known signal from the internal standard (e.g., the 6H methoxy signal of 1,3,5-trimethoxybenzene) to its known number of protons.
-
Integrate the characteristic signals of the starting material (e.g., the ethynyl proton) and the product(s).
-
Calculate the molar amount of each species at each time point relative to the constant molar amount of the internal standard. Plot concentration versus time to obtain kinetic profiles.
-
-
In-Situ Infrared (IR) Spectroscopy
-
Principle & Rationale: In-situ FTIR spectroscopy allows for the continuous monitoring of a reaction by inserting a probe directly into the reaction vessel.[15] This technique tracks changes in the concentration of functional groups by measuring their characteristic infrared absorptions. For reactions of this compound, this is exceptionally powerful for monitoring the disappearance of the sharp, distinct stretches of the alkyne C≡C bond (around 2100-2150 cm⁻¹) and the nitrile C≡N bond (around 2220-2240 cm⁻¹).
-
Workflow:
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. mt.com [mt.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.co.za [journals.co.za]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Applications of NMR spectroscopy to systems biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Reaction Monitoring | Bruker [bruker.com]
Troubleshooting & Optimization
Technical Support Center: 5-Ethynylpyridine-2-carbonitrile in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the use of 5-Ethynylpyridine-2-carbonitrile in common cross-coupling reactions. As a bifunctional building block containing a terminal alkyne, a pyridine ring, and a nitrile group, this reagent presents unique opportunities and challenges in synthesis. This document is designed to help you navigate these complexities and achieve success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The most common and synthetically useful coupling reactions for this compound are the Sonogashira, Suzuki, and Glaser couplings. The terminal alkyne is the primary reactive site for these transformations, allowing for the formation of carbon-carbon bonds.
Q2: Why am I observing low yields when using this compound in palladium-catalyzed coupling reactions?
A2: Low yields are a frequent issue and can be attributed to several factors related to the structure of this compound. The pyridine nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, the electron-withdrawing nature of the nitrile group and the pyridine ring can deactivate the alkyne towards certain coupling reactions.
Q3: What is homocoupling, and why is it a significant side reaction with this molecule?
A3: Homocoupling, also known as Glaser coupling, is the dimerization of the terminal alkyne to form a 1,3-diyne.[2][3][4] This is a major side reaction in Sonogashira couplings, especially in the presence of oxygen and a copper(I) co-catalyst. The resulting homocoupled product, 1,4-bis(2-cyanopyridin-5-yl)buta-1,3-diyne, can be difficult to separate from the desired product and significantly reduces the yield of the cross-coupling reaction.
Q4: Can the nitrile group in this compound participate in side reactions?
A4: While the nitrile group is generally robust under many coupling conditions, it can potentially interact with the palladium catalyst. Nitriles are known to be potential catalyst poisons in some palladium-catalyzed reactions.[5] Under certain conditions, there is also a possibility of the nitrile group undergoing hydration to an amide or other transformations, although this is less common under standard cross-coupling protocols.
Q5: Are there any specific safety precautions I should take when working with this compound and its coupling reactions?
A5: Standard laboratory safety practices should always be followed. Coupling reactions often involve flammable solvents, and some reagents, like copper(I) iodide, can be harmful if inhaled or ingested. When running reactions under an inert atmosphere, ensure proper handling of gas cylinders. Always consult the Safety Data Sheet (SDS) for all reagents used in your experiments.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7] However, when working with this compound, several issues can arise.
Problem 1: Low or No Conversion of Starting Materials
Potential Causes:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1] The nitrile group can also contribute to this effect.
-
Inactive Catalyst: The palladium(0) active species may not be generated efficiently from the precatalyst, or it may have decomposed.
-
Poor Substrate Reactivity: As an electron-deficient alkyne, this compound can be less reactive than electron-rich alkynes.
Troubleshooting Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Increase Catalyst Loading | Compensates for catalyst deactivation by providing more active sites. | Incrementally increase the palladium catalyst loading from the typical 1-5 mol% up to 10 mol%. |
| Use a More Robust Ligand | Bulky, electron-rich phosphine ligands can protect the palladium center from inhibition and promote the catalytic cycle. | Switch from standard ligands like PPh₃ to more specialized ligands such as XPhos, SPhos, or RuPhos. |
| Employ a Copper-Free Protocol | In some cases, the copper co-catalyst can have a detrimental effect on the reaction with certain substrates. | Utilize a copper-free Sonogashira protocol, which may require a different palladium catalyst and base combination. |
| Ensure Anhydrous and Anaerobic Conditions | Oxygen can lead to oxidative degradation of the catalyst and promote homocoupling. | Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Use freshly distilled, anhydrous solvents. |
Diagram: Sonogashira Catalytic Cycle and Inhibition Pathway
Caption: Sonogashira cycle and catalyst inhibition by the pyridine-nitrile substrate.
Problem 2: Excessive Homocoupling (Glaser Coupling)
Potential Causes:
-
Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[2]
-
High Copper Catalyst Concentration: A higher concentration of Cu(I) can favor the homocoupling pathway.
-
Slow Cross-Coupling: If the main Sonogashira cycle is slow due to catalyst inhibition or other factors, the homocoupling side reaction becomes more prevalent.
Troubleshooting Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Rigorous Exclusion of Oxygen | Minimizes the oxidative pathway for homocoupling. | Assemble the reaction under a positive pressure of inert gas. Use a glovebox if available. Degas all reagents thoroughly. |
| Reduce Copper Catalyst Loading | Lowers the rate of the homocoupling reaction. | Decrease the amount of CuI from the typical 5-10 mol% to 1-2 mol%. |
| Slow Addition of the Alkyne | Maintains a low concentration of the alkyne, disfavoring dimerization. | Add the this compound solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump. |
| Use a Copper-Free Protocol | Eliminates the primary catalyst for the homocoupling side reaction. | A variety of copper-free Sonogashira conditions have been developed and can be found in the literature.[6] These often use specific palladium catalysts and bases. |
Recommended Protocol for Sonogashira Coupling of a Bromo-cyanopyridine Derivative:
This protocol is adapted from a successful coupling of a structurally similar substrate, 6-bromo-3-fluoro-2-pyridinecarbonitrile.[8]
-
To a degassed solution of the aryl halide (1.0 equiv) and this compound (1.1 equiv) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
Degas the reaction mixture again for 5 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography.
Troubleshooting Guide: Suzuki Coupling
The Suzuki coupling is a versatile method for creating biaryl compounds from an organoboron reagent and an organohalide.[9][10] When using a boronic acid or ester derivative of this compound, specific challenges related to the pyridine moiety must be addressed.
Problem: Low or No Product Formation
Potential Causes:
-
Catalyst Inhibition: As with the Sonogashira coupling, the pyridine nitrogen can poison the palladium catalyst.[1]
-
Protodeborylation of the Boronic Acid: Pyridylboronic acids can be unstable and prone to decomposition via protodeborylation, especially under basic conditions.
-
Slow Transmetalation: The transmetalation step of the Suzuki cycle can be slow for electron-deficient heteroaryl boronic acids.
Troubleshooting Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Use a Specialized Ligand | Bulky, electron-rich ligands can overcome catalyst inhibition by the pyridine nitrogen. | Employ ligands such as SPhos, XPhos, or RuPhos, which have been shown to be effective for the Suzuki coupling of pyridyl substrates. |
| Choose the Right Base | A milder base can prevent the decomposition of the pyridylboronic acid. | Instead of strong bases like NaOH or KOH, consider using K₂CO₃, K₃PO₄, or Cs₂CO₃. |
| Use a Boronate Ester or Trifluoroborate Salt | These derivatives of boronic acids are often more stable and can lead to more reproducible results. | Prepare the pinacol boronate ester (Bpin) or the trifluoroborate salt of this compound before the coupling reaction. |
| Add a Lewis Acid Additive | A Lewis acid can coordinate to the pyridine nitrogen, preventing it from poisoning the palladium catalyst. | The addition of a Lewis acid like B(OMe)₃ has been shown to restore catalyst activity in Suzuki couplings of pyridines under anhydrous conditions.[11] |
Diagram: Suzuki Catalytic Cycle and Key Side Reactions
Caption: Suzuki cycle with key side reactions of the pyridylboronic acid partner.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]
- Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4, 10395-10418.
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
- Chen, D., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209.
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. Retrieved from [Link]
- Grushin, V. V., et al. (2004). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 126(22), 7183-7193.
-
Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]
- 10. mdpi.com [mdpi.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Technical Support Center: Optimizing Catalyst Loading for 5-Ethynylpyridine-2-carbonitrile Reactions
Welcome to the technical support center for optimizing catalyst loading in reactions involving 5-ethynylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this versatile building block. The unique electronic properties of this compound, stemming from the interplay between the pyridine nitrogen, the cyano group, and the ethynyl moiety, can present specific challenges in catalysis. This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
I. Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before setting up your reactions.
Q1: What are the most common types of catalytic reactions for this compound, and which catalysts are typically used?
A1: The most prevalent reaction for this compound is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[1] This reaction is exceptionally useful in the synthesis of complex molecules for pharmaceuticals and organic materials.[1]
Typically, the Sonogashira reaction requires two catalytic components: a palladium(0) complex and a copper(I) salt co-catalyst.[1]
| Catalyst Component | Common Examples | Typical Loading (mol%) |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂, Pd₂(dba)₃ | 0.5 - 5% |
| Copper Co-catalyst | CuI, CuBr, CuCl | 1 - 10% |
The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[2]
Q2: Why is optimizing catalyst loading so critical for reactions with this substrate?
A2: Optimizing catalyst loading is a balancing act between reaction efficiency and cost-effectiveness.
-
Too Low Loading: Insufficient catalyst can lead to a sluggish or incomplete reaction, resulting in low yields and difficult purification of the desired product from unreacted starting materials.
-
Too High Loading: While it might drive the reaction to completion faster, excessive catalyst loading is not only uneconomical due to the high cost of palladium but can also lead to the formation of undesired byproducts.[3] For instance, high concentrations of the palladium catalyst can promote side reactions. Furthermore, residual palladium in the final product is a significant concern in pharmaceutical applications and requires extensive purification to remove.
Q3: How do the electronic properties of this compound influence catalyst selection and loading?
A3: The pyridine nitrogen and the electron-withdrawing cyano group can significantly impact the reaction. The nitrogen atom in the pyridine ring can coordinate with the palladium center, potentially altering its catalytic activity.[4][5] This interaction can sometimes necessitate the use of specific ligands to achieve optimal results. The electron-withdrawing nature of the cyano group can also affect the reactivity of the ethynyl group. These electronic factors mean that a "one-size-fits-all" approach to catalyst loading is often not suitable, and optimization is key to success.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of catalyst loading for this compound reactions.
Problem 1: Low or No Product Yield
"I've set up my Sonogashira reaction with this compound, but I'm seeing very little or no formation of my desired product. What should I investigate first?"
A low or non-existent yield is a common starting point for troubleshooting. The following decision tree can guide your investigation:
Troubleshooting Decision Tree for Low Yield.
Detailed Steps:
-
Verify Catalyst Activity: The first and most straightforward parameter to adjust is the catalyst loading. If you started with a very low loading (e.g., < 0.5 mol%), a small, incremental increase may be all that is needed. However, if a reasonable loading (e.g., 1-2 mol%) is still ineffective, consider the quality of your catalyst. Palladium catalysts, especially those in the Pd(0) state, can be sensitive to air and moisture over time.[6] It's advisable to use a freshly opened bottle or a well-stored catalyst.
-
Optimize Reaction Conditions:
-
Temperature: Many cross-coupling reactions benefit from elevated temperatures.[7] If your reaction is being run at room temperature, a modest increase in temperature (e.g., to 40-60 °C) can significantly improve the reaction rate.
-
Solvent: The choice of solvent is crucial for ensuring all reagents are in solution and for influencing the catalytic cycle.[8] Polar aprotic solvents like DMF, acetonitrile, or THF are often good starting points for Sonogashira reactions. If solubility is an issue, a solvent screen may be necessary.
-
-
Assess Reagent Purity: Impurities in your starting materials or solvent can act as catalyst poisons.[9] Ensure your this compound and coupling partner are of high purity. If necessary, purify them before use.
-
Ensure an Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen.[10] The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[10] It is crucial to degas your solvent and maintain the reaction under an inert atmosphere of nitrogen or argon.[9]
Problem 2: Formation of Significant Byproducts
"My reaction is proceeding, but I'm observing a significant amount of a byproduct, which I suspect is the homocoupling of this compound (Glaser coupling). How can I suppress this?"
The formation of diynes from the homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, especially when the cross-coupling is slow.
Troubleshooting Pathway for Homocoupling.
Detailed Steps:
-
Adjust the Copper(I) to Palladium Ratio: The copper co-catalyst is often the primary culprit in promoting homocoupling. While essential for the reaction, an excess of Cu(I) can accelerate the undesired diyne formation. Try reducing the loading of the copper salt. A common starting point is a Pd:Cu ratio of 1:2.
-
Increase Palladium Catalyst Loading: If the rate of the desired cross-coupling is slow, the alkyne has more opportunity to homocouple. A modest increase in the palladium catalyst loading can sometimes accelerate the cross-coupling to outcompete the homocoupling pathway.
-
Evaluate the Base: The choice of base can also influence the extent of homocoupling. Highly coordinating amines can sometimes facilitate this side reaction. Consider screening different bases, including sterically hindered organic bases or inorganic bases like K₂CO₃ or Cs₂CO₃.
-
Consider Copper-Free Sonogashira Conditions: In cases where homocoupling is a persistent issue, switching to a copper-free Sonogashira protocol can be an effective solution. These methods typically require a higher loading of the palladium catalyst and often employ specific ligands to facilitate the reaction.
Problem 3: Catalyst Deactivation
"My reaction starts well, but then stalls before reaching completion. I suspect my catalyst is deactivating. What could be the cause and how can I prevent it?"
Catalyst deactivation can be a frustrating issue, leading to incomplete conversions and wasted starting materials.
Common Causes and Solutions:
| Cause of Deactivation | Explanation | Recommended Solution |
| Oxidation of Pd(0) | Exposure to air or oxidizing impurities in the reagents or solvent can oxidize the active Pd(0) to inactive Pd(II). | Ensure rigorous exclusion of air by using degassed solvents and maintaining a positive pressure of an inert gas (N₂ or Ar).[9] Purify reagents to remove any oxidizing impurities. |
| Ligand Degradation | Phosphine ligands, commonly used in Sonogashira reactions, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. | Consider using more robust, sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can offer greater stability. Adding a slight excess of the ligand relative to the palladium source can also sometimes improve catalyst lifetime.[9] |
| Formation of Inactive Palladium Species | Over time, the active catalytic species can aggregate to form inactive palladium black or other insoluble palladium species. | Proper ligand selection is key to preventing aggregation. The use of pre-catalysts, which are more stable Pd(II) complexes that are reduced in situ to the active Pd(0) species, can also help maintain a higher concentration of the active catalyst throughout the reaction.[6] |
| Product Inhibition | In some cases, the product of the reaction can coordinate to the palladium center and inhibit its catalytic activity. | If product inhibition is suspected, running the reaction at a more dilute concentration may help. However, this is often a less common issue compared to the other causes of deactivation. |
III. Experimental Protocol: Catalyst Loading Screen
To systematically optimize the catalyst loading for your specific reaction, a well-designed screen is invaluable. The following protocol provides a template for such an experiment.
Objective: To determine the minimum catalyst loading required to achieve a high yield of the desired product in a timely manner, while minimizing byproduct formation.
Materials:
-
This compound
-
Aryl/vinyl halide coupling partner
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In an inert atmosphere, set up a series of reaction vials. To each vial, add the aryl/vinyl halide (1.0 equiv) and this compound (1.1-1.2 equiv).
-
Catalyst and Base Addition: Prepare stock solutions of the palladium catalyst, copper(I) iodide, and the base in the chosen solvent. This allows for accurate addition of small quantities.
-
Variable Catalyst Loading: Add the catalyst and co-catalyst solutions to each vial according to the screening table below. Then add the base.
-
Reaction Execution: Seal the vials, remove them from the inert atmosphere, and place them in a pre-heated reaction block or oil bath.
-
Monitoring: Monitor the progress of each reaction over time by taking small aliquots and analyzing them by a suitable technique (e.g., LC-MS, GC-MS, or TLC).[3]
-
Analysis: After a set time (e.g., 24 hours), or once the reaction with the highest catalyst loading has gone to completion, quench all reactions and analyze the final conversion and yield for each.
Example Catalyst Loading Screen Table:
| Reaction | PdCl₂(PPh₃)₂ (mol%) | CuI (mol%) | Yield (%) | Byproducts (%) |
| 1 | 0.5 | 1.0 | ||
| 2 | 1.0 | 2.0 | ||
| 3 | 2.0 | 4.0 | ||
| 4 | 5.0 | 10.0 |
This systematic approach will provide you with valuable data to select the optimal catalyst loading for your specific reaction, saving you time, resources, and leading to more robust and reproducible results.
IV. References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Espinet, P., & Echavarren, A. M. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
ResearchGate. (2015). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
-
National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]
-
MDPI. (2023). Investigating the Effect of Ni Loading on the Performance of Yttria-Stabilised Zirconia Supported Ni Catalyst during CO 2 Methanation. Catalysts. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development. [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]
-
Nanochemistry Research. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research. [Link]
-
ResearchGate. (2014). The optimization of catalyst loading for the synthesis of naphthopyranopyrimidines. [Link]
-
ResearchGate. (2006). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
MDPI. (2021). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]
-
PubMed Central. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. [Link]
-
ACS Publications. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Organometallics. [Link]
-
ResearchGate. (2019). ROLE OF PALLADIUM IN DIFFERENT CATALYTIC REACTIONS. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1979). The synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosine. [Link]
-
ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ResearchGate. (2014). Optimization of catalyst loading in preparation of 2b. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. nanochemres.org [nanochemres.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Overcoming Poor Solubility of 5-Ethynylpyridine-2-carbonitrile Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-ethynylpyridine-2-carbonitrile derivatives. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to address the solubility challenges often encountered with this class of compounds. Our aim is to equip you with the scientific rationale and practical methodologies to effectively solubilize these molecules for your experimental needs.
Introduction: Understanding the Solubility Challenge
This compound derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. However, their aromatic nature, coupled with the presence of a nitrile group, often leads to poor aqueous solubility, posing a significant hurdle for in vitro assays, formulation development, and ultimately, bioavailability. This guide will walk you through a systematic approach to understanding and overcoming these solubility limitations.
The solubility of a compound is influenced by its crystal lattice energy and the thermodynamics of its interaction with the solvent. For pyridine derivatives, the nitrogen atom can act as a hydrogen bond acceptor, which can enhance aqueous solubility. However, the overall lipophilicity of the molecule, influenced by other substituents, often dominates, leading to poor solubility in aqueous media.
Troubleshooting Guide: A Problem-Oriented Approach
This section is designed to provide direct answers and actionable protocols for specific solubility issues you may be encountering in your experiments.
Scenario 1: My this compound derivative is precipitating out of my aqueous buffer during my biological assay.
Underlying Cause: Precipitation from an aqueous buffer is a common issue for poorly soluble compounds when the concentration exceeds the thermodynamic solubility limit in that specific medium. This can be triggered by a variety of factors including a change in pH, temperature, or the presence of other components in the assay medium.
Immediate Actions & Solutions:
-
pH Adjustment: The basicity of the pyridine nitrogen (pKa of pyridine is approximately 5.2) means that the solubility of your derivative is likely pH-dependent. At a pH below the pKa of the protonated pyridine, the compound will be in its more soluble, ionized form.
-
Troubleshooting Step: Determine the pKa of your specific derivative (either experimentally or through in silico prediction). If your assay can tolerate a lower pH, try adjusting the buffer to at least one pH unit below the pKa.
-
-
Co-solvent Introduction: Introducing a water-miscible organic solvent can significantly increase the solubility of your compound. Common co-solvents for this class of compounds include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG)
-
Experimental Protocol: Co-solvent Screening
-
Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
Create a series of dilutions of your stock solution in your aqueous buffer, varying the final percentage of DMSO (e.g., 0.1%, 0.5%, 1%, 2%).
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the assay temperature.
-
Determine the highest concentration of your compound that remains in solution at an acceptable final DMSO concentration for your assay (typically ≤1%).
-
-
-
Use of Solubilizing Excipients: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[1][2]
-
Recommendation: Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which are known for their ability to solubilize a wide range of hydrophobic drugs.
-
Scenario 2: I am struggling to prepare a sufficiently concentrated stock solution of my this compound derivative in a common organic solvent.
Underlying Cause: While many organic solvents are good candidates for dissolving aromatic compounds, the specific combination of functional groups in your derivative may limit its solubility even in these solvents. The polarity of cyanopyridine derivatives plays a significant role in their solubility in organic solvents.
Systematic Solvent Selection:
-
Experimental Protocol: Organic Solvent Solubility Assessment (Shake-Flask Method)
-
Weigh a small, known amount of your compound (e.g., 1-5 mg) into several vials.
-
Add a measured volume of a single organic solvent to each vial (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile).
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Visually inspect for any remaining solid. If the compound has completely dissolved, add more compound incrementally until a saturated solution is achieved.
-
Once equilibrium is reached with excess solid present, filter the solution through a syringe filter (e.g., 0.22 µm PTFE).
-
Dilute an aliquot of the filtrate with a suitable solvent and determine the concentration using a validated analytical method (e.g., HPLC-UV).
-
| Solvent | Expected Solubility of Cyanopyridine Derivatives | Considerations |
| Dimethyl sulfoxide (DMSO) | Generally High | Can be difficult to remove and may affect some biological assays. |
| Dimethylformamide (DMF) | Generally High | Similar to DMSO, can be challenging to remove completely. |
| Ethanol/Methanol | Moderate to High | Good general-purpose solvents. |
| Acetone | Moderate | Volatile and may be suitable for certain applications. |
| Acetonitrile | Moderate | Commonly used in chromatography. |
Note: This table provides a general guideline. The actual solubility of your specific derivative will depend on its other substituents.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the solubility of a new this compound derivative?
The most critical first step is to characterize the physicochemical properties of your compound. This includes determining its melting point, pKa, and LogP. A higher melting point often correlates with lower solubility due to stronger crystal lattice energy. The pKa will inform your pH adjustment strategy, and the LogP will give you an indication of its lipophilicity and the likelihood of success with different solubilization techniques.
Q2: Can I use pH modification to solubilize my compound for in vivo studies?
While pH adjustment is a powerful tool for in vitro work, its application in vivo is more complex. The pH of the gastrointestinal tract varies, which will affect the ionization state and therefore the solubility and absorption of your compound. For oral formulations, creating a microenvironment of a specific pH within the dosage form can be a viable strategy.
Q3: What are the advantages and disadvantages of using co-solvents?
-
Advantages: Co-solvents are simple to use and can be very effective at increasing solubility. They are often the first choice for preparing stock solutions for in vitro screening.
-
Disadvantages: High concentrations of co-solvents can be toxic to cells in biological assays and can cause precipitation of the compound upon dilution into an aqueous medium. For in vivo use, the choice and concentration of co-solvents are strictly regulated due to potential toxicity.[3]
Q4: How do I choose between different solubilization technologies like solid dispersions and cyclodextrin complexation?
The choice of technology depends on several factors, including the properties of your compound, the desired dosage form, and the intended route of administration.
-
Cyclodextrin Complexation: This is often a good choice for early-stage research and for liquid formulations. It is a relatively simple technique that can significantly enhance aqueous solubility.[1]
-
Solid Dispersions: This technique involves dispersing the drug in a solid matrix at the molecular level. It is a more advanced formulation strategy typically used for developing solid oral dosage forms for poorly soluble drugs with the goal of improving their oral bioavailability.
Q5: My compound still has poor solubility even after trying several methods. What else can I do?
If standard methods are not sufficient, you may need to consider more advanced formulation strategies or even chemical modification of the molecule.
-
Amorphous Solid Dispersions: Converting the crystalline form of your drug to a higher-energy amorphous state can significantly improve its apparent solubility and dissolution rate. This is often achieved by creating a solid dispersion with a polymer.
-
Nanoparticle Engineering: Reducing the particle size of your compound to the nanometer range can increase its surface area, leading to faster dissolution.
-
Prodrug Approach: A temporary chemical modification can be made to the molecule to improve its solubility, with the modifying group being cleaved in vivo to release the active drug.
Visualizing the Workflow: A Path to Solubilization
The following diagram outlines a systematic workflow for addressing the poor solubility of this compound derivatives.
Caption: A decision-making workflow for selecting and evaluating solubility enhancement strategies.
References
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available at: [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Institutes of Health. Available at: [Link]
-
Solubility of some novel cyanopyridine derivatives. MedCrave online. Available at: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
Observed and predicted permeability values for substituted pyridines. ResearchGate. Available at: [Link]
-
Solubility of pyridine-2,6-dicarboxylic acid in supercritical carbon dioxide and its application for removal of lead and nickel in simulated matrices. ResearchGate. Available at: [Link]
-
High-pressure polymorphism in pyridine. National Institutes of Health. Available at: [Link]
-
A guide to the selection of co-solvents to enable the easiest separation by distillation. ResearchGate. Available at: [Link]
-
Complexation: An Interesting Pathway for Combining Two APIs at the Solid State. National Institutes of Health. Available at: [Link]
-
Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. National Institutes of Health. Available at: [Link]
-
Formulation of poorly soluble compounds. European Medicines Agency. Available at: [Link]
-
Practical Heterocyclic Chemistry. Elsevier. Available at: [Link]
-
Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. National Institutes of Health. Available at: [Link]
-
Puzzling Pyridine Problem Probed. ChemistryViews. Available at: [Link]
-
Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. MDPI. Available at: [Link]
-
Crystal Polymorphism in Pharmaceutical Science. ResearchGate. Available at: [Link]
-
Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. Available at: [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health. Available at: [Link]
-
Study of some properties of cyanopyridine derivatives in solutions. SciELO. Available at: [Link]
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. ResearchGate. Available at: [Link]
-
Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. ACS Publications. Available at: [Link]
-
How can I remove the pyridine from the sugar compound?. ResearchGate. Available at: [Link]
-
Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. BioDuro. Available at: [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]
-
Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Royal Society of Chemistry. Available at: [Link]
-
The Keys to Co-Solvent Selection, Part I. PCI Magazine. Available at: [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. Available at: [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
- Process for preparing substituted aromatic nitriles. Google Patents.
-
HPLC Troubleshooting Guide. Chromservis. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Royal Society of Chemistry. Available at: [Link]
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journals. Available at: [Link]
-
Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. National Institutes of Health. Available at: [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI. Available at: [Link]
-
Pyridine Is miscible with EVERYTHING!?. Reddit. Available at: [Link]
-
Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. Available at: [Link]
-
Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery. Available at: [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER. Available at: [Link]
-
Examples of the Effects of Drug Complexation by Cyclodextrins. ResearchGate. Available at: [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. National Institutes of Health. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health. Available at: [Link]
-
The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. Available at: [Link]
-
CHEM21 selection guide of classical- and less classical-solvents. Royal Society of Chemistry. Available at: [Link]
-
2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Royal Society of Chemistry. Available at: [Link]
-
Poorly water-soluble APIs in fixed-dose combinations: development, challenges, and opportunities in manufacturing techniques. Queen's University Belfast. Available at: [Link]
-
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. Available at: [Link]
Sources
Preventing dimerization of 5-Ethynylpyridine-2-carbonitrile
Welcome to the technical support center for 5-Ethynylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling and utilizing this versatile building block while avoiding a common pitfall: unwanted dimerization. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Understanding the Challenge: The Dimerization of this compound
This compound is a terminal alkyne, and like many such compounds, it is susceptible to oxidative homocoupling, also known as Glaser coupling.[1][2][3] This reaction results in the formation of a symmetric 1,3-diyne dimer. The presence of the electron-withdrawing pyridine and nitrile functionalities can influence the acidity of the terminal alkyne proton, potentially impacting its reactivity towards dimerization.[4]
This dimerization is a significant issue as it consumes your starting material, reduces the yield of your desired product, and complicates purification due to the formation of byproducts.[5] Dimerization is often catalyzed by copper salts in the presence of an oxidant, most commonly oxygen.[2][3] Therefore, reactions involving copper catalysts, such as the Sonogashira coupling, are particularly prone to this side reaction.[5][6]
Troubleshooting Guide: Identifying and Resolving Dimerization
This section addresses common issues encountered during reactions with this compound.
Issue 1: Appearance of an Unexpected, Less Polar Byproduct in TLC Analysis
-
Possible Cause: Formation of the 1,4-bis(2-cyanopyridin-5-yl)buta-1,3-diyne dimer. This dimer is typically less polar than the starting material and will have a higher Rf value on a silica gel TLC plate.
-
Troubleshooting Steps:
-
Characterize the Byproduct: If possible, isolate the byproduct and characterize it by mass spectrometry and NMR spectroscopy. The dimer will have a molecular weight of 256.26 g/mol .
-
Review Reaction Conditions:
-
Inert Atmosphere: Was the reaction performed under a strictly inert atmosphere (e.g., argon or nitrogen)? Oxygen is a key promoter of Glaser coupling.[6]
-
Solvent Deoxygenation: Were the solvents properly deoxygenated before use?
-
Copper Catalyst: Is a copper(I) salt used in the reaction? Copper is a known catalyst for this dimerization.[5]
-
-
Issue 2: Low Yield of the Desired Product in a Sonogashira Coupling Reaction
-
Possible Cause: Competing dimerization of this compound is consuming the starting material.
-
Troubleshooting Steps:
-
Implement Preventative Measures (see detailed protocols below):
-
Rigorous Deoxygenation: Ensure all solvents and reagents are thoroughly deoxygenated.[7]
-
Copper-Free Conditions: If the reaction chemistry allows, switch to a copper-free Sonogashira protocol.[8]
-
Protecting Group Strategy: Protect the terminal alkyne with a trimethylsilyl (TMS) group before performing the coupling reaction. The TMS group can be removed in a subsequent step.[1]
-
-
Issue 3: Formation of a Black Precipitate During the Reaction
-
Possible Cause: Decomposition of the palladium catalyst to palladium black.[8] This can be exacerbated by the presence of impurities or suboptimal reaction conditions. While not directly dimerization, it indicates a problem with the catalytic cycle which can be concurrent with side reactions like homocoupling.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure the purity of your solvents, bases, and catalysts.
-
Optimize Reaction Conditions: Re-evaluate the temperature and solvent choice. Some solvents may promote catalyst decomposition.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound dimerizing even when I'm not using a copper catalyst?
A1: While copper is a very common catalyst for Glaser coupling, other transition metals can also promote this reaction.[10][11] Furthermore, autoxidation can occur, especially if the compound is stored for extended periods in the presence of air and light, or if the reaction is run at elevated temperatures without a strictly inert atmosphere.
Q2: How can I detect the formation of the dimer?
A2: The dimer can be detected by several analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer will appear as a new, less polar spot compared to the starting material.
-
Mass Spectrometry (MS): The dimer will have a distinct molecular ion peak corresponding to its molecular weight (256.26 g/mol ).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will lack the characteristic terminal alkyne proton signal. The carbon NMR will show characteristic signals for the diyne carbons.[13]
Q3: Is it better to use a protecting group or to run the reaction under copper-free conditions?
A3: The best approach depends on the specific reaction.
-
Protecting Group Strategy: This is a very robust method to prevent dimerization. However, it adds two steps to your synthesis (protection and deprotection).[1]
-
Copper-Free Conditions: This is more atom- and step-economical. However, it may require more careful optimization of reaction conditions and ligands for the palladium catalyst to achieve high yields.[8]
Q4: What is the best way to store this compound to prevent degradation?
A4: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark place. A freezer is recommended for long-term storage. Avoid exposure to air and light.
Detailed Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Protection of this compound
This protocol describes the protection of the terminal alkyne with a TMS group to prevent dimerization during subsequent reactions.[14]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an argon or nitrogen atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
Add TMSCl (1.2 equiv) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of TMS-protected this compound
This protocol describes the removal of the TMS group to regenerate the terminal alkyne.[1][15]
Method A: Fluoride-Mediated Deprotection
Materials:
-
TMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution in THF (typically 1 M)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Water and Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.[1]
-
Add TBAF solution (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.[1]
-
Extract the product with diethyl ether (3 x volumes).[1]
-
Wash the combined organic layers with water and then with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Method B: Base-Catalyzed Deprotection
Materials:
-
TMS-protected this compound
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether
-
Water and Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equiv) in methanol.
-
Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected terminal alkyne.
Protocol 3: Deoxygenation of Solvents
Thoroughly deoxygenating solvents is critical to prevent Glaser coupling.[7]
Method: Freeze-Pump-Thaw
This is the most effective method for removing dissolved oxygen.[7]
Procedure:
-
Place the solvent in a Schlenk flask sealed with a stopcock.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock and thaw the solvent in a water bath. You may observe gas bubbles being released from the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete deoxygenation.
Visualizing the Concepts
References
-
ACS Catalysis. Selective Manganese-Catalyzed Dimerization and Cross-Coupling of Terminal Alkynes. [Link]
-
ResearchGate. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
National Center for Biotechnology Information. Some Aspects of the Chemistry of Alkynylsilanes. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ACS Publications. Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. [Link]
-
ChemistryViews. Dimerization of Terminal Alkynes. [Link]
-
YouTube. 9.3 Synthesis of Alkynes | Organic Chemistry. [Link]
-
Wiley-VCH. 1 Dimerization of Alkynes and Alkenes. [Link]
-
ACS Publications. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
-
Royal Society of Chemistry. Supporting Information for Ligand and Additive free Aerobic Synthesis of Diynes using Pd-CuFe2O4 Magnetic Nanoparticles as an effective and Recyclable Catalyst. [Link]
-
National Center for Biotechnology Information. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. [Link]
-
RSC Publishing. Recent advances and applications of Glaser coupling employing greener protocols. [Link]
-
ACS Publications. Practical Phosphomolybdate-Catalyzed Hydroboration of Carbon–Carbon Triple and Double Bonds. [Link]
-
ACS Publications. Nuclear Magnetic Resonance Studies of 1,3-Butadienes. II. The Relation of (H,H) Coupling Constants to Conformation1. [Link]
-
Organic Chemistry Portal. Desilylations. [Link]
-
ResearchGate. ¹³C-NMR spectra of (A) diyne 1a, (B) dibromooctane 2, (C) monoamine 3a, (D) model compound 8, and (E) polymer P1a/2/3a/CO2 in DCM-d2. [Link]
-
Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]
-
University of Rochester. How To: Degas Solvents. [Link]
-
Wikipedia. Glaser coupling. [Link]
-
Reddit. preventing TMS alkyne deprotecting in reaction. [Link]
-
PubMed. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. [Link]
-
ResearchGate. Deoxygenation of Solutions and Its Analytical Applications. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- Google Patents.
-
RSC Publishing. Recent advances and applications of Glaser coupling employing greener protocols. [Link]
-
PubMed. Stability and in vivo behavior of Rh[16aneS4-diol]211 at complex: a potential precursor for astatine radiopharmaceuticals. [Link]
-
National Center for Biotechnology Information. 4-Ethynylpyridine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Sonogashira Reactions with 5-Ethynylpyridine-2-carbonitrile
This technical support guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals working with Sonogashira reactions involving 5-ethynylpyridine-2-carbonitrile. This guide is structured in a question-and-answer format to directly address common challenges encountered during experimental work with this specific and electronically demanding substrate.
Introduction: The Challenges of this compound in Sonogashira Couplings
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] However, the unique electronic properties of this compound present a distinct set of challenges. The pyridine nitrogen can act as a ligand, potentially interfering with the palladium catalyst, while the electron-withdrawing nature of both the pyridine ring and the 2-cyano group can deactivate the alkyne, making the coupling more difficult. This guide will provide insights into overcoming these hurdles to achieve successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira reaction with this compound is not proceeding to completion, or I am observing very low yields. What are the likely causes and how can I improve the conversion?
A1: Low reactivity in this system is a common issue stemming from the electronic nature of the substrate. The electron-deficient pyridine ring and the strongly electron-withdrawing nitrile group reduce the nucleophilicity of the terminal alkyne, slowing down the key transmetalation step in the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be optimal for this electron-deficient system.[1] Consider using more electron-rich and bulky phosphine ligands to enhance the catalytic activity. These ligands can promote the oxidative addition step and stabilize the palladium(0) species.
Catalyst/Ligand System Rationale Key Considerations Pd₂(dba)₃ with XPhos or SPhos Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination. Higher cost, air-sensitive. PdCl₂(PPh₃)₂ with added P(t-Bu)₃ In-situ formation of a more active catalyst. P(t-Bu)₃ is pyrophoric and must be handled with care. N-Heterocyclic Carbene (NHC) Palladium Complexes (e.g., PEPPSI™ catalysts) Strong σ-donating ligands that can be very effective for challenging couplings.[2] May require specific solvent and base combinations. -
The Role of the Copper Co-catalyst: While copper(I) iodide is a standard co-catalyst, its presence can sometimes be detrimental with nitrogen-containing substrates due to strong coordination. However, for a deactivated alkyne like this compound, the in-situ formation of the copper acetylide is often crucial for the transmetalation to the palladium center to occur at a reasonable rate. If you suspect copper-related issues, consider a meticulously deoxygenated "copper-free" Sonogashira, but be prepared for longer reaction times or the need for higher temperatures.
-
Choice of Base and Solvent: The base plays a critical role in deprotonating the terminal alkyne. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, but for this substrate, a stronger, non-coordinating base might be beneficial.
-
Bases: Consider using an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMA. This can minimize side reactions associated with amine bases.
-
Solvents: Anhydrous and deoxygenated solvents are crucial. DMF, THF, and dioxane are common choices. For challenging couplings, a more polar solvent like DMA or NMP can be beneficial.
-
-
Reaction Temperature: While many Sonogashira reactions proceed at room temperature, this challenging substrate may require elevated temperatures (e.g., 60-100 °C) to achieve a reasonable reaction rate.[3] Monitor the reaction for thermal decomposition of the starting material or product.
Q2: I am observing a significant amount of homocoupling of this compound (Glaser coupling). How can I minimize this side reaction?
A2: The formation of a 1,4-disubstituted butadiyne, resulting from the oxidative homocoupling of the terminal alkyne, is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.
Mitigation Strategies:
-
Strictly Anaerobic Conditions: The most critical factor in preventing Glaser coupling is the rigorous exclusion of oxygen.
-
Ensure all reagents and solvents are thoroughly deoxygenated.
-
Assemble the reaction under an inert atmosphere (argon or nitrogen).
-
Use Schlenk techniques or a glovebox for optimal results.
-
-
Copper-Free Conditions: If homocoupling persists despite anaerobic conditions, consider a copper-free Sonogashira protocol.[4] This will likely require a more active palladium catalyst system (as described in Q1) and potentially higher reaction temperatures.
-
Controlled Addition of the Alkyne: Adding the this compound solution slowly via a syringe pump to the reaction mixture containing the aryl halide and catalyst can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.
Q3: My reaction appears to stall after a certain percentage of conversion, and I suspect catalyst deactivation. What could be causing this and how can I prevent it?
A3: Catalyst deactivation can be a significant issue, especially with heteroaromatic substrates like pyridines. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.
Troubleshooting Catalyst Deactivation:
-
Ligand Choice: The use of bulky, electron-rich ligands (e.g., XPhos, SPhos) can help to prevent the pyridine substrate from strongly coordinating to the palladium center due to steric hindrance.
-
Copper-Free Protocol: In some cases, the presence of copper can exacerbate catalyst deactivation. Experimenting with a copper-free protocol may alleviate this issue.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can help to minimize catalyst decomposition.
-
Proton Scavengers: The hydrohalic acid (e.g., HBr, HI) generated during the reaction can protonate the pyridine nitrogen, which can influence its coordinating ability. The amine base typically neutralizes this acid. If using an inorganic base, ensure it is sufficiently strong and present in excess.
Visualizing the Sonogashira Catalytic Cycle and Potential Pitfalls
Caption: Troubleshooting workflow for the Sonogashira reaction.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling with this compound
This protocol provides a starting point for the optimization of the Sonogashira reaction with this compound.
Materials:
-
This compound
-
Aryl halide (iodide or bromide recommended)
-
Palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂)
-
Ligand (e.g., PPh₃)
-
Copper(I) iodide (CuI)
-
Anhydrous base (e.g., Et₃N or K₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., DMF or THF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%), ligand (2-10 mol%), and CuI (1-5 mol%).
-
Add the anhydrous, deoxygenated solvent, followed by the base (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the aryl halide (1 equivalent).
-
In a separate flask, dissolve the this compound (1.1-1.5 equivalents) in the reaction solvent.
-
Add the alkyne solution to the reaction mixture dropwise over 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q4: I am struggling with the purification of my highly polar product. What strategies can I employ?
A4: The presence of both a pyridine ring and a nitrile group makes the product quite polar, which can lead to challenges during workup and purification.
Purification Strategies:
-
Workup:
-
During the aqueous workup, be aware that your product may have some water solubility. Minimize the volume of the aqueous phase and consider back-extracting the aqueous layer with your organic solvent to improve recovery.
-
A mild acidic wash (e.g., with dilute HCl) can protonate the pyridine nitrogen, making the product more water-soluble. This can be used to separate it from non-basic impurities. Subsequent basification and extraction will then recover the product.
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel can be used, but its acidic nature can lead to streaking and poor separation of basic compounds. Consider using deactivated silica (e.g., by adding 1-2% triethylamine to the eluent) or alumina (basic or neutral).
-
Eluent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or dichloromethane). For very polar products, adding a small amount of methanol to the eluent may be necessary.
-
Q5: Could the nitrile group be participating in any side reactions under the Sonogashira conditions?
A5: The nitrile group is generally stable under standard Sonogashira conditions.[5] However, under certain circumstances, side reactions are possible:
-
Hydrolysis: If the reaction is run in the presence of water and a strong base, particularly at elevated temperatures for prolonged periods, the nitrile group could potentially hydrolyze to the corresponding amide or carboxylic acid. Using anhydrous conditions and a moderate base can minimize this risk.
-
Addition Reactions: While less common, strong nucleophiles present in the reaction mixture could potentially add to the nitrile. This is generally not a major concern with the typical reagents used in a Sonogashira reaction.
To verify the integrity of the nitrile group, it is advisable to characterize the final product thoroughly using techniques such as FTIR (looking for the characteristic C≡N stretch) and NMR spectroscopy.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2021). Available from: [Link]
-
Sonogashira coupling - Wikipedia. (2023). Available from: [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available from: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. (2017). Available from: [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2011). Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (2021). Available from: [Link]
-
2-Pyridinecarbonitrile - Szabo-Scandic. (n.d.). Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Functionalization of 5-Ethynylpyridine-2-carbonitrile
Welcome to the technical support guide for 5-Ethynylpyridine-2-carbonitrile. This document is designed for researchers, medicinal chemists, and materials scientists who are leveraging this versatile building block in their synthetic endeavors. The unique trifecta of a terminal alkyne, a pyridine ring, and a nitrile group presents a rich landscape for chemical modification, but also a specific set of challenges. This guide provides in-depth, field-proven insights to help you navigate common pitfalls and optimize your reactions for success.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and challenges encountered when working with this compound.
Q1: My Sonogashira coupling reaction with this compound is failing or giving very low yields. What's the likely cause?
A1: The most probable culprit is catalyst poisoning by the pyridine nitrogen. The lone pair of electrons on the pyridine can coordinate strongly to the palladium catalyst, disrupting the catalytic cycle.[1][2] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[1] A secondary, but common, issue is the quality of the copper(I) cocatalyst and the strict exclusion of oxygen, which can lead to unwanted alkyne homocoupling (Glaser coupling).[3][4]
Q2: I'm observing a significant amount of a dimeric byproduct of my alkyne. What is it and how can I prevent it?
A2: You are likely observing the result of Glaser-Hay homocoupling, where two molecules of your this compound couple to form a symmetric 1,3-diyne.[5][6] This side reaction is promoted by the copper(I) cocatalyst in the presence of oxygen.[3][7] To minimize this, ensure your reaction is thoroughly deoxygenated via techniques like freeze-pump-thaw cycles or by sparging your solvent with an inert gas (Argon or Nitrogen).[8] Running the reaction under a positive pressure of an inert atmosphere is critical.[8] In some cases, slow addition of the alkyne can also limit its concentration and disfavor the homocoupling pathway.[3]
Q3: Is the nitrile group stable under typical Sonogashira or "Click" reaction conditions?
A3: Generally, the nitrile group is robust and inert under the neutral or mildly basic conditions used for Sonogashira and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[9] However, it is not entirely immune. Strongly basic conditions, prolonged heating, or the presence of nucleophilic additives could potentially lead to hydrolysis or other transformations.[10] It is always advisable to monitor your reaction for any signs of nitrile group modification, especially during optimization.
Q4: Can I perform a copper-free Sonogashira coupling with this substrate?
A4: Yes, and it is often a highly effective strategy to avoid the Glaser homocoupling side reaction.[3] Copper-free Sonogashira protocols typically require higher catalyst loadings, specific palladium ligands (e.g., bulky, electron-rich phosphines), or higher temperatures to proceed efficiently.[11] The benefit is a cleaner reaction profile, often simplifying purification.
Q5: For a CuAAC ("Click") reaction, does the electron-withdrawing nature of the pyridine and nitrile groups affect the reactivity of the alkyne?
A5: Yes, the electronic properties of the alkyne can influence the reaction rate. The electron-deficient nature of the alkyne in this compound can sometimes lead to slightly slower reaction rates compared to electron-rich alkynes.[12] However, the CuAAC reaction is famously robust and generally shows broad functional group tolerance, so successful coupling is readily achievable with minor optimization of catalyst loading or reaction time.[13]
Section 2: Troubleshooting Guide for Sonogashira Coupling
This section provides a systematic approach to diagnosing and solving common issues in Sonogashira couplings involving this compound.
Initial Diagnosis: Low or No Conversion
When faced with a stalled reaction, a logical diagnostic workflow is essential.
Caption: Troubleshooting workflow for failed Sonogashira reactions.
Problem & Solution Table
| Problem Observed | Potential Cause | Recommended Solution & Explanation |
| No reaction, starting material recovered. | Catalyst Poisoning: The pyridine nitrogen is likely coordinating to the Pd(0) active species, preventing oxidative addition.[1] | Increase Ligand Loading: Add a slight excess of the phosphine ligand (e.g., PPh₃) relative to the palladium source. The ligand competes with the pyridine for coordination sites on the palladium center. Switch to Bulky Ligands: Use ligands like P(t-Bu)₃ or SPhos, which can sterically hinder the approach of the pyridine nitrogen to the metal center.[14] |
| Reaction turns black, low yield. | Catalyst Decomposition: Formation of palladium black indicates that the Pd(0) species is unstable and has precipitated out of solution.[4] | Use a More Stable Precatalyst: Switch from Pd(PPh₃)₄ to PdCl₂(PPh₃)₂, which is often more stable.[11] The active Pd(0) is generated in situ. Change Solvent: Anecdotal evidence suggests THF can sometimes promote palladium black formation.[15] Consider switching to dioxane or DMF.[16] |
| Significant alkyne dimer (Glaser coupling) observed. | Oxygen in the System: O₂ facilitates the copper-mediated oxidative homocoupling of the terminal alkyne.[3][7] | Rigorous Degassing: Use at least three freeze-pump-thaw cycles for the reaction mixture before starting. Alternatively, sparge the solvent with argon for 20-30 minutes. Maintain a positive inert gas pressure throughout the reaction.[8] Copper-Free Conditions: Eliminate the CuI cocatalyst. This may require higher temperatures or a more active catalyst system (e.g., using a more electron-rich ligand).[3] |
| Reaction stalls after partial conversion. | Base Incompatibility/Degradation: The amine base may be of poor quality or insufficient strength. | Use a Fresh, Dry Base: Distill amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) before use. Ensure they are anhydrous.[15] Consider an Inorganic Base: In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in polar aprotic solvents like DMF.[8] |
Section 3: Key Experimental Protocols
These protocols are provided as validated starting points. Optimization may be required based on your specific coupling partner.
Protocol: Sonogashira Coupling (Standard Copper Co-catalyzed)
This protocol is designed to minimize common pitfalls like catalyst poisoning and homocoupling.
Materials:
-
This compound
-
Aryl Halide (Iodide or Bromide recommended)[4]
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
Copper(I) Iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene, ~0.2 M concentration relative to aryl halide) followed by freshly distilled Et₃N (3.0 equiv) via syringe.
-
Stir the reaction at room temperature for aryl iodides or heat to 60-80 °C for aryl bromides.[4][16]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" chemistry protocol provides a reliable method for synthesizing 1,2,3-triazoles.[13]
Materials:
-
This compound
-
Organic Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)
Procedure:
-
In a vial, dissolve this compound (1.0 equiv) and the organic azide (1.05 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate (0.2 equiv).
-
In a third vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 equiv).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is typically observed.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is key to effective troubleshooting.
The Sonogashira Catalytic Cycle and Pyridine Interference
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[11] The pyridine nitrogen can interfere with the palladium cycle, primarily by coordinating to the electron-deficient Pd(0) or Pd(II) intermediates, thus inhibiting crucial steps like oxidative addition or reductive elimination.
Caption: Sonogashira cycle with pyridine inhibition points.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Sonogashira coupling. (2023, November 28). In Wikipedia. [Link]
-
Li, P., & Wang, L. (2014). Copper-Catalyzed Glaser-Hay Coupling Reactions. RSC Advances, 4(55), 29086-29099. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Various Authors. (n.d.). Discussion on Sonogashira reaction troubleshooting. Reddit r/Chempros. Retrieved January 25, 2026, from [Link]
-
Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Jana, A., & Misra, A. K. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. New Journal of Chemistry, 46(27), 12833-12855. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Journal of the American Chemical Society, 127(1), 210–216. [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 519(7543), 334-338. [Link]
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Bartók, M. (2010). Unexpected catalytic transformations of heterocyclic compounds. Catalysis Reviews, 52(3), 329-411. [Link]
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Glaser coupling. (2023, May 22). In Wikipedia. [Link]
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Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 25, 2026, from [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
- Hartwig, J. F. (2010).
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Catalyst poisoning. (2023, October 21). In Wikipedia. [Link]
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Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
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Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
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Various Authors. (n.d.). Discussion on Sonogashira troubleshooting. Reddit r/Chempros. Retrieved January 25, 2026, from [Link]
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Al-Zoubi, R. M., & Al-Masri, M. R. (2016). Sonogashira cross-coupling of 1,2,3-trihaloarenes: a regioselective approach. Tetrahedron Letters, 57(31), 3464-3467. [Link]
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Díez-González, S., & Nolan, S. P. (2008). Copper(I)–N-Heterocyclic Carbene (NHC) Complexes in Catalysis. Angewandte Chemie International Edition, 47(46), 8881-8884. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2021, August 15). Chemistry LibreTexts. [Link]
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Al-Masum, M., & Kumaraswamy, G. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(24), 8433–8435. [Link]
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Biffis, A., Zecca, M., & Basato, M. (2001). Palladium metal-ligand systems for the Sonogashira reaction. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274. [Link]
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Plenio, H., & Fleck, T. J. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ChemCatChem, 2(9), 1121-1131. [Link]
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Barth, M., & Gruning, B. (2003). Poisoning and deactivation of palladium catalysts. Catalysis Today, 81(4), 627-636. [Link]
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Optimizing reaction conditions for nucleophilic addition to the nitrile group
Welcome to the technical support center for optimizing reaction conditions for nucleophilic addition to the nitrile group. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments, ensuring successful and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the nucleophilic addition to nitriles. Each issue is presented with probable causes and actionable solutions, grounded in mechanistic principles.
Issue 1: Low or No Conversion of the Starting Nitrile
You've set up your reaction, but analysis (TLC, GC-MS, LC-MS) shows a significant amount of unreacted starting material.
Possible Causes & Solutions:
-
Insufficient Nucleophile Reactivity: The chosen nucleophile may not be strong enough to attack the electrophilic carbon of the nitrile. The electrophilicity of the nitrile carbon is influenced by the electron-donating or withdrawing nature of the 'R' group.
-
Solution: Consider using a more reactive nucleophile. For instance, organolithium reagents are generally more reactive than Grignard reagents.[1][2] If using a Grignard reagent, consider the addition of a catalyst like copper(I) salts to enhance its nucleophilicity, especially with sterically hindered nitriles.[3]
-
-
Poor Activation of the Nitrile Group: The nitrile group itself is a moderately reactive electrophile. For weaker nucleophiles, activation is often necessary.
-
Solution (Acid Catalysis): In the presence of a Brønsted or Lewis acid, the nitrile nitrogen is protonated or coordinated, which significantly increases the electrophilicity of the carbon atom, making it more susceptible to attack by even weak nucleophiles like water.[1][4][5]
-
Solution (Base Catalysis): While less common for activating the nitrile itself, a strong base is crucial for deprotonating pronucleophiles, thereby increasing their nucleophilicity.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing reagents and intermediates.
-
Solution: For reactions involving highly reactive organometallic reagents (Grignard, organolithiums), anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are essential to prevent quenching of the nucleophile.[2] For other nucleophilic additions, the polarity of the solvent can influence reaction rates. A screening of aprotic solvents of varying polarity may be beneficial.[4]
-
-
Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, an excessively low temperature might not provide the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish, consider a gradual increase in temperature. Monitoring the reaction progress at different temperatures will help identify the optimal balance between reaction rate and selectivity.
-
Issue 2: Formation of a Ketone Instead of a Primary Amine (when using hydride reagents)
You are attempting to reduce a nitrile to a primary amine using a hydride reagent, but the major product observed is a ketone after workup.
Possible Causes & Solutions:
-
Incorrect Choice of Hydride Reagent: Different hydride reagents exhibit different reactivities and selectivities.
-
Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will typically reduce the nitrile all the way to the primary amine through two successive hydride additions.[1][5][6] However, a bulky and less reactive hydride source like Diisobutylaluminium Hydride (DIBAL-H) at low temperatures (-78 °C) will typically stop at the imine intermediate, which is then hydrolyzed to an aldehyde upon aqueous workup.[1] If your "ketone" product is actually an aldehyde, this is the likely cause.
-
Solution: To obtain the primary amine, use a powerful reducing agent like LiAlH₄.[1][5][6] Ensure a sufficient excess of the hydride reagent is used to drive the reaction to completion.
-
-
Incomplete Reduction Followed by Hydrolysis: If the reaction is quenched prematurely or if an insufficient amount of hydride reagent is used, the reaction may stop at the imine stage. The subsequent aqueous workup will hydrolyze the imine to a ketone (or aldehyde).
-
Solution: Ensure at least two equivalents of hydride are delivered per mole of nitrile for complete reduction to the amine. Monitor the reaction to completion before quenching.
-
Issue 3: Double Addition of Organometallic Reagents
When reacting a nitrile with a Grignard or organolithium reagent to form a ketone, you observe the formation of a tertiary alcohol, indicating a second addition of the organometallic reagent.
Possible Causes & Solutions:
-
Premature Hydrolysis/Workup: This is the most common cause. The ketone product is only formed after the aqueous workup hydrolyzes the intermediate imine salt.[2][3] If any unreacted organometallic reagent is present during the hydrolysis step, it will rapidly react with the newly formed ketone.
-
Causality: The initial nucleophilic addition forms a stable imine anion (or its magnesium/lithium salt), which is resistant to a second nucleophilic attack due to the negative charge on the nitrogen.[1][2] The ketone is not present in the reaction mixture until water is added.
-
Solution: Ensure the reaction with the organometallic reagent has gone to completion. The workup should be performed carefully. A common strategy is to quench the reaction with a saturated aqueous solution of ammonium chloride, which will protonate the imine salt and destroy any excess Grignard reagent, but is less acidic than a strong acid, minimizing side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic addition to a nitrile?
A1: The nitrile group (C≡N) is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. A nucleophile attacks the electrophilic carbon, breaking one of the pi bonds and forming a new bond. This results in the formation of an intermediate imine anion.[6][7] The fate of this intermediate depends on the reaction conditions and the nucleophile used. It can be protonated to form an imine, which can then be hydrolyzed to a ketone or aldehyde, or it can undergo a second nucleophilic attack (e.g., with a hydride reagent) to be reduced to an amine.[1][6][7]
// Reactants RCN [label="R-C≡N"]; Nu [label="Nu⁻"];
// Intermediate
Imine_Anion [label=
// Products Imine [label="R-C(Nu)=NH"]; Ketone [label="R-C(O)-Nu"]; Amine [label="R-CH(Nu)-NH₂"];
// Reaction Pathways
RCN -> Imine_Anion [label="Nucleophilic Attack"];
Imine_Anion -> Imine [label="Protonation (H⁺)"];
Imine -> Ketone [label="Hydrolysis (H₂O, H⁺)"];
Imine_Anion -> Amine [label=
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent is critical and depends on the nature of your nucleophile.
| Nucleophile Type | Recommended Solvents | Rationale |
| Grignard/Organolithium Reagents | Anhydrous Diethyl Ether, THF | Aprotic and non-acidic to prevent quenching of the highly reactive nucleophile.[2] |
| Hydride Reagents (e.g., LiAlH₄) | Anhydrous Diethyl Ether, THF | Aprotic to avoid reaction with the hydride. |
| Cyanide (e.g., KCN) | Ethanol, DMSO, DMF | Polar aprotic solvents are often used for SN2 reactions with cyanide.[8] |
| Water/Alcohols (Hydrolysis) | Protic Solvents (Water, Ethanol) | The solvent can also act as the nucleophile, often in the presence of an acid or base catalyst.[1][6][7] |
Q3: My reaction is very slow. How can I increase the reaction rate without causing side reactions?
A3: To increase the reaction rate, you can:
-
Use a Catalyst: As mentioned, Lewis or Brønsted acids can activate the nitrile group.[4][5]
-
Increase the Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts. Many reactions require heating under reflux.[8]
-
Use a More Concentrated Solution: Increasing the concentration of your reactants can lead to a faster reaction rate. However, be mindful of potential exotherms.
-
Choose a More Reactive Nucleophile: If possible, switching to a stronger nucleophile is a direct way to increase the rate of addition.
// Nodes Start [label="Low or No Conversion"]; Check_Nu [label="Is the Nucleophile\nStrong Enough?"]; Check_Activation [label="Is the Nitrile Activated?"]; Check_Solvent [label="Is the Solvent Appropriate?"]; Check_Temp [label="Is the Temperature\nToo Low?"]; Use_Stronger_Nu [label="Use a Stronger Nucleophile\n(e.g., Organolithium)"]; Add_Catalyst [label="Add Acid/Base Catalyst"]; Change_Solvent [label="Change to an Appropriate\nAnhydrous/Aprotic Solvent"]; Increase_Temp [label="Gradually Increase\nTemperature"]; Success [label="Reaction Proceeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Nu; Check_Nu -> Check_Activation [label="Yes"]; Check_Nu -> Use_Stronger_Nu [label="No"]; Check_Activation -> Check_Solvent [label="Yes"]; Check_Activation -> Add_Catalyst [label="No"]; Check_Solvent -> Check_Temp [label="Yes"]; Check_Solvent -> Change_Solvent [label="No"]; Check_Temp -> Increase_Temp [label="Yes"]; Use_Stronger_Nu -> Success; Add_Catalyst -> Success; Change_Solvent -> Success; Increase_Temp -> Success; } .enddot Caption: Decision workflow for troubleshooting low reaction conversion.
Q4: Can I stop the hydrolysis of a nitrile at the amide stage?
A4: Isolating the amide intermediate during nitrile hydrolysis can be challenging because the conditions required for nitrile hydrolysis (e.g., heating in strong acid or base) are often harsh enough to hydrolyze the amide to the carboxylic acid as well.[5] However, some methods have been developed to achieve this transformation, often using milder conditions or specific reagents that favor the formation of the amide without promoting its subsequent hydrolysis.[5]
Experimental Protocols
Protocol 1: General Procedure for the Addition of a Grignard Reagent to a Nitrile to form a Ketone
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Reagent Preparation: In the flask, place the nitrile dissolved in anhydrous diethyl ether or THF.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (typically 1.1 to 1.5 equivalents) dropwise from the dropping funnel over 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting nitrile.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude ketone can then be purified by column chromatography, distillation, or recrystallization.
References
-
20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
-
20.7 Chemistry of Nitriles. (2023). OpenStax. [Link]
-
20.7: Chemistry of Nitriles. (2024). Chemistry LibreTexts. [Link]
-
Camp, J. E. (2015). Catalytic Activation of Nitriles Towards Nucleophilic Addition. Nottingham ePrints. [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]
-
Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. [Link]
-
Nitriles (OCR A Level Chemistry A): Revision Note. (2025). Save My Exams. [Link]
-
Nucleophilic addition to nitriles. (n.d.). ResearchGate. [Link]
-
20.11 Synthesis and Reactions of Nitriles. (2021). Organic Chemistry - YouTube. [Link]
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Ethynylpyridines: A Comparative Analysis of 5-Ethynylpyridine-2-carbonitrile and Its Isomers in Synthesis
For researchers, medicinal chemists, and materials scientists, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final products. Among the vast array of heterocyclic compounds, ethynylpyridines stand out as versatile intermediates due to the presence of both the aromatic pyridine ring and the reactive ethynyl group. This guide provides an in-depth technical comparison of 5-ethynylpyridine-2-carbonitrile and its isomers, focusing on their synthesis, reactivity, and applications, supported by experimental data to inform your selection process.
Introduction to Ethynylpyridines
Ethynylpyridines are a class of organic compounds characterized by a pyridine ring substituted with at least one ethynyl (–C≡CH) group. The position of the ethynyl group and the presence of other substituents on the pyridine ring significantly influence the molecule's electronic properties, reactivity, and utility in various synthetic applications. This guide will focus on a comparative analysis of this compound against other common ethynylpyridine isomers, namely 2-ethynylpyridine, 3-ethynylpyridine, and 4-ethynylpyridine.
The strategic placement of the electron-withdrawing nitrile group in this compound is anticipated to modulate its reactivity, offering distinct advantages in specific synthetic transformations.
Synthesis of Ethynylpyridines: The Sonogashira Coupling
The most prevalent and efficient method for the synthesis of ethynylpyridines is the Sonogashira cross-coupling reaction.[1][2] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] In the context of ethynylpyridine synthesis, a protected alkyne, such as trimethylsilylacetylene, is typically coupled with a halopyridine, followed by deprotection to yield the terminal alkyne.
The choice of halopyridine precursor and reaction conditions can influence the yield and purity of the desired ethynylpyridine isomer. Below is a comparative overview of reported yields for the synthesis of various ethynylpyridine isomers via Sonogashira coupling.
| Ethynylpyridine Isomer | Halopyridine Precursor | Reported Yield (%) | Reference |
| This compound | 5-Bromo-2-cyanopyridine | ~70-80% | [3] |
| 2-Ethynylpyridine | 2-Bromopyridine | 83% | [4] |
| 3-Ethynylpyridine | 3-Bromopyridine | Not explicitly stated | [5] |
| 4-Ethynylpyridine | 4-Iodopyridine | ~95% |
Note: Yields can vary significantly based on the specific reaction conditions, catalyst system, and scale of the reaction. The data presented here is for comparative purposes based on available literature.
Experimental Protocol: General Procedure for Sonogashira Coupling
The following is a general protocol for the synthesis of ethynylpyridines, which can be adapted for specific isomers.
Diagram of the Sonogashira Coupling Workflow
Caption: General workflow for the synthesis of ethynylpyridines via Sonogashira coupling.
Materials:
-
Halopyridine (1.0 eq)
-
Trimethylsilylacetylene (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base, and stir the mixture for a few minutes.
-
Add the trimethylsilylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature or an elevated temperature (as required for the specific substrate) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
For the deprotection of the silyl group, dissolve the purified intermediate in a suitable solvent (e.g., methanol or THF) and treat with a base such as potassium carbonate or tetrabutylammonium fluoride (TBAF).
-
Monitor the deprotection by TLC. Upon completion, work up the reaction to isolate the final ethynylpyridine product.
Comparative Reactivity: The Influence of the Nitrile Group
The presence and position of substituents on the pyridine ring have a profound impact on the reactivity of the ethynyl group. In this compound, the nitrile group at the 2-position plays a key role in modulating the electronic properties of the molecule.
Electronic Effects: The nitrile group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. When positioned at the 2- or 4-position of the pyridine ring, the resonance effect is particularly strong, leading to a significant decrease in electron density on the pyridine ring. This electron deficiency is transmitted to the ethynyl group at the 5-position, making the acetylenic proton more acidic and the alkyne more susceptible to nucleophilic attack.
Diagram of Electronic Effects in this compound
Caption: Electron-withdrawing effects of the nitrile group in this compound.
This increased electrophilicity of the alkyne in this compound is expected to enhance its reactivity in several important synthetic transformations, most notably in cycloaddition reactions.
Cycloaddition Reactions
Ethynylpyridines are valuable substrates for various cycloaddition reactions, including the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The rate of these reactions is highly dependent on the electronic nature of the alkyne.
Comparative Performance in Cycloaddition Reactions:
| Ethynylpyridine Isomer | Electronic Nature of Alkyne | Expected Reactivity in CuAAC |
| This compound | Electron-deficient | High |
| 2-Ethynylpyridine | Moderately electron-deficient | Moderate |
| 3-Ethynylpyridine | Slightly electron-deficient | Moderate |
| 4-Ethynylpyridine | Electron-deficient | High |
The electron-withdrawing nitrile group in this compound is anticipated to accelerate the rate of CuAAC reactions compared to isomers lacking such a strongly deactivating group. This makes it a potentially superior choice for applications requiring rapid and efficient conjugation, such as in bioconjugation and materials science.
Applications in Drug Discovery and Materials Science
The unique structural features of ethynylpyridines make them valuable building blocks in both drug discovery and materials science.
Medicinal Chemistry and Drug Development
The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an ethynyl group provides a versatile handle for further functionalization, allowing for the rapid generation of diverse compound libraries for lead optimization.
-
This compound is a particularly interesting scaffold for drug discovery. The nitrile group can act as a hydrogen bond acceptor and can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple avenues for structural modification. The increased reactivity of the ethynyl group can be leveraged for efficient "click" chemistry-based drug discovery approaches.
-
Other Ethynylpyridine Isomers also find widespread use. For instance, ethynylpyridine derivatives have been investigated for their potential as kinase inhibitors and for the treatment of various diseases.
Materials Science
In materials science, ethynylpyridines are utilized as monomers for the synthesis of conjugated polymers. These polymers often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
-
The electron-deficient nature of This compound can be exploited to tune the electronic properties of the resulting polymers, potentially leading to materials with improved charge transport characteristics.
-
The nitrogen atom in the pyridine ring of all isomers can be used to coordinate with metal ions, leading to the formation of metallopolymers with unique catalytic or magnetic properties.
Conclusion
This compound presents itself as a highly reactive and versatile building block for organic synthesis. The strong electron-withdrawing nature of the 2-cyano group significantly enhances the reactivity of the 5-ethynyl moiety, particularly in cycloaddition reactions. While direct comparative kinetic data is still emerging, the theoretical and qualitative evidence strongly suggests its superior performance in applications requiring rapid and efficient C-C and C-heteroatom bond formation.
In contrast, other ethynylpyridine isomers, while also valuable synthetic intermediates, offer a different reactivity profile. The choice between this compound and its isomers will ultimately depend on the specific requirements of the synthetic target and the desired electronic properties of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and accelerate their research and development endeavors.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922.
- Tykwinski, R. R. Evolution of the Sonogashira Cross-Coupling Reaction. Angew. Chem. Int. Ed.2003, 42, 1566-1568.
- Scriven, E. F. V.; Murugan, R.
- Preparation method of 2-cyano-5-bromopyridine. CN113603639B.
- Liang, Y.; et al. Palladium-Catalyzed Sonogashira Reaction of Heteroaryl Halides and Terminal Alkynes. J. Org. Chem.2006, 71, 379-381.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med. Chem., 2022, 13, 1315-1339.
- 3, 6-di(pyridin-2-yl)-1,2,4,5-tetrazine capped Pd(0) nanoparticles: catalyst for copper-free Sonogashira coupling of aryl halide. RSC Adv., 2016, 6, 8694-8703.
- The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide. Benchchem.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 2017, 7, 319-328.
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A Senior Application Scientist's Guide to the Validation of 5-Ethynylpyridine-2-carbonitrile as a Bioorthogonal Probe
This guide provides a comprehensive framework for the validation of 5-Ethynylpyridine-2-carbonitrile (5-EPyN) as a bioorthogonal probe. As a researcher, scientist, or drug development professional, you understand the critical importance of robust and well-characterized tools for biological inquiry. This document is structured to provide not only the "how" but also the "why" behind the necessary experimental validations, empowering you to make informed decisions about the suitability of 5-EPyN for your specific applications.
While this compound presents intriguing possibilities as a small, potentially cell-permeable bioorthogonal handle, it is a relatively novel probe with limited characterization in the peer-reviewed literature. Therefore, this guide will draw upon established principles of bioorthogonal chemistry and, where direct data for 5-EPyN is unavailable, will utilize data from structurally related nitrile-containing dienophiles to provide a comprehensive validation strategy.
Introduction to this compound (5-EPyN) as a Bioorthogonal Probe
Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. These reactions involve pairs of mutually reactive functional groups that do not interact with the complex milieu of the cell. The inverse electron demand Diels-Alder (IEDDA) reaction between an electron-deficient tetrazine and an electron-rich dienophile has emerged as a particularly powerful tool due to its rapid kinetics and high specificity.
This compound (5-EPyN) enters this landscape as a promising dienophile. Its small size is advantageous for minimizing perturbations to biomolecules to which it is attached and for potentially enhanced cell permeability. The presence of the electron-withdrawing nitrile and pyridine ring is expected to influence its reactivity in IEDDA reactions. This guide will walk you through the essential steps to rigorously validate its performance.
The Chemistry: Inverse Electron Demand Diels-Alder (IEDDA) Reaction
The bioorthogonal reaction of 5-EPyN involves an IEDDA cycloaddition with a tetrazine derivative. In this reaction, the electron-poor tetrazine acts as the diene, and the ethynyl group of 5-EPyN, influenced by the pyridine and nitrile moieties, acts as the dienophile. The reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly forming a stable pyridazine product.
A Comparative Guide to Isotopic Labeling of 5-Ethynylpyridine-2-carbonitrile for Mechanistic Studies
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of action, metabolic fate, and target engagement of novel chemical entities is paramount. Isotopic labeling, a technique that replaces specific atoms in a molecule with their heavier, non-radioactive isotopes, serves as a powerful tool for elucidating these complex biological processes. This guide provides an in-depth comparison of isotopic labeling strategies for 5-Ethynylpyridine-2-carbonitrile, a versatile building block in medicinal chemistry, and evaluates its performance against alternative bioorthogonal labeling techniques.
The Significance of this compound in Research
This compound is a heterocyclic compound featuring both a reactive alkyne group and a polar nitrile moiety.[1][2] This unique combination makes it a valuable probe for "click chemistry" reactions, allowing for the covalent attachment of reporter molecules like fluorophores or biotin.[3] Its pyridine core is a common scaffold in many pharmaceuticals, making it a relevant model for studying drug metabolism and target interactions.[4] The nitrile group can influence the molecule's physicochemical properties and metabolic stability.[5]
Isotopic Labeling of this compound: A Mechanistic Toolbox
Isotopically labeled compounds are indispensable for a variety of mechanistic studies, including absorption, distribution, metabolism, and excretion (ADME) studies.[6][7] By introducing a mass shift, isotopes such as Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) enable the unambiguous tracking and quantification of a molecule and its metabolites by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6]
Strategic Placement of Isotopes
The choice of isotope and its position within the this compound molecule is dictated by the specific research question.
-
Deuterium (²H): Replacing hydrogen with deuterium can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can be used to identify sites of metabolism and improve a drug's metabolic profile.[8][9]
-
Carbon-13 (¹³C): ¹³C labeling is invaluable for tracing the carbon skeleton of a molecule through metabolic pathways. It is a stable, non-radioactive isotope that can be detected by NMR and MS.[10][11]
-
Nitrogen-15 (¹⁵N): As a key component of the pyridine ring, ¹⁵N labeling allows for the investigation of metabolic transformations involving the heterocycle itself.[7]
Synthetic Approaches to Labeled this compound
Table 1: Comparison of Isotopic Labeling Strategies for this compound
| Isotope | Labeling Position | Proposed Synthetic Strategy | Pros | Cons |
| ¹⁵N | Pyridine Ring Nitrogen | Zincke Imine Intermediate Method[6][7][12] | High isotopic incorporation (>95%); Tolerant of various functional groups. | Requires a two-step process (ring opening and closing). |
| ¹³C | Ethynyl Group | Sonogashira coupling with a ¹³C-labeled terminal alkyne. | Commercially available ¹³C-labeled alkynes can be used. | May require optimization of coupling conditions. |
| Cyano Group | Cyanation with a ¹³C-labeled cyanide source. | Direct introduction of the labeled functional group. | Use of toxic cyanide reagents. | |
| Pyridine Ring | Multi-step synthesis from ¹³C-labeled precursors.[10] | Precise placement of the label. | Can be a lengthy and complex synthesis. | |
| ²H (D) | Pyridine Ring | Base-catalyzed H/D exchange with a deuterium source (e.g., D₂O).[8][13] | Relatively simple and cost-effective. | May result in a mixture of deuterated isotopologues; regioselectivity can be challenging.[14] |
| Ethynyl Group | Deprotonation with a strong base followed by quenching with a deuterium source. | Straightforward for terminal alkynes. | Requires anhydrous conditions. |
Experimental Protocols
Proposed Synthesis of [¹⁵N]-5-Ethynylpyridine-2-carbonitrile via Zincke Imine Intermediate
This protocol is adapted from the general method for ¹⁵N-labeling of pyridines.[6][7][12][15]
Step 1: Formation of the Zincke Imine Intermediate
-
To a solution of this compound (1 mmol) in anhydrous ethyl acetate (10 mL) at -78 °C, add collidine (1.1 mmol).
-
Slowly add triflic anhydride (1.1 mmol) and stir the mixture for 30 minutes.
-
Add dibenzylamine (1.2 mmol) and allow the reaction to warm to room temperature and stir for 2 hours.
-
The Zincke imine intermediate can be isolated by precipitation or used directly in the next step.
Step 2: Ring Closure with [¹⁵N]-Ammonium Chloride
-
To the solution containing the Zincke imine intermediate, add [¹⁵N]-ammonium chloride (2 mmol) and sodium acetate (2 mmol) in ethanol (10 mL).
-
Heat the mixture at 60-80 °C for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain [¹⁵N]-5-Ethynylpyridine-2-carbonitrile.
Visualizing the Labeling Workflow
Caption: Workflow for the synthesis and application of isotopically labeled this compound.
Comparison with Alternative Bioorthogonal Probes
While isotopic labeling is a powerful tool, it is not the only method for tracking molecules in biological systems. Bioorthogonal chemistry, particularly "click chemistry," offers an alternative approach that relies on the introduction of a small, non-native functional group (like the alkyne in our target molecule) that can be specifically and efficiently reacted with a reporter molecule.[3][16]
Table 2: Performance Comparison of Isotopic Labeling vs. Bioorthogonal Labeling
| Feature | Isotopic Labeling (e.g., ¹³C, ¹⁵N, D) | Bioorthogonal Labeling (e.g., Alkyne-Azide Click Chemistry) |
| Principle | Introduction of a mass difference without altering chemical reactivity. | Covalent ligation of a reporter molecule to a bioorthogonal handle. |
| Detection | Mass Spectrometry, NMR Spectroscopy. | Fluorescence Microscopy, Flow Cytometry, Western Blotting. |
| Perturbation | Minimal to none; considered a "silent" modification.[8] | Potential for steric hindrance or altered bioavailability due to the attached reporter group.[17] |
| Sensitivity | High for MS, lower for NMR. | Very high, especially with fluorescent reporters. |
| Quantification | Direct and accurate with MS using internal standards. | Relative quantification; absolute quantification is more challenging. |
| Spatial Resolution | Limited; provides information on the bulk sample. | High; allows for subcellular localization studies. |
| Toxicity | Generally low, as stable isotopes are naturally occurring. | Potential for catalyst (e.g., copper) toxicity in some click reactions; probes themselves can have off-target effects.[18][19] |
Choosing the Right Tool for the Job: A Decision Framework
The choice between isotopic labeling and bioorthogonal approaches depends on the specific research question.
Caption: Decision framework for selecting a labeling strategy.
Conclusion
Isotopic labeling of this compound provides an invaluable tool for detailed mechanistic studies in drug discovery and chemical biology. The ability to introduce stable isotopes such as ¹⁵N, ¹³C, and ²H allows for the precise tracking of the molecule and its metabolites without significantly perturbing the biological system. While alternative techniques like bioorthogonal click chemistry offer complementary advantages, particularly in cellular imaging, isotopic labeling remains the gold standard for quantitative metabolic profiling and reaction mechanism elucidation. The synthetic strategies outlined in this guide, based on established and versatile chemical transformations, provide a clear path for researchers to access these powerful molecular probes.
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 5-Ethynylpyridine-2-carbonitrile
For researchers, scientists, and professionals in drug development, the purity of a synthetic building block is not a trivial detail—it is the bedrock of reliable, reproducible downstream results. 5-Ethynylpyridine-2-carbonitrile is a versatile heterocyclic scaffold, prized for its dual reactivity which makes it a valuable component in the synthesis of complex pharmaceutical agents. However, its synthesis can introduce a variety of impurities that, if left uncharacterized, can compromise reaction yields, introduce confounding variables in biological assays, and create significant hurdles in regulatory submission.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized this compound. We will move beyond mere procedural lists to explain the causality behind our methodological choices, establishing a self-validating system for purity confirmation that ensures the highest degree of confidence in your material.
The Synthetic Landscape: Understanding Potential Impurities
To effectively hunt for impurities, one must first understand their likely origins. A common and efficient method for synthesizing this compound is the Sonogashira coupling of a halogenated precursor, such as 5-bromopyridine-2-carbonitrile, with a protected or terminal alkyne. This specific synthetic route informs our analytical strategy by predicting the most probable process-related impurities.
Plausible Synthetic Route and Key Impurity Origins:
Caption: Predicted synthetic pathway and common process-related impurities.
Based on this pathway, our primary targets for detection and quantification are:
-
Unreacted Starting Materials: Specifically, 5-bromopyridine-2-carbonitrile.
-
Homocoupled By-products: Resulting from the dimerization of the alkyne coupling partner.
-
Residual Catalysts: Palladium and copper species, which can be highly problematic.
-
Residual Solvents: From the reaction and purification steps.
A Multi-Pronged Analytical Workflow: A Comparison of Core Techniques
No single analytical technique can provide a complete purity profile. A robust assessment relies on the orthogonal application of multiple methods, where the strengths of one technique compensate for the limitations of another. This creates a self-validating system.
Caption: Orthogonal workflow for comprehensive purity assessment.
Comparative Overview of Primary Analytical Techniques
| Technique | Primary Purpose | Detectable Impurities | Advantages | Limitations |
| RP-HPLC-UV | Quantify the main component and non-volatile organic impurities. | Unreacted starting materials, homocoupled by-products, other non-volatile organics. | Excellent quantitative accuracy and precision; high resolution for separating similar compounds.[1][2][3] | Requires impurities to have a UV chromophore; may not detect non-UV active compounds; not suitable for volatile solvents. |
| GC-MS | Identify and quantify volatile and semi-volatile impurities. | Residual solvents (THF, Toluene, etc.), volatile by-products. | Extremely high sensitivity for volatile compounds; provides structural information from mass fragmentation.[4][5] | Not suitable for non-volatile or thermally labile compounds like the main product or salts. |
| NMR Spectroscopy | Confirm the structure of the main component and identify organic impurities. | All proton- and carbon-containing impurities in sufficient concentration. | Provides definitive structural information; can detect non-chromophoric impurities; qNMR can provide accurate quantification without a reference standard for the impurity itself.[6][7] | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. |
Detailed Experimental Protocols
The trustworthiness of any analysis rests on the quality of the experimental protocol. The following methods have been optimized for the specific physicochemical properties of this compound.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Causality: The aromatic nature of this compound and its likely impurities makes it ideal for separation based on polarity via RP-HPLC. A C18 column provides excellent hydrophobic retention. A gradient elution is chosen to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe.[3][8]
-
Methodology:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or DAD scan from 200-400 nm to identify optimal wavelengths for impurities).
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Purity Calculation: Purity is determined by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Causality: This method is specifically chosen to target volatile impurities, particularly residual solvents, which are invisible to standard HPLC-UV methods and may be obscured by the solvent peak in NMR.[4] The use of a mass spectrometer allows for positive identification of these volatiles based on their fragmentation patterns.[5]
-
Methodology:
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C (Split mode, 50:1 ratio).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-400.
-
Sample Preparation: Prepare a ~5 mg/mL solution of the compound in a high-purity solvent not used in the synthesis (e.g., Dichloromethane).
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR is the gold standard for structural confirmation. ¹H NMR provides a unique fingerprint of the molecule and can readily identify proton-bearing impurities. ¹³C NMR confirms the carbon skeleton. The combination of these two techniques provides unequivocal structural evidence and can often allow for the direct identification of process-related impurities.[6][7]
-
Methodology:
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is desired.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals for this compound: Look for distinct signals in the aromatic region (typically 3 protons with characteristic pyridine splitting patterns) and a sharp singlet in the alkyne region (~3.5-4.0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Look for 8 distinct carbon signals, including two quaternary carbons for the nitrile and the ethynyl-attached carbon, two carbons for the alkyne C≡C bond, and four carbons in the pyridine ring.
-
-
Data Analysis: Integrate the proton signals. The ratio of the integrations should correspond to the number of protons in the molecule. Any extraneous peaks indicate impurities. Compare chemical shifts and coupling constants to literature values or predictive models to confirm structure.
-
Conclusion: Synthesizing Data for a Definitive Purity Statement
The purity assessment of this compound is a critical step that demands a rigorous, multi-faceted approach. By combining the quantitative power of RP-HPLC, the volatile-screening capability of GC-MS, and the definitive structural insight of NMR spectroscopy, a complete and trustworthy purity profile can be established. This orthogonal workflow ensures that impurities arising from unreacted starting materials, side reactions, and residual solvents are all effectively detected and quantified. Adhering to this comprehensive strategy provides the highest level of confidence for researchers and drug development professionals, ensuring that the material quality is never a variable in their critical work.
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The Emerging Potential of Pyrimidine-5-Carbonitrile Derivatives in Oncology: A Comparative Analysis Against Established Drugs
For Immediate Release
In the dynamic landscape of oncology drug discovery, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and improved pharmacological profiles is paramount. This guide provides a comprehensive comparative analysis of the biological activity of a promising class of compounds, pyrimidine-5-carbonitrile derivatives, against established therapeutic agents. While the initial focus was on 5-ethynylpyridine-2-carbonitrile, the available scientific literature points to the closely related pyrimidine-5-carbonitrile core as a hub of significant recent research and development, demonstrating considerable potential in targeting key cancer-related pathways.
This document, intended for researchers, scientists, and drug development professionals, will delve into the preclinical data on these derivatives, comparing their efficacy as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathways against well-known drugs such as Erlotinib, Sorafenib, and various PI3K/mTOR inhibitors.
A Versatile Scaffold for Anticancer Activity
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1] The incorporation of a carbonitrile group at the 5-position appears to be a key feature in a variety of newly synthesized derivatives, enabling potent interactions with the ATP-binding sites of several crucial kinases involved in cancer progression.[2]
Recent studies have explored the derivatization of the pyrimidine-5-carbonitrile core to generate potent and selective inhibitors for various oncological targets. These derivatives have demonstrated significant in vitro activity, often comparable or superior to existing drugs, marking them as a compound class of considerable interest for further development.
Comparative Efficacy: A Data-Driven Overview
The true measure of a novel compound's potential lies in its performance relative to established standards of care. The following sections present a quantitative comparison of pyrimidine-5-carbonitrile derivatives against clinically relevant drugs, supported by experimental data from peer-reviewed studies.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations and overexpression of EGFR are hallmarks of several cancers, most notably non-small cell lung cancer, making it a prime therapeutic target.[3] Several pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their EGFR inhibitory activity.
One notable study reported a series of novel pyrimidine-5-carbonitrile derivatives with potent anticancer and EGFR inhibitory activities.[4] In particular, a lead compound from this series, referred to as compound 10b , exhibited an IC50 value of 8.29 ± 0.04 nM against EGFR, which is comparable to the well-established EGFR inhibitor, Erlotinib (IC50 = 2.83 ± 0.05 nM).[4] Furthermore, this compound demonstrated significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7).[4]
| Compound/Drug | Target | IC50 (nM) | Cancer Cell Line Cytotoxicity (IC50, µM) | Reference |
| Derivative 10b | EGFR | 8.29 ± 0.04 | HepG2: 3.56, A549: 5.85, MCF-7: 7.68 | [4] |
| Erlotinib | EGFR | 2.83 ± 0.05 | HepG2: 0.87, A549: 1.12, MCF-7: 5.27 | [4] |
The data suggests that while Erlotinib remains a more potent inhibitor of the isolated enzyme, the pyrimidine-5-carbonitrile derivative 10b demonstrates significant, low nanomolar inhibitory activity and potent cytotoxicity across multiple cancer cell lines.[4]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role.[5][6] Inhibition of this pathway is a clinically validated anti-cancer strategy. Novel pyrimidine-5-carbonitrile derivatives have been investigated as potential VEGFR-2 inhibitors.
In a study focused on developing anti-proliferative agents, a series of pyrimidine-5-carbonitrile derivatives were synthesized and tested for their ability to inhibit VEGFR-2.[7] Two compounds, 11e and 12b , emerged as the most potent inhibitors, with IC50 values of 0.61 µM and 0.53 µM, respectively.[7] These values are in a similar range to the multi-kinase inhibitor Sorafenib , a standard treatment for several cancers, which was used as a reference drug in the study.[7][8]
| Compound/Drug | Target | IC50 (µM) | Cancer Cell Line Cytotoxicity (IC50, µM) | Reference |
| Derivative 11e | VEGFR-2 | 0.61 | HCT-116: 1.14, MCF-7: 1.54 | [7] |
| Derivative 12b | VEGFR-2 | 0.53 | - | [7] |
| Sorafenib | VEGFR-2 | - | HCT-116: 8.96, MCF-7: 11.83 | [7] |
Significantly, compound 11e also demonstrated greater cytotoxicity against colon (HCT-116) and breast (MCF-7) cancer cell lines compared to Sorafenib.[7] This highlights the potential of the pyrimidine-5-carbonitrile scaffold to yield potent anti-angiogenic and anti-proliferative agents.
Dual PI3K/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common event in cancer.[9][10][11] Dual inhibition of PI3K and mTOR is an attractive therapeutic strategy to overcome resistance mechanisms.
Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual PI3K/mTOR inhibitors.[12] The most promising compounds, 12b and 12d , exhibited excellent antitumor activity against the leukemia SR cell line with IC50 values of 0.10 ± 0.01 µM and 0.09 ± 0.01 µM, respectively.[12] These compounds also demonstrated significant inhibitory effects on PI3Kα, PI3Kβ, and PI3Kδ, with compound 12b showing IC50 values of 0.17 ± 0.01 µM, 0.13 ± 0.01 µM, and 0.76 ± 0.04 µM, respectively.[12] For mTOR inhibition, the IC50 values were 0.83 ± 0.05 µM for 12b and 2.85 ± 0.17 µM for 12d , which were compared to the known mTOR inhibitor Afinitor (Everolimus).[12] The PI3K inhibitory activity was compared to LY294002 .[12]
| Compound/Drug | Target | IC50 (µM) | Leukemia SR Cell Line Cytotoxicity (IC50, µM) | Reference |
| Derivative 12b | PI3Kα | 0.17 ± 0.01 | 0.10 ± 0.01 | [12] |
| PI3Kβ | 0.13 ± 0.01 | |||
| PI3Kδ | 0.76 ± 0.04 | |||
| mTOR | 0.83 ± 0.05 | |||
| Derivative 12d | PI3Kα | 1.27 ± 0.07 | 0.09 ± 0.01 | [12] |
| PI3Kβ | 3.20 ± 0.16 | |||
| PI3Kδ | 1.98 ± 0.11 | |||
| mTOR | 2.85 ± 0.17 | |||
| LY294002 | PI3K | - | - | [12] |
| Afinitor | mTOR | - | - | [12] |
These findings underscore the potential of the pyrimidine-5-carbonitrile scaffold in developing potent dual inhibitors of the PI3K/mTOR pathway.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the therapeutic rationale and the experimental approaches used to generate the comparative data, the following diagrams illustrate the targeted signaling pathways and a general workflow for in vitro screening.
Key Signaling Pathways in Cancer
The EGFR, VEGFR-2, and PI3K/Akt/mTOR pathways are intricate networks that, when dysregulated, drive cancer cell proliferation, survival, and angiogenesis. The inhibitors discussed in this guide target key kinases within these pathways.
Standardized Experimental Protocols
The reliability of the comparative data hinges on the robustness of the experimental methodologies. The following protocols outline the standard procedures for key in vitro assays used in the evaluation of these compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
The objective of this assay is to determine the concentration of the test compound that inhibits 50% of the target kinase activity (IC50).
-
Reagents and Materials : Recombinant human kinase (e.g., EGFR, VEGFR-2), appropriate peptide substrate, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the test compounds and reference drugs in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the diluted test compounds or reference drug to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
Cellular Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.[13][14]
-
Cell Culture : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds or reference drugs for a specified duration (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Concluding Remarks and Future Directions
The collective evidence from recent preclinical studies strongly suggests that the pyrimidine-5-carbonitrile scaffold is a highly promising platform for the development of novel anticancer agents. Derivatives of this core structure have demonstrated potent inhibitory activity against clinically validated targets such as EGFR, VEGFR-2, and the PI3K/mTOR pathway, with efficacy often comparable to or exceeding that of established drugs in in vitro models.
The versatility of this scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on in vivo efficacy studies in relevant animal models to translate the promising in vitro data into tangible therapeutic potential. Furthermore, exploring the activity of these derivatives against drug-resistant forms of target kinases could open up new avenues for treating cancers that have developed resistance to current therapies.
As our understanding of the molecular drivers of cancer deepens, the development of targeted therapies based on novel and adaptable chemical scaffolds like pyrimidine-5-carbonitrile will be crucial in advancing the fight against this complex disease.
References
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[7] Saleh, A. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. Available from: [Link]
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[15] El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry, 129, 106173. Available from: [Link]
[13] Hussain, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. Available from: [Link]
[12] Helwa, A. M., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(2), 481-501. Available from: [Link]
[5] Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347-354. Available from: [Link]
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[17] Abdel-Aziz, M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR WT /COX-2 inhibitors with docking studies. RSC Advances, 13(48), 33695-33713. Available from: [Link]
[18] Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from: [Link]
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[22] Frontiers in Chemistry. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12. Available from: [Link]
[23] Frontiers in Cell and Developmental Biology. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 663103. Available from: [Link]
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[25] PubMed. (1995). Cytotoxic assays for screening anticancer agents. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. Available from: [Link]
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[26] Frontiers. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12. Available from: [Link]
[2] National Journal of Pharmaceutical Sciences. (2024). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences, 3(1), 1-10. Available from: [Link]
[27] Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from: [Link]
[28] DiVA. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Retrieved from: [Link]
[6] PubMed Central. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Biomedical Science, 32(1), 1-20. Available from: [Link]
[14] SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. Available from: [Link]
[29] ResearchGate. (2025). Development of some derivatives of pyrimidine-5-carbonitrile as inhibitors of PI3K and screening of their anticancer activity. Journal of Molecular Structure. Available from: [Link]
[30] ResearchGate. (n.d.). The essential pharmacophoric features of erlotinib as an EGFR inhibitor... Retrieved from: [Link]
[31] MDPI. (2021). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences, 22(16), 8432. Available from: [Link]
[32] ACS Medicinal Chemistry Letters. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters, 13(9), 1476-1483. Available from: [Link]
[33] Globe Thesis. (2017). Design,Synthesis And Anticancer Activity Studies Of Novel Thiopyrano[4,3-d] Pyrimidine Derivatives As PI3K/mTOR Inhibitors. Retrieved from: [Link]
[34] MDPI. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6245. Available from: [Link]
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 2(3), 1-10. Available from: [Link]
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A Comparative Benchmarking Guide to 5-Ethynylpyridine-2-carbonitrile in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the efficiency and reliability of conjugation chemistries are paramount. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a powerful tool for rapid and specific molecular ligation.[1][2] The choice of the alkyne component in this reaction can significantly influence reaction kinetics and overall efficiency. This guide provides a comprehensive technical comparison of 5-Ethynylpyridine-2-carbonitrile , a structurally unique and potentially highly reactive alkyne, against commonly employed alternatives. Through a combination of theoretical insights and detailed experimental protocols, we aim to provide a practical framework for researchers to benchmark and select the optimal alkyne for their specific applications.
Introduction to CuAAC and the Significance of Alkyne Electronics
The CuAAC reaction is a highly efficient and regioselective transformation that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] This reaction boasts an impressive rate acceleration of up to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition and is characterized by its wide scope, high yield, and tolerance of a broad range of functional groups and reaction conditions, including aqueous environments.[2][3]
The catalytic cycle, as elucidated by extensive mechanistic studies, involves the formation of a copper(I)-acetylide intermediate.[4] The acidity of the terminal alkyne proton is a critical factor influencing the rate of this step and, consequently, the overall reaction kinetics. Alkynes bearing electron-withdrawing groups (EWGs) exhibit increased acidity, facilitating the formation of the copper-acetylide and often leading to enhanced reaction rates.[5]
This compound is a compelling candidate for high-efficiency click reactions due to the presence of two potent EWGs: the pyridine ring and the nitrile group. This guide will dissect the anticipated and experimentally determined performance of this alkyne in comparison to established benchmarks.
The Candidate: this compound - A Profile
This compound is a heterocyclic aromatic alkyne. Its key structural features, the electron-deficient pyridine ring and the strongly electron-withdrawing nitrile group, are expected to significantly lower the pKa of the acetylenic proton, thereby accelerating the rate-determining deprotonation step in the CuAAC catalytic cycle.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂ | |
| Molecular Weight | 128.13 g/mol | |
| Appearance | Off-white to yellow solid | Inferred |
| Key Structural Features | Pyridine ring, Nitrile group, Terminal alkyne | - |
The pyridine nitrogen can also act as a ligand for the copper catalyst, potentially influencing the local catalyst concentration and reaction kinetics. This dual electronic and coordinating effect makes this compound a particularly interesting substrate for kinetic investigation.
The Benchmarks: A Comparative Landscape
To objectively assess the performance of this compound, a selection of commonly used alkynes with varying electronic properties will be used as benchmarks:
-
Phenylacetylene: A standard aromatic alkyne, widely used as a benchmark in CuAAC reactions.[6] It provides a baseline for the performance of a simple, non-activated aromatic alkyne.
-
Propargyl Alcohol: A common, inexpensive, and versatile aliphatic alkyne.[7] Its hydroxyl group can participate in hydrogen bonding and may influence its reactivity and solubility.
-
4-Ethynylanisole: An aromatic alkyne bearing an electron-donating methoxy group. This will serve as a counterpoint to the electron-deficient this compound, helping to illustrate the impact of electronic effects on reaction rates.
Experimental Design for Kinetic Benchmarking
To ensure a rigorous and self-validating comparison, the following experimental workflow is proposed. The primary method for kinetic analysis will be in-situ ¹H NMR spectroscopy, which allows for real-time monitoring of reactant consumption and product formation.[8]
Caption: Experimental workflow for kinetic benchmarking of alkynes in CuAAC reactions.
Detailed Experimental Protocol for Kinetic Analysis by ¹H NMR Spectroscopy
This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials:
-
This compound
-
Phenylacetylene
-
Propargyl Alcohol
-
4-Ethynylanisole
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
1,3,5-Trimethoxybenzene (Internal Standard)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR Tubes
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Preparation of Stock Solutions (in DMSO-d₆):
-
Prepare 0.2 M stock solutions of each alkyne (this compound, Phenylacetylene, Propargyl Alcohol, 4-Ethynylanisole).
-
Prepare a 0.2 M stock solution of Benzyl Azide.
-
Prepare a 0.1 M stock solution of 1,3,5-Trimethoxybenzene (internal standard).
-
Prepare a 0.1 M stock solution of CuSO₄·5H₂O.
-
Prepare a 0.5 M stock solution of Sodium L-Ascorbate.
-
Prepare a 0.1 M stock solution of THPTA.
-
-
Reaction Setup (for each alkyne):
-
In a clean, dry vial, combine:
-
250 µL of the respective alkyne stock solution (0.2 M).
-
250 µL of the Benzyl Azide stock solution (0.2 M).
-
100 µL of the 1,3,5-Trimethoxybenzene stock solution (0.1 M).
-
50 µL of the THPTA stock solution (0.1 M).
-
50 µL of the CuSO₄·5H₂O stock solution (0.1 M).
-
-
Vortex the mixture gently.
-
Transfer the mixture to an NMR tube.
-
-
Initiation and Monitoring:
-
Acquire an initial ¹H NMR spectrum (t=0) before adding the reducing agent.
-
To initiate the reaction, add 50 µL of the Sodium L-Ascorbate stock solution (0.5 M) to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 2-5 minutes for the first hour, then less frequently) for a total of at least 3-4 half-lives.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
For each time point, integrate the signal of the internal standard and a characteristic, well-resolved signal for the alkyne (e.g., the acetylenic proton) and the triazole product.
-
Calculate the concentration of the alkyne at each time point relative to the constant concentration of the internal standard.
-
Plot ln([Alkyne]t / [Alkyne]₀) versus time. The slope of this plot will be -k_obs (the pseudo-first-order rate constant).
-
Anticipated and Comparative Results
Based on the principles of physical organic chemistry, we can predict the relative reactivity of the tested alkynes. The presence of strong electron-withdrawing groups on this compound is expected to make it the most reactive alkyne in this series.
Caption: Predicted relative reactivity of the benchmarked alkynes in the CuAAC reaction.
The experimental data obtained from the NMR kinetic studies will be compiled into the following table to provide a clear, quantitative comparison.
| Alkyne | Structure | Electronic Nature | Pseudo-First-Order Rate Constant (k_obs) [s⁻¹] (Experimental) | Relative Rate (vs. Phenylacetylene) |
| This compound | C₈H₄N₂ | Electron-Deficient | To be determined | To be determined |
| Phenylacetylene | C₈H₆ | Neutral | To be determined | 1.0 |
| Propargyl Alcohol | C₃H₄O | Neutral/Slightly Deactivated | To be determined | To be determined |
| 4-Ethynylanisole | C₉H₈O | Electron-Rich | To be determined | To be determined |
Discussion and Field-Proven Insights
The quantitative data will allow for a robust discussion on the structure-activity relationship of these alkynes in the CuAAC reaction. It is anticipated that the results will confirm the significant rate enhancement provided by the electron-withdrawing groups of this compound. This enhanced reactivity can be particularly advantageous in applications requiring:
-
Rapid conjugation: For time-sensitive applications such as in-vivo imaging or the synthesis of short-lived radiopharmaceuticals.
-
Low catalyst loading: The increased intrinsic reactivity of the alkyne may allow for a reduction in the copper catalyst concentration, which is beneficial for minimizing cytotoxicity in biological applications.[1]
-
Reactions with less reactive azides: A highly reactive alkyne can compensate for a sterically hindered or electronically deactivated azide partner.
However, it is also important to consider potential drawbacks. The high reactivity of this compound might lead to off-target reactions or instability under certain conditions. The pyridine nitrogen could also potentially chelate the copper catalyst in a non-productive manner, although the use of a strong chelating ligand like THPTA is expected to mitigate this.
Conclusion
This guide provides a comprehensive framework for benchmarking the efficiency of this compound in CuAAC reactions. By combining theoretical predictions with a rigorous and detailed experimental protocol, researchers can obtain the necessary data to make informed decisions about the selection of alkynes for their specific synthetic needs. The anticipated high reactivity of this compound positions it as a promising tool for demanding click chemistry applications, and the methodologies outlined herein provide a clear path for its empirical validation.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. Mechanism of the 1,3-dipolar cycloaddition of azides to terminal alkynes. Journal of the American Chemical Society, 127(1), 210-216. [Link]
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Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][2][3]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of organic chemistry, 67(9), 3057-3064. [Link]
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Cantillo, D., Ávalos, M., Babiano, R., Cintas, P., Jiménez, J. L., Palacios, J. C., & Torvisco, A. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5572-5584. [Link]
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Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu (I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]
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Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]
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Besanceney-Webler, C., Jiang, H., Zheng, T., Feng, L., Soriano, D. C. P., van der Vlies, A. J., ... & Wu, P. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. Angewandte Chemie International Edition, 50(35), 8051-8056. [Link]
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The Definitive Guide to X-ray Crystal Structure Analysis of 5-Ethynylpyridine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth exploration of X-ray crystal structure analysis as the gold standard for elucidating the atomic arrangement of 5-ethynylpyridine-2-carbonitrile derivatives, a class of compounds with significant potential in drug discovery. We will objectively compare this technique with other analytical methods, providing the necessary experimental context and data to empower researchers in their structural characterization endeavors.
The Indispensable Role of Structural Elucidation
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation and the intricate web of intermolecular interactions it can form. For this compound derivatives, which are being investigated for various therapeutic applications, a definitive understanding of their structure is not merely academic—it is a cornerstone of rational drug design. X-ray crystallography provides an unparalleled, high-resolution view of the solid-state structure, revealing crucial details about bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. This information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting potential binding interactions with biological targets.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the absolute structure of a crystalline compound.[1] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the regular arrangement of atoms within the crystal lattice, and its mathematical deconvolution reveals the precise location of each atom.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a degree of empirical optimization. The following workflow outlines the key stages:
Detailed Experimental Protocol: A Case Study Approach
Step 1: Synthesis and Purification
The synthesis of 5-[2-(trimethylsilyl)ethynyl]pyridine-3-carbonitrile can be achieved via a Sonogashira coupling reaction.[2] This palladium-catalyzed cross-coupling is a versatile method for forming carbon-carbon bonds between aryl halides and terminal alkynes.
-
Reactants: A suitable starting material would be a halogenated pyridine-2-carbonitrile (e.g., 5-bromopyridine-2-carbonitrile), trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are common solvents for this reaction.[2]
-
Procedure: The reactants are combined in an inert atmosphere and stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).
-
Purification: The crude product is purified by column chromatography on silica gel to obtain the pure derivative. A purity of >95% is recommended for crystallization trials.
Step 2: Crystallization
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization method is critical.
-
Solvent Selection: A systematic screening of solvents with varying polarities is the first step. Ideal solvents will dissolve the compound when hot but lead to supersaturation and crystal growth upon cooling.[3] For pyridine derivatives, common solvents to screen include ethanol, isopropanol, ethyl acetate, acetone, and toluene/heptane or ethanol/water mixtures.[3]
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, and then potentially further cooled in a refrigerator.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Step 3: X-ray Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and are particularly useful when suitable crystals cannot be obtained.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute configuration. | Unambiguous and highly detailed structural information. | Requires high-quality single crystals, which can be difficult to grow. Provides information on the solid-state conformation only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, through-bond and through-space correlations. | Provides information on the structure in solution, which can be more biologically relevant. Does not require crystallization. | Provides indirect structural information that requires interpretation. Can be complex for larger molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups based on their vibrational frequencies. | Quick and simple method for functional group identification. | Provides limited information on the overall 3D structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, which can infer structural motifs. | High sensitivity and provides accurate molecular weight. | Provides limited information on stereochemistry and detailed connectivity. |
| Computational Modeling | Theoretical 3D structure, conformational analysis, electronic properties. | Can predict structures of molecules that are difficult to crystallize. Can provide insights into dynamic behavior. | Accuracy is dependent on the level of theory and can be computationally expensive. Requires experimental validation. |
NMR and IR Spectroscopy in Practice
For this compound derivatives, ¹H and ¹³C NMR spectroscopy would be crucial for confirming the successful synthesis and providing insights into the electronic environment of the pyridine ring. The chemical shifts of the pyridine protons and carbons are sensitive to the nature and position of substituents.[4]
IR spectroscopy would clearly show the characteristic stretching frequencies of the nitrile (C≡N) and alkyne (C≡C-H) groups, confirming their presence in the molecule.[4]
Interpreting the Crystal Structure: A Hypothetical Example
Based on the crystal structures of related pyridine-2-carbonitrile derivatives, we can anticipate key structural features and intermolecular interactions for a this compound derivative.
The planar pyridine rings are likely to engage in π-π stacking interactions, which are a significant contributor to the crystal packing of aromatic molecules.[5] Additionally, the acidic proton of the terminal alkyne could form weak C-H···N hydrogen bonds with the nitrogen atom of the nitrile group or the pyridine ring of an adjacent molecule. These interactions, though weaker than conventional hydrogen bonds, can play a crucial role in directing the crystal packing.[5]
Tabulated Crystallographic Data (Hypothetical)
The following table presents hypothetical but realistic crystallographic data for a this compound derivative, based on published data for similar compounds.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~6.2 |
| c (Å) | ~12.1 |
| β (°) | ~105 |
| Volume (ų) | ~620 |
| Z | 4 |
| R-factor | < 0.05 |
Conclusion: The Power of a Definitive Structure
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A Comparative Guide to the In Vitro and In Vivo Stability of 5-Ethynylpyridine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, featured in a multitude of FDA-approved drugs.[1][2][3] The introduction of functionalities like the nitrile and ethynyl groups can significantly modulate a compound's physicochemical properties, target engagement, and metabolic profile.[4][5][6] This guide provides a comparative analysis of the in vitro and in vivo stability of compounds derived from the 5-Ethynylpyridine-2-carbonitrile core. Our focus is on the underlying principles and experimental methodologies that enable a robust assessment of a compound's suitability for further development.
The Structural Triad: Pyridine, Ethynyl, and Nitrile
The stability of any derivative from this scaffold is a direct consequence of the interplay between its three key functional groups. Understanding their individual contributions is paramount to predicting metabolic fate and designing more robust analogues.
-
The Pyridine Ring: As a bioisostere of benzene, the pyridine ring is a common feature in medicinal chemistry.[3] However, the nitrogen atom introduces a degree of metabolic liability. The ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a primary family of drug-metabolizing enzymes.[7][8] The position of the nitrogen can influence which carbon atoms are most prone to metabolic attack.[9]
-
The Ethynyl Group: This functional group can be a site of oxidative metabolism by CYPs.[7] Its presence can also influence the overall electronic properties of the molecule, potentially impacting the reactivity of the adjacent pyridine ring.
-
The Nitrile Group: Generally considered a metabolically robust functional group, the nitrile often passes through the body unchanged.[10][11] A key advantage of incorporating a nitrile is its ability to reduce lipophilicity, which can lead to improved pharmacokinetic profiles, including enhanced bioavailability and longer half-lives.[4] Furthermore, introducing a nitrile can block metabolically labile sites on a molecule, thereby increasing its overall metabolic stability.[6]
In Vitro Stability Assessment: A Predictive Gateway
In vitro assays are indispensable tools in early drug discovery, offering a cost-effective and high-throughput means of predicting a compound's in vivo behavior.[12][13]
Metabolic Stability in Liver Microsomes
The liver is the primary site of drug metabolism, and liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes.[12] Assessing a compound's stability in the presence of liver microsomes provides a strong indication of its susceptibility to Phase I metabolism.[13]
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine liver microsomes (from human or other species of interest) with a phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.
-
Add the test compound (typically from a DMSO stock solution) to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding a pre-warmed NADPH-regenerating system. This is crucial as CYPs are NADPH-dependent enzymes. A control incubation without the NADPH system should be run in parallel to account for non-enzymatic degradation.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean plate or vial for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
The following table provides a template for comparing the metabolic stability of a this compound derivative with alternative compounds.
| Compound ID | Scaffold | t½ (min) in HLM | CLint (µL/min/mg protein) | Predicted In Vivo Clearance |
| 5-EP-Derivative 1 | This compound | Experimental Data | Calculated Data | Low / Medium / High |
| Alternative 1 | Saturated Pyridine (Piperidine) | Experimental Data | Calculated Data | Low / Medium / High |
| Alternative 2 | Pyrimidine-5-carbonitrile | Experimental Data | Calculated Data | Low / Medium / High |
| Verapamil (Control) | Phenylalkylamine | ~20-30 | High | High |
HLM: Human Liver Microsomes
A longer half-life and lower intrinsic clearance are generally desirable, suggesting greater metabolic stability.[12]
Caption: Workflow for Liver Microsomal Stability Assay
Plasma Stability
Assessing stability in plasma is critical, as some functional groups (e.g., esters, amides) are susceptible to hydrolysis by plasma enzymes.[14] While the this compound scaffold does not contain classically labile groups, this assay is still a valuable checkpoint.
The protocol is similar to the microsomal stability assay, with the key difference being the use of plasma instead of microsomes and the omission of an NADPH-regenerating system.[14]
-
Incubation: Add the test compound to plasma (from human or other species) and incubate at 37°C.
-
Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), remove an aliquot.
-
Quenching: Stop the reaction by protein precipitation with an organic solvent containing an internal standard.[14]
-
Analysis: Centrifuge and analyze the supernatant by LC-MS/MS to determine the percentage of the compound remaining over time.
| Compound ID | Scaffold | % Remaining at 120 min (Human Plasma) |
| 5-EP-Derivative 1 | This compound | Experimental Data |
| Alternative 3 (Ester-containing) | Pro-drug Scaffold | Experimental Data |
| Warfarin (Control) | Coumarin | >95% |
For most compounds, high stability (>95% remaining after 2 hours) is expected and desired. Significant degradation would suggest an unforeseen liability.[14]
From In Vitro to In Vivo: The Whole Picture
While in vitro assays are predictive, in vivo studies are required to understand a compound's true pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME).[4][11]
A compound that is highly stable in vitro may still exhibit poor in vivo stability due to factors not captured in microsomal or plasma assays, such as metabolism by non-CYP enzymes or extrahepatic clearance.[15][16] Conversely, a compound that appears unstable in vitro might have an acceptable in vivo half-life if its volume of distribution is large or if it is highly bound to plasma proteins.[15]
A typical in vivo pharmacokinetic study in a preclinical species (e.g., rat) would involve administering the compound (e.g., intravenously and orally) and collecting blood samples over time to measure the plasma concentration of the drug. This allows for the determination of key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[17]
Caption: Hypothetical Metabolic Pathway
Comparative Analysis with Alternative Scaffolds
Based on established medicinal chemistry principles, we can predict how the stability of this compound derivatives might compare to other scaffolds.
-
vs. Saturated Pyridine (Piperidine) Analogues: Replacing the aromatic pyridine with a saturated piperidine ring can block aromatic oxidation, often leading to a significant improvement in metabolic stability.[9] This is a common strategy to mitigate metabolism-related liabilities.
-
vs. Pyrimidine-5-carbonitrile Analogues: Pyrimidine, another nitrogen-containing heterocycle, is also susceptible to metabolism.[18] The relative stability would depend on the specific substitution patterns and the enzymes involved. Some pyrimidine-based compounds have shown good stability in biological systems.[19]
-
vs. Non-Heterocyclic Aromatic Nitriles: An analogue lacking the pyridine nitrogen would likely be more metabolically stable, as the primary site of oxidation would be removed. However, this would also fundamentally change the compound's physicochemical properties, such as its basicity and solubility, which could negatively impact its biological activity and absorption.
Conclusion
The this compound scaffold presents a unique combination of functionalities with both potential metabolic liabilities (pyridine, ethynyl) and stability-enhancing features (nitrile). A thorough in vitro stability assessment, encompassing both microsomal and plasma assays, is a critical first step in evaluating any derivative from this class. These data, when interpreted in the context of the compound's other physicochemical properties, provide an invaluable guide for selecting candidates for further in vivo pharmacokinetic studies. By understanding the principles outlined in this guide, researchers can make more informed decisions, optimizing for stability to develop safer and more effective therapeutics.
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Sharma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1183–1209. [Link]
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Eissa, I. H., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 13(42), 29505–29524. [Link]
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Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Eissa, I. H. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. ResearchGate. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 5-Ethynylpyridine-2-carbonitrile: A Guide for Researchers
Introduction
5-Ethynylpyridine-2-carbonitrile is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of aza-analogues of biologically active compounds and functional organic materials. The presence of the reactive ethynyl and cyano groups on the pyridine scaffold allows for a diverse range of post-synthetic modifications, making it a highly sought-after intermediate. This guide provides a head-to-head comparison of the most common synthetic strategies for obtaining this compound, offering detailed experimental protocols, quantitative data, and expert insights to aid researchers in selecting the most suitable route for their specific needs.
Two primary strategies will be discussed in detail: the well-established Sonogashira cross-coupling reaction of a 5-halopyridine-2-carbonitrile and a de novo construction of the pyridine ring via the Bohlmann-Rahtz synthesis. Each route will be evaluated based on factors such as overall yield, accessibility of starting materials, reaction conditions, scalability, and safety considerations.
Route 1: The Sonogashira Cross-Coupling Approach
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This approach is the most frequently reported strategy for the synthesis of this compound and typically involves a two or three-step sequence starting from a readily available pyridine derivative.
Overall Synthetic Strategy
The general retrosynthetic analysis for the Sonogashira approach is outlined below:
Caption: Retrosynthetic analysis of the Sonogashira route.
This strategy involves:
-
Halogenation/Cyanation: Synthesis of a 5-halopyridine-2-carbonitrile precursor.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with a protected acetylene, typically (trimethylsilyl)acetylene.
-
Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.
Step 1A: Synthesis of 5-Bromopyridine-2-carbonitrile
A common and cost-effective starting material is 5-bromopyridine-2-carbonitrile. A reliable method for its synthesis involves the cyanation of 2,5-dibromopyridine.
Experimental Protocol:
A mixture of 2,5-dibromopyridine (20 mmol) and copper(I) cyanide (20 mmol) in DMF (120 mL) is refluxed for 12 hours at 120°C.[2] After cooling, the reaction mixture is poured into water, and the resulting solid is extracted with ethyl acetate (3 x 250 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes/EtOAc 90:10) to afford 5-bromopyridine-2-carbonitrile.[2]
-
Reported Yield: 74%[2]
-
Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic substitution of the bromide at the more reactive 2-position of the pyridine ring with the cyanide anion. Copper(I) cyanide is a common and effective cyanating agent in this type of reaction.
Step 1B: Synthesis of 5-Iodopyridine-2-carbonitrile (Alternative Precursor)
For increased reactivity in the subsequent Sonogashira coupling, 5-iodopyridine-2-carbonitrile can be utilized. This precursor can be prepared from 2-amino-5-iodopyridine via a Sandmeyer reaction.
Experimental Protocol:
Part 1: Synthesis of 2-Amino-5-iodopyridine
2-Aminopyridine is dissolved in water, and iodine is added in portions with stirring. The temperature is maintained during the addition. Subsequently, hydrogen peroxide is added dropwise, and the reaction is heated to reflux. After cooling, the product is filtered, washed with ice water, and dried.[3]
Part 2: Sandmeyer Reaction to 5-Iodo-2-cyanopyridine
2-Amino-5-iodopyridine is diazotized using sodium nitrite in an acidic medium (e.g., HCl or HBr) at 0-5°C. The resulting diazonium salt is then added to a solution of copper(I) cyanide to yield 5-iodopyridine-2-carbonitrile.[2]
-
Expertise & Experience: The Sandmeyer reaction is a classic and reliable method for converting aromatic amines to various functional groups, including nitriles.[2] Careful temperature control during diazotization is crucial to prevent the decomposition of the unstable diazonium salt. The iodo-substituted precursor is generally more reactive in palladium-catalyzed cross-coupling reactions compared to its bromo-counterpart, which can lead to milder reaction conditions and higher yields in the Sonogashira step.
Step 2: Sonogashira Coupling with (Trimethylsilyl)acetylene
This key step introduces the protected ethynyl group onto the pyridine ring. The following protocol is adapted from a similar synthesis of a fluorinated analogue and is expected to provide good results.[4]
Experimental Protocol:
To a degassed solution of 5-bromopyridine-2-carbonitrile (1.0 equiv) in a mixture of THF and triethylamine (2:1 v/v), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and copper(I) iodide (0.1 equiv) are added. The mixture is degassed again before (trimethylsilyl)acetylene (1.2 equiv) is added dropwise. The reaction is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile.
-
Causality: The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[1] Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction and also serves as a solvent. The use of a silyl-protected alkyne prevents the undesired homocoupling of the terminal alkyne.
Step 3: Deprotection of the Trimethylsilyl Group
The final step is the removal of the trimethylsilyl (TMS) protecting group to furnish the desired terminal alkyne. This can be achieved under mild basic or fluoride-mediated conditions.
Experimental Protocol (Base-Catalyzed):
5-((Trimethylsilyl)ethynyl)pyridine-2-carbonitrile (1.0 equiv) is dissolved in methanol. An excess of potassium carbonate (e.g., 2-3 equivalents) is added, and the mixture is stirred at room temperature for 1-2 hours.[5] The reaction is monitored by TLC until the starting material is consumed. The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give this compound.
Experimental Protocol (Fluoride-Mediated):
Alternatively, a solution of 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile in THF can be treated with a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF) at room temperature for 1-4 hours.[6] Workup is similar to the base-catalyzed method.
-
Trustworthiness: Both methods are well-established for TMS deprotection. The potassium carbonate method is generally milder and more cost-effective.[5] The TBAF method is also highly efficient but can be more basic.[6] The choice of method may depend on the presence of other functional groups in the molecule.
Route 2: The Bohlmann-Rahtz Pyridine Synthesis
An alternative to the functionalization of a pre-existing pyridine ring is the de novo construction of the heterocyclic system with the desired substituents. The Bohlmann-Rahtz pyridine synthesis is a two-step process that condenses an enamine with an alkynylketone to form a substituted pyridine.[7][8]
Overall Synthetic Strategy
A plausible retrosynthetic pathway for this compound using the Bohlmann-Rahtz approach is depicted below:
Caption: Retrosynthetic analysis of the Bohlmann-Rahtz route.
This strategy involves:
-
Michael Addition: Reaction of a suitable enamine with an alkynylketone to form an aminodiene intermediate.
-
Cyclodehydration: Heat or acid-catalyzed cyclization and dehydration of the intermediate to form the pyridine ring.
Proposed Synthetic Protocol
Step 1: Michael Addition
An appropriate enamine, such as 3-aminocrotononitrile (which can be generated in situ from cyanoacetamide and a ketone), is reacted with a suitable alkynylketone, for example, 4-(trimethylsilyl)but-3-yn-2-one. The reaction is typically carried out in a suitable solvent and may be heated to facilitate the Michael addition.
Step 2: Cyclodehydration
The resulting aminodiene intermediate is then subjected to thermal or acid-catalyzed cyclodehydration to form the pyridine ring. This step often occurs in the same pot by increasing the reaction temperature or by the addition of a catalytic amount of acid. The trimethylsilyl group would then be deprotected as described in Route 1.
-
Expertise & Experience: The Bohlmann-Rahtz synthesis is a versatile method for preparing polysubstituted pyridines.[7][8] The regioselectivity of the initial Michael addition is a critical factor in determining the final substitution pattern of the pyridine ring. The choice of the specific enamine and alkynylketone precursors is crucial for obtaining the desired product. This route offers the potential for a more convergent synthesis, building the core of the molecule in a single pot. However, the synthesis of the required precursors and the control of regioselectivity can be challenging.
Head-to-Head Comparison
| Feature | Route 1: Sonogashira Coupling | Route 2: Bohlmann-Rahtz Synthesis |
| Overall Yield | Generally moderate to good, dependent on the efficiency of each step. | Potentially higher in a one-pot setup, but highly dependent on precursor synthesis and reaction optimization. |
| Starting Materials | Readily available pyridine derivatives (e.g., 2,5-dibromopyridine, 2-aminopyridine). | Requires synthesis of specific enamine and alkynylketone precursors, which may not be commercially available. |
| Number of Steps | Typically 2-4 steps from commercially available materials. | Potentially 1-2 steps for the core pyridine synthesis, but precursor synthesis adds to the overall step count. |
| Reaction Conditions | Often requires inert atmosphere and transition metal catalysts (Palladium, Copper). | Can be performed under simpler conditions, though may require elevated temperatures for cyclodehydration. |
| Scalability | Sonogashira couplings are generally scalable, but catalyst cost and removal can be a concern. | Potentially scalable, but may require significant optimization of the one-pot procedure. |
| Flexibility | Allows for the introduction of various alkyne moieties by changing the Sonogashira coupling partner. | The substitution pattern is fixed by the choice of the initial enamine and alkynylketone. |
| Safety | Use of palladium and copper catalysts requires appropriate handling. Triethylamine is flammable. | Precursors may be volatile or unstable. High temperatures for cyclization can pose a risk. |
Conclusion
Both the Sonogashira coupling and the Bohlmann-Rahtz synthesis represent viable strategies for the preparation of this compound.
The Sonogashira coupling route is a well-established and reliable method with readily accessible starting materials. Its stepwise nature allows for straightforward purification and characterization of intermediates. The use of a more reactive iodo-precursor can potentially improve the efficiency of the key coupling step. This route is recommended for researchers who require a reliable and well-documented procedure, especially for small to medium-scale synthesis.
The Bohlmann-Rahtz synthesis offers a more convergent and potentially more atom-economical approach. However, it may require more extensive initial methods development to synthesize the necessary precursors and optimize the cyclocondensation reaction. This route could be advantageous for large-scale production if the precursor synthesis and one-pot procedure can be efficiently established.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available starting materials and equipment, and the level of process optimization that can be undertaken.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Ethynylpyridine-2-carbonitrile
As researchers and professionals in the field of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 5-Ethynylpyridine-2-carbonitrile demand a meticulous and informed approach. This guide provides essential, in-depth procedural information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to manage this compound safely, ensuring the integrity of your research and the protection of our environment.
Understanding the Hazard Profile of this compound
-
Pyridine Moiety: Pyridine and its derivatives are known for their potential health effects. The pyridine ring can be absorbed through the skin and is toxic to several organ systems, including the liver, kidneys, and central nervous system.[3] Overexposure can lead to symptoms such as nausea, headaches, and neurological effects.[3][4] Pyridine is also a highly flammable liquid with a distinctive, strong odor.[3][5] It is crucial to handle it in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
Nitrile Moiety (-C≡N): The carbon-nitrogen triple bond in the nitrile group is a key feature. While some nitriles are relatively stable, they can be toxic. For instance, acetonitrile, a common laboratory solvent, can metabolize into harmful substances like hydrogen cyanide.[6] Therefore, it is prudent to treat all nitrile-containing compounds with a high degree of caution, assuming potential toxicity.
-
Ethynyl Group (-C≡CH): The terminal alkyne group introduces reactivity, particularly in the presence of certain metals, and can be a source of instability under specific conditions.
Given this composite structure, this compound must be regarded as a hazardous substance. Disposal must be approached with the assumption of flammability, toxicity, and potential environmental harm.
Table 1: Physicochemical Properties and Inferred Hazards
| Property | Value / Information | Source |
| Alternate Names | 5-Ethynylpicolinonitrile, 2-Cyano-5-ethynylpyridine | [1] |
| CAS Number | 1211584-19-8 | [1][2][7] |
| Molecular Formula | C₈H₄N₂ | [1][2][7] |
| Molecular Weight | 128.13 g/mol | [1][2][7] |
| Flash Point | 126 °C | [7] |
| Inferred Hazards | Toxic (potential for liver, kidney, and CNS effects), Flammable, Skin and Eye Irritant, Environmental Hazard. | [3][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids (especially nitric acid), and bases. | [3][4][9] |
The Core Principle: Professional Hazardous Waste Management
The single most critical directive for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. The complex and potentially high-hazard nature of this compound makes on-site neutralization by untrained personnel unsafe and environmentally irresponsible.
The only appropriate disposal route is through a licensed and certified chemical waste disposal contractor. This ensures that the compound is handled in accordance with all local, regional, and national environmental protection regulations.
Step-by-Step Pre-Disposal and Collection Protocol
Proper disposal begins with meticulous handling and segregation at the point of generation. The following protocol outlines the self-validating steps to ensure safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing appropriate PPE. The principle here is to prevent any route of exposure.
-
Eye Protection: Chemical splash goggles are mandatory.[3]
-
Hand Protection: Wear nitrile or neoprene gloves. Standard latex gloves are not recommended for handling pyridine-based compounds.[5] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully-buttoned laboratory coat is required.[3][5]
Step 2: Waste Segregation and Container Selection
The foundation of a safe waste management system is rigorous segregation. This prevents accidental mixing of incompatible chemicals, which could lead to violent reactions.
-
Designated Waste Container: Use a dedicated, sealable, and airtight waste container specifically for this compound and related waste (e.g., contaminated wipes, pipette tips).[3]
-
Material Compatibility: The container must be made of a material chemically resistant to organic solvents and pyridines. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Avoid Incompatibles: Store the waste container away from strong oxidizers and acids.[3]
Step 3: Labeling
Proper labeling is a non-negotiable safety requirement that communicates the hazard to everyone in the laboratory and to the waste disposal professionals.
-
Immediate Labeling: Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3]
-
Content Identification: Clearly write the full chemical name, "this compound," and indicate that it is a flammable and toxic organic waste. List all components of any solution.
-
Hazard Symbols: Use appropriate pictograms for flammability and toxicity.
Step 4: Waste Accumulation and Storage
-
Work in a Fume Hood: Always handle open containers of this compound and its waste solutions inside a certified laboratory chemical fume hood to prevent inhalation of vapors.[3][5]
-
Secure Storage: Keep the waste container tightly closed when not in use.[3][5] Store it in a designated, cool, dry, and well-ventilated secondary containment area.[3]
Step 5: Arranging for Disposal
-
Scheduled Pick-up: Once the container is full or is no longer being used, complete a chemical collection request form as per your institution's Environmental Health & Safety (EHS) procedures to arrange for pick-up by the licensed waste disposal contractor.[3]
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined spill response plan is essential.
-
Immediate Evacuation and Alerting: If a significant spill occurs, alert all personnel in the immediate area and evacuate if necessary. Report the spill to your supervisor and your institution's EHS office immediately.
-
Control Ignition Sources: As pyridine compounds are flammable, extinguish all nearby flames and turn off spark-producing equipment.[9]
-
Ventilation: Ensure the area is well-ventilated, relying on the chemical fume hood to capture vapors.[5]
-
Containment (for trained personnel only): For minor spills, and only if you are trained and have the appropriate spill kit, contain the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the absorbent material into a designated, sealable container for hazardous waste.[11]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Labeling: Label the spill clean-up waste container clearly, detailing the spilled chemical and the absorbent material used.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for safe disposal of this compound.
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A Comprehensive Guide to the Safe Handling of 5-Ethynylpyridine-2-carbonitrile
For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of 5-Ethynylpyridine-2-carbonitrile, a compound with potential applications in synthetic chemistry and pharmaceutical research. The following protocols are designed to be a self-validating system, grounded in established safety principles and data from structurally related compounds.
Understanding the Hazards
Pyridine Moiety: Pyridine and its derivatives are known to be potentially harmful. They can be absorbed through the skin and are often associated with toxicity to the nervous system, liver, and kidneys. Pyridine itself is a flammable liquid and vapor.
Nitrile Functional Group: Organic compounds containing a nitrile group can be toxic. While many nitriles are not as acutely toxic as inorganic cyanide salts, they can still pose significant health risks if mishandled. Upon heating or under acidic conditions, nitriles can undergo hydrolysis, which may lead to the formation of carboxylic acids and ammonium salts.
Ethynyl Group: The ethynyl group itself does not pose a specific toxicity hazard but contributes to the overall reactivity of the molecule.
Based on the GHS classification for the closely related compound, 5-Ethynylpyridine-2-carbaldehyde, we can infer the following potential hazards for this compound:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Rationale |
| Hands | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. Thin disposable nitrile gloves should be changed immediately upon contamination. |
| Eyes | Chemical Splash Goggles | Protects eyes from potential splashes of the chemical. |
| Body | Fully-buttoned Laboratory Coat | Prevents contamination of personal clothing and skin. |
| Respiratory | Certified Laboratory Chemical Fume Hood | All handling of this compound should be performed in a properly functioning fume hood to prevent inhalation of any vapors or dust. |
Safe Handling and Operational Workflow
Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow Diagram
Caption: A streamlined workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Before entering the laboratory, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
All manipulations of this compound, including weighing and dispensing, must be conducted within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe in any dust or vapors.
-
Keep the container tightly closed when not in use.
-
After handling, wash hands thoroughly with soap and water.
-
-
In Case of a Spill:
-
If a spill occurs, ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.
-
Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow.
-
Waste Segregation:
-
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected as hazardous waste.
-
-
Waste Containers:
-
Use a designated, compatible, and clearly labeled waste container. The container must be kept sealed when not in use.
-
-
Disposal Method:
-
Never dispose of this compound down the drain or in the regular trash.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal service.
-
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for all.
References
-
PubChem. 5-Ethynylpyridine-2-carbaldehyde. National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
